3-Chloro-5-fluoroisonicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-fluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKYTXKVPCYUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450020 | |
| Record name | 3-Chloro-5-fluoroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514798-03-9 | |
| Record name | 3-Chloro-5-fluoroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-fluoroisonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Chloro-5-fluoroisonicotinic Acid
This guide provides an in-depth exploration of the synthetic pathways leading to 3-Chloro-5-fluoroisonicotinic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, experimental protocols, and critical considerations for the successful synthesis of this important molecule. This compound is utilized in the preparation of advanced pharmaceutical compounds, including inhibitors of the eukaryotic initiation factor 4E (eIF4E)[1].
Introduction to Isonicotinic Acid Derivatives
Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are foundational scaffolds in the development of a wide array of therapeutic agents[2]. The strategic placement of halogen substituents on the pyridine ring can significantly modulate the physicochemical properties and biological activity of these molecules. The presence of both chloro and fluoro groups in this compound offers unique electronic and steric characteristics that are highly sought after in the design of novel pharmaceuticals.
This guide will detail two plausible and scientifically robust synthetic routes for the preparation of this compound, each commencing from readily accessible starting materials. The methodologies presented are a synthesis of established chemical transformations, including the Sandmeyer reaction, oxidation of alkylpyridines, and the hydrolysis of cyanopyridines.
Synthetic Strategy Overview
Two primary retrosynthetic pathways are proposed for the synthesis of this compound.
Route 1 focuses on the late-stage introduction of the carboxylic acid functionality via the oxidation of a 4-methyl group (picoline). This approach leverages the Sandmeyer reaction to install the chloro substituent.
Route 2 employs the hydrolysis of a cyanopyridine intermediate to furnish the final carboxylic acid. This pathway also relies on strategic halogenation and functional group interconversions.
The following sections will provide a detailed, step-by-step experimental protocol for each proposed synthetic route.
Route 1: Synthesis via Oxidation of a 4-Picoline Intermediate
This synthetic approach is centered around the construction of a 3-chloro-5-fluoro-4-methylpyridine intermediate, followed by its oxidation to the desired isonicotinic acid.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Part 1: Synthesis of 3-Amino-5-fluoro-4-picoline
The synthesis of the key intermediate, 3-amino-5-fluoro-4-picoline, can be achieved from commercially available precursors through established methods of pyridine ring functionalization. This often involves multi-step sequences that may include nitration, reduction, and halogenation reactions. For the purpose of this guide, we will assume the availability of this intermediate as a starting point for the subsequent transformations.
Part 2: Chlorination via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate[1][3][4][5]. This reaction is particularly well-suited for the introduction of a chlorine atom at the 3-position of our pyridine scaffold.
Experimental Protocol: Synthesis of 3-Chloro-5-fluoro-4-picoline
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Amino-5-fluoro-4-picoline | 126.13 | 10.0 g | 0.079 mol |
| Hydrochloric Acid (conc.) | 36.46 | 30 mL | - |
| Sodium Nitrite | 69.00 | 5.7 g | 0.083 mol |
| Copper(I) Chloride | 98.99 | 8.6 g | 0.087 mol |
| Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-5-fluoro-4-picoline (10.0 g, 0.079 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (5.7 g, 0.083 mol) in water (15 mL) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting solution for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (8.6 g, 0.087 mol) in concentrated hydrochloric acid (20 mL). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-chloro-5-fluoro-4-picoline.
Part 3: Oxidation of the Methyl Group
The final step in this route is the oxidation of the methyl group at the 4-position to a carboxylic acid. This transformation can be achieved using a variety of strong oxidizing agents, such as potassium permanganate or nitric acid[6].
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloro-5-fluoro-4-picoline | 145.57 | 10.0 g | 0.069 mol |
| Potassium Permanganate | 158.03 | 21.8 g | 0.138 mol |
| Water | 18.02 | 200 mL | - |
| Sulfuric Acid (conc.) | 98.08 | As needed | - |
| Sodium Bisulfite | 104.06 | As needed | - |
Procedure:
-
Oxidation: In a round-bottom flask, suspend 3-chloro-5-fluoro-4-picoline (10.0 g, 0.069 mol) in water (200 mL). Heat the mixture to reflux with vigorous stirring.
-
Slowly add potassium permanganate (21.8 g, 0.138 mol) in small portions over a period of 2 hours, maintaining the reflux. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.
-
If any unreacted permanganate remains, add a small amount of sodium bisulfite until the purple color is discharged.
-
Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3-4. The desired product will precipitate out of the solution.
-
Cool the mixture in an ice bath and collect the precipitate by filtration. Wash the solid with cold water and dry under vacuum to afford this compound.
Route 2: Synthesis via Hydrolysis of a 4-Cyanopyridine Intermediate
This alternative pathway involves the synthesis of a 3-chloro-5-fluoro-4-cyanopyridine intermediate, which is then hydrolyzed to the target carboxylic acid.
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Part 1: Synthesis of 3-Chloro-5-fluoro-4-cyanopyridine
The synthesis of this key nitrile intermediate can be approached from various precursors. One common method involves the Sandmeyer reaction on an appropriate aminopyridine, similar to Route 1, but using copper(I) cyanide instead of copper(I) chloride. Alternatively, direct cyanation methods or nucleophilic aromatic substitution reactions can be employed. For this guide, we will assume the availability of 3-chloro-5-fluoro-4-cyanopyridine.
Part 2: Hydrolysis of the Cyano Group
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis and can be achieved under either acidic or basic conditions[7].
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloro-5-fluoro-4-cyanopyridine | 156.55 | 10.0 g | 0.064 mol |
| Sulfuric Acid (70% aq.) | 98.08 | 100 mL | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Hydrolysis: In a round-bottom flask, add 3-chloro-5-fluoro-4-cyanopyridine (10.0 g, 0.064 mol) to 70% aqueous sulfuric acid (100 mL).
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 8-12 hours. The reaction progress can be monitored by the cessation of ammonia evolution or by analytical techniques such as TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. Adjust the pH to approximately 3-4 with concentrated hydrochloric acid.
-
The product will precipitate from the solution. Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure and the substitution pattern on the pyridine ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.
Safety and Handling
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
The reagents used in these syntheses, such as concentrated acids, oxidizing agents, and cyanides, are corrosive, toxic, and/or hazardous. Handle them with extreme care and follow all institutional safety guidelines.
-
The Sandmeyer reaction involves the formation of potentially unstable diazonium salts. It is crucial to maintain low temperatures during their preparation and use.
Conclusion
This technical guide has outlined two robust and practical synthetic routes for the preparation of this compound. The choice between the two routes may depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Both pathways utilize well-established and reliable chemical transformations, providing a solid foundation for the synthesis of this valuable building block for drug discovery and development. The detailed experimental protocols and underlying chemical principles presented herein are intended to empower researchers to confidently and safely produce this compound in a laboratory setting.
References
- 1. byjus.com [byjus.com]
- 2. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chloro-5-fluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 3-chloro-5-fluoroisonicotinic acid, a key building block in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra, this document leverages high-quality predicted NMR data to provide a detailed interpretation of the chemical shifts, coupling constants, and signal multiplicities. This guide is intended to serve as a valuable resource for researchers, enabling a deeper understanding of the spectroscopic properties of this and related halogenated pyridine compounds, and to facilitate its identification and use in complex synthetic pathways.
Introduction: The Significance of this compound
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The unique substitution pattern of a chloro, a fluoro, and a carboxylic acid group on the isonicotinic acid scaffold provides a versatile platform for the synthesis of novel bioactive molecules. Halogenated pyridines are prevalent motifs in a wide array of pharmaceuticals and agrochemicals due to their ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the NMR spectral characteristics of this compound is therefore crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The predicted ¹H NMR data, generated using advanced computational algorithms, provides a solid foundation for understanding the electronic environment of these protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz |
| H-2 | 8.68 | Doublet (d) | 2.4 |
| H-6 | 8.85 | Doublet (d) | 2.0 |
In-depth Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is anticipated to show two downfield signals, consistent with protons attached to an electron-deficient pyridine ring. The electronegativity of the nitrogen atom, along with the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid substituents, deshields the ring protons, shifting their resonances to a lower field.
The proton at the C-2 position (H-2) is predicted to appear as a doublet at approximately 8.68 ppm. This doublet arises from the coupling to the fluorine atom at the C-5 position. The predicted coupling constant for this interaction is relatively small, around 2.4 Hz, which is typical for a four-bond coupling (⁴JH-F) in aromatic systems.
The proton at the C-6 position (H-6) is predicted to be the most downfield signal, appearing as a doublet around 8.85 ppm. Its significant downfield shift can be attributed to the cumulative electron-withdrawing effects of the adjacent nitrogen atom and the nearby chloro and fluoro substituents. The doublet multiplicity is a result of coupling to the fluorine atom at C-5, with a predicted three-bond coupling constant (³JH-F) of approximately 2.0 Hz.
It is important to note that the acidic proton of the carboxylic acid group would likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. In many cases, this signal may be exchanged with deuterium if a deuterated solvent containing D₂O is used, leading to its disappearance from the spectrum.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ) ppm |
| C-2 | 148.5 |
| C-3 | 135.1 |
| C-4 | 142.3 |
| C-5 | 158.9 |
| C-6 | 145.7 |
| COOH | 164.2 |
In-depth Analysis of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of this compound showcases the influence of the various substituents on the chemical shifts of the pyridine ring carbons.
The carbon bearing the carboxylic acid group (C-4) is predicted to have a chemical shift of around 142.3 ppm. The carbonyl carbon of the carboxylic acid itself is expected to be the most downfield signal in the spectrum, at approximately 164.2 ppm, which is a characteristic chemical shift for carboxylic acids.
The carbon atom bonded to the fluorine (C-5) is predicted to have a significantly downfield chemical shift of about 158.9 ppm. This is due to the large deshielding effect of the highly electronegative fluorine atom. Furthermore, this signal is expected to be a doublet due to one-bond carbon-fluorine coupling (¹JC-F), which is typically large (around 200-250 Hz).
The carbon atom attached to the chlorine (C-3) is predicted at approximately 135.1 ppm. The effect of chlorine on the chemical shift of the directly attached carbon is less pronounced than that of fluorine.
The two protonated carbons, C-2 and C-6, are predicted to appear at 148.5 ppm and 145.7 ppm, respectively. Their downfield shifts are influenced by the adjacent nitrogen atom and the halogen substituents. These signals would also exhibit smaller C-F couplings.
Experimental Protocols
Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a generalized protocol for the NMR analysis of this compound.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Common choices for compounds of this nature include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.
-
Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common practice.
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16, depending on the concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C is a less sensitive nucleus.
-
Relaxation delay: 2-5 seconds.
-
-
2D NMR Experiments (Optional but Recommended) :
-
COSY (Correlation Spectroscopy) : To confirm ¹H-¹H coupling correlations.
-
HSQC (Heteronuclear Single Quantum Coherence) : To identify direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
Visualization of Molecular Structure and NMR Correlations
The following diagrams illustrate the structure of this compound and the key predicted NMR correlations.
Caption: Molecular structure of this compound.
An In-Depth Technical Guide to 3-Chloro-5-fluoroisonicotinic Acid: Properties, Analysis, and Applications
Introduction
3-Chloro-5-fluoroisonicotinic acid is a halogenated pyridine derivative that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the presence of a pyridine ring and two distinct halogen substituents, make it a versatile scaffold for the development of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed analytical methodologies for its characterization, and insights into its applications, particularly within the realm of drug discovery. The information presented herein is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this important chemical entity.
Compound Identification and Structure
Precise identification is the cornerstone of chemical research. This compound is systematically known as 3-chloro-5-fluoropyridine-4-carboxylic acid. Its structural and identifying information is summarized below.
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-chloro-5-fluoropyridine-4-carboxylic acid | [1] |
| CAS Number | 514798-03-9 | [] |
| PubChem CID | 10965050 | [1] |
| Molecular Formula | C₆H₃ClFNO₂ | [1][3] |
| Molecular Weight | 175.54 g/mol | [] |
| Monoisotopic Mass | 174.98363 Da | [3] |
| Canonical SMILES | C1=C(C(=C(C=N1)Cl)C(=O)O)F | [3] |
| InChI Key | APKYTXKVPCYUOG-UHFFFAOYSA-N | [3] |
Molecular Structure
The structure features a pyridine ring substituted at the 3-position with a chlorine atom, the 5-position with a fluorine atom, and the 4-position with a carboxylic acid group. This arrangement of electron-withdrawing groups significantly influences the molecule's reactivity and physicochemical properties.
Physical and Chemical Properties
The physical properties of a compound dictate its handling, storage, and application requirements. While extensive experimental data for this specific compound is not widely published, the following table summarizes key computed and known properties.
| Property | Value / Description | Source |
| Appearance | Expected to be a solid at room temperature. | N/A |
| Melting Point | Data not available in cited sources. | N/A |
| Boiling Point | Data not available in cited sources. | N/A |
| pKa | Predicted to be strongly acidic due to the electron-withdrawing effects of the pyridine nitrogen and halogen substituents. A related isomer, 2-chloro-5-fluoroisonicotinic acid, has a predicted pKa of 2.07.[4] | N/A |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, DMSO, and DMF. | N/A |
| XLogP | 1.1 (Predicted) | [3] |
Spectroscopic and Analytical Characterization
A robust analytical workflow is essential for confirming the identity and purity of this compound. Below are the expected spectroscopic signatures based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR Spectroscopy : The proton spectrum is expected to be simple, showing two signals corresponding to the two protons on the pyridine ring.
-
H-2 Proton : This proton is adjacent to the nitrogen and flanked by the chloro and fluoro substituents (via the ring). It will likely appear as a doublet or doublet of doublets at a downfield chemical shift (δ > 8.5 ppm) due to the deshielding effects of the electronegative nitrogen and halogens.
-
H-6 Proton : This proton is also adjacent to the nitrogen. It will appear as a doublet or doublet of doublets, also at a downfield chemical shift (δ > 8.5 ppm).
-
Carboxyl Proton : A broad singlet, typically downfield (δ > 10 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy : The spectrum should display six distinct signals for the six carbon atoms.
-
Carboxyl Carbon (C=O) : Expected in the δ 160-170 ppm region.
-
Pyridine Ring Carbons : Four signals will correspond to carbons bearing a hydrogen or halogen, and one for the carbon attached to the carboxyl group. The carbons directly bonded to chlorine (C-3) and fluorine (C-5) will show characteristic chemical shifts and C-F coupling. Their exact positions are influenced by the combined electronic effects of all substituents.
-
-
¹⁹F NMR Spectroscopy : A single resonance is expected, as there is only one fluorine atom in the molecule.[5] The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid) : A very prominent, broad absorption band is expected in the 3300–2500 cm⁻¹ region due to hydrogen bonding.[6][7]
-
C-H Stretch (Aromatic) : Weaker, sharp peaks typically appear just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid) : A strong, sharp absorption band should be observed between 1730–1700 cm⁻¹.[6][7]
-
C=C and C=N Stretches (Aromatic Ring) : Medium to strong absorptions in the 1600–1400 cm⁻¹ region.
-
C-O Stretch and O-H Bend : Strong bands are expected in the 1320-1210 cm⁻¹ and 960-900 cm⁻¹ regions, respectively.[7]
-
C-F and C-Cl Stretches : These will appear in the fingerprint region, typically below 1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition.
-
Molecular Ion Peak : The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight.
-
Isotopic Pattern : A key diagnostic feature will be the isotopic pattern for chlorine. The spectrum will exhibit two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity, which is characteristic of a molecule containing one chlorine atom.[8]
-
Fragmentation : Common fragmentation pathways include the loss of the carboxyl group (loss of 45 Da for -COOH) or decarboxylation (loss of 44 Da for CO₂).
Chemical Reactivity and Applications
This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its carboxylic acid group and the potential for nucleophilic substitution on the pyridine ring.
Role as a Synthetic Building Block
The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a wide range of more complex molecules. This versatility makes it a key starting material in multi-step syntheses.
Applications in Drug Discovery
Halogenated heterocyclic compounds are of significant interest in medicinal chemistry because the inclusion of halogens can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[9]
-
Enzyme Inhibitors : this compound has been specifically utilized in the preparation of Oxodihydropyridopyrimidine derivatives, which function as inhibitors of the eukaryotic initiation factor 4E (eIF4E), a target of interest in oncology.[]
-
Scaffold for Novel Compounds : More broadly, the isonicotinic acid scaffold is a privileged structure in medicinal chemistry. This particular derivative provides chemists with a platform for creating new chemical entities aimed at a variety of biological targets by allowing for targeted modifications to enhance pharmacological activity or improve pharmacokinetic properties.[10]
Safety and Handling
Based on safety data for the compound, this compound is classified as a highly hazardous substance and must be handled with extreme caution.[11]
-
Primary Hazards : Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[11]
-
Environmental Hazards : Toxic to aquatic life with long-lasting effects.[11]
-
Handling :
-
Personal Protective Equipment (PPE) :
-
Storage :
-
First Aid :
-
Inhalation : Move to fresh air immediately. Call a physician.
-
Skin Contact : Immediately remove all contaminated clothing. Rinse skin with water/shower and call a physician.
-
Eye Contact : Rinse out with plenty of water. Immediately call an ophthalmologist.
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[11]
-
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in pharmaceutical and chemical research. Its distinct physical and chemical properties, governed by its trifunctional substitution pattern, make it an attractive starting point for the synthesis of novel bioactive molecules. Proper characterization using a combination of NMR, IR, and mass spectrometry is critical to ensure its identity and purity. Due to its high toxicity, strict adherence to safety protocols is mandatory when handling this compound. As research into new therapeutic agents continues, the utility of such versatile chemical intermediates will undoubtedly grow.
References
- 1. This compound | C6H3ClFNO2 | CID 10965050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H3ClFNO2) [pubchemlite.lcsb.uni.lu]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide to 3-Chloro-5-fluoroisonicotinic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-fluoroisonicotinic acid, a halogenated pyridine derivative, has emerged as a pivotal structural motif in medicinal chemistry. Its unique electronic properties and versatile reactivity make it a valuable building block for the synthesis of complex molecular architectures targeting a range of biological pathways. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.
Core Compound Identity: CAS Number and Molecular Structure
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
CAS Number: 514798-03-9[][2]
Molecular Structure
The molecular structure of this compound consists of a pyridine ring substituted with a carboxylic acid group at the 4-position (isonicotinic acid), a chlorine atom at the 3-position, and a fluorine atom at the 5-position.
-
IUPAC Name: 3-chloro-5-fluoropyridine-4-carboxylic acid[]
-
Molecular Weight: 175.54 g/mol
The presence of the electron-withdrawing chlorine and fluorine atoms, along with the carboxylic acid group, significantly influences the reactivity of the pyridine ring, making it a versatile intermediate for further chemical modifications.[5][6]
2D and 3D Molecular Representations:
Caption: 2D chemical structure of this compound.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₂ | PubChem[3][4] |
| Molecular Weight | 175.54 g/mol | Guidechem[7] |
| XLogP3-AA | 1.4 | Guidechem[8] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 174.983634 g/mol | Guidechem[7] |
| Monoisotopic Mass | 174.983634 g/mol | Guidechem[7] |
| Topological Polar Surface Area | 50.2 Ų | Guidechem[7] |
| Heavy Atom Count | 11 | Guidechem[7] |
| Complexity | 167 | Guidechem[7] |
| pKa (Predicted) | 2.07 ± 0.10 | Guidechem[7] |
Synthesis and Chemical Reactivity
While specific, detailed synthesis protocols for this compound are proprietary and often found within patent literature, general synthetic strategies for related halogenated nicotinic acids involve multi-step processes. These can include the construction of the pyridine ring followed by halogenation, or the modification of pre-existing pyridine derivatives.
One patented method for a related compound, 2,6-dichloro-5-fluoronicotinic acid, involves the hydrolysis of 2,6-dichloro-3-cyano-5-fluoropyridine.[9] This highlights a common strategy of forming the carboxylic acid functionality from a nitrile precursor.
The reactivity of this compound is primarily centered around the carboxylic acid group, which can undergo standard transformations such as esterification and amidation. The halogen substituents on the pyridine ring also offer sites for nucleophilic aromatic substitution or cross-coupling reactions, enabling the construction of more complex molecules.
Applications in Drug Discovery and Medicinal Chemistry
The principal application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6][10] Its structural features are incorporated into molecules designed to interact with specific biological targets.
A notable application is in the preparation of Oxodihydropyridopyrimidine derivatives, which have been investigated as inhibitors of the eukaryotic initiation factor 4E (eIF4E).[] The eIF4E protein is a critical component of the translation machinery and is often dysregulated in cancer, making it an attractive target for therapeutic intervention. The this compound moiety serves as a foundational scaffold for building potent and selective eIF4E inhibitors.
The presence of both chlorine and fluorine atoms in the molecule is significant. Halogen atoms, particularly fluorine, are widely used in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[11]
Caption: A generalized workflow illustrating the use of this compound in a drug discovery pipeline.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data sheets for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[12][13][14]
Hazard Statements for Structurally Related Compounds Include:
-
Fatal if swallowed, in contact with skin, or if inhaled.
-
Causes severe skin burns and eye damage.
-
Toxic to aquatic life with long-lasting effects.
Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its well-defined structure and predictable reactivity make it an essential tool for the synthesis of novel compounds with therapeutic potential. The successful application of this intermediate in the development of eIF4E inhibitors underscores its importance in the ongoing quest for new and effective treatments for diseases such as cancer. As drug discovery continues to evolve, the demand for such specialized chemical scaffolds is likely to grow, further solidifying the role of this compound in the pharmaceutical industry.
References
- 2. This compound | 514798-03-9 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C6H3ClFNO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C6H3ClFNO2 | CID 10965050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(3-Chloro-5-fluorophenyl)isonicotinic Acid [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Page loading... [guidechem.com]
- 9. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 10. ossila.com [ossila.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Chloro-5-fluoroisonicotinic Acid
Introduction
3-Chloro-5-fluoroisonicotinic acid is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific substitution pattern makes it a valuable intermediate for accessing complex molecular targets. This guide provides an in-depth analysis of the primary starting materials and synthetic routes for the preparation of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, providing a framework for not just replication, but also for innovation and troubleshooting.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached from several key starting materials. The choice of a particular synthetic route often depends on factors such as the availability and cost of the starting material, the desired scale of the synthesis, and the safety and environmental considerations of the chemical transformations involved. This guide will focus on three prominent and well-documented starting materials:
-
2,6-Dichloro-5-fluoronicotinic Acid
-
2-Hydroxynicotinic Acid
-
2-Chloro-3-methyl-5-nitropyridine
Each of these starting materials offers a unique set of advantages and challenges, which we will explore in detail.
Route 1: Selective Dechlorination of 2,6-Dichloro-5-fluoronicotinic Acid
This is a common and relatively straightforward approach that leverages a commercially available starting material. The core of this strategy lies in the selective removal of the chlorine atom at the 6-position of the pyridine ring.
Causality of Experimental Choices
The selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is critical for achieving high selectivity and yield.
-
Catalyst Selection: Palladium on carbon (Pd/C), Raney nickel, and Lindlar's catalyst are commonly employed for this transformation.[1] The choice among these depends on the desired reactivity and the presence of other functional groups. For instance, Lindlar's catalyst, being less reactive, can sometimes offer better selectivity.
-
Reaction Medium: Solvents such as methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF) are suitable for this reaction.[1] The choice of solvent can influence the solubility of the starting material and the catalyst's activity.
-
Base Additive: The addition of a base, such as triethylamine, is often necessary to neutralize the hydrochloric acid that is formed during the reaction.[1] This prevents the protonation of the pyridine nitrogen, which would deactivate the catalyst.
-
Pressure and Temperature: The reaction can be carried out under a range of hydrogen pressures, from atmospheric to several atmospheres, and at temperatures from room temperature to slightly elevated temperatures (e.g., 40-50 °C).[1] These parameters can be optimized to control the reaction rate and selectivity.
Experimental Protocol
Step 1: Selective Hydrogenation of 2,6-Dichloro-5-fluoronicotinic Acid
-
To a solution of 2,6-dichloro-5-fluoronicotinic acid (1 equivalent) in a suitable solvent (e.g., ethyl acetate), add a catalytic amount of 5% Pd/C (e.g., 1-10% w/w).
-
Add a base, such as triethylamine (1.5-2 equivalents), to the mixture.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 3 atmospheres) and stir the mixture at room temperature for a specified time (e.g., 12 hours), monitoring the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Workflow Diagram
Caption: Synthetic route from 2,6-dichloro-5-fluoronicotinic acid.
Route 2: Multi-step Synthesis from 2-Hydroxynicotinic Acid
This pathway involves a series of classical aromatic transformations, starting from the readily available and inexpensive 2-hydroxynicotinic acid. While longer, this route offers flexibility and avoids the use of more specialized starting materials.
Causality of Experimental Choices
This multi-step synthesis involves nitration, chlorination, reduction, and a Sandmeyer or Balz-Schiemann reaction.
-
Nitration: The introduction of a nitro group at the 5-position is a standard electrophilic aromatic substitution. A mixture of nitric acid and sulfuric acid is the classic nitrating agent.[2] The electron-donating hydroxyl group directs the incoming electrophile to the ortho and para positions, with the 5-position being sterically accessible.
-
Chlorination: The hydroxyl group is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3] This reaction proceeds via the formation of a pyridinium intermediate, which is then attacked by a chloride ion.
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group, typically using a metal catalyst like iron or tin in an acidic medium. This sets the stage for the introduction of the fluorine atom.
-
Introduction of Fluorine: The amino group is converted to a fluorine atom via a diazotization reaction followed by a Sandmeyer-type or Balz-Schiemann reaction.[4][5] The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, is a common method for introducing fluorine into an aromatic ring.[6][7][8]
Experimental Protocol
Step 1: Nitration of 2-Hydroxynicotinic Acid
-
Carefully add 2-hydroxynicotinic acid to a cooled mixture of concentrated nitric acid and sulfuric acid.
-
Allow the reaction to proceed at a controlled temperature, monitoring for the formation of 2-hydroxy-5-nitronicotinic acid.
-
Pour the reaction mixture onto ice and collect the precipitated product by filtration.
Step 2: Chlorination of 2-Hydroxy-5-nitronicotinic Acid
-
Treat the nitrated product with a chlorinating agent such as phosphorus oxychloride, with or without a catalyst, at an elevated temperature.
-
Carefully quench the reaction mixture and isolate the 2-chloro-5-nitronicotinic acid.
Step 3: Reduction of 2-Chloro-5-nitronicotinic Acid
-
Reduce the nitro group of 2-chloro-5-nitronicotinic acid to an amino group using a reducing agent like iron powder in acetic acid or tin(II) chloride in hydrochloric acid.[9]
-
Isolate the resulting 5-amino-2-chloronicotinic acid.
Step 4: Fluorination via Balz-Schiemann Reaction
-
Diazotize the 5-amino-2-chloronicotinic acid with sodium nitrite in the presence of tetrafluoroboric acid at low temperature to form the diazonium tetrafluoroborate salt.
-
Isolate the diazonium salt and thermally decompose it, often in an inert solvent, to yield this compound.[9]
Workflow Diagram
Caption: Synthetic route from 2-hydroxynicotinic acid.
Route 3: Synthesis from 2-Chloro-3-methyl-5-nitropyridine
This route involves the oxidation of a methyl group to a carboxylic acid, a transformation that can be challenging but offers an alternative pathway from a different set of starting materials.
Causality of Experimental Choices
The key steps in this route are the introduction of the fluorine atom and the oxidation of the methyl group.
-
Introduction of Fluorine: Similar to the previous route, the nitro group is first reduced to an amino group, which is then converted to a fluorine atom via a Sandmeyer or Balz-Schiemann reaction.[9]
-
Oxidation of the Methyl Group: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or nitric acid.[9][10] The choice of oxidizing agent and reaction conditions is crucial to avoid over-oxidation or degradation of the pyridine ring. The reaction is often carried out at elevated temperatures.
Experimental Protocol
Step 1: Reduction of 2-Chloro-3-methyl-5-nitropyridine
-
Reduce the nitro group of 2-chloro-3-methyl-5-nitropyridine to an amino group using a suitable reducing agent (e.g., iron in acetic acid).
-
Isolate the resulting 5-amino-2-chloro-3-methylpyridine.
Step 2: Fluorination via Balz-Schiemann Reaction
-
Convert the amino group to a fluorine atom using the Balz-Schiemann reaction as described in the previous route to obtain 2-chloro-5-fluoro-3-methylpyridine.[9]
Step 3: Oxidation of the Methyl Group
-
Oxidize the methyl group of 2-chloro-5-fluoro-3-methylpyridine to a carboxylic acid using a strong oxidizing agent like potassium permanganate in an aqueous solution.[9]
-
Acidify the reaction mixture to precipitate the this compound.
-
Purify the product by recrystallization.
Workflow Diagram
Caption: Synthetic route from 2-chloro-3-methyl-5-nitropyridine.
Comparison of Synthetic Routes
The selection of a synthetic route is a critical decision in chemical process development. The following table provides a comparative analysis of the three routes discussed.
| Feature | Route 1 (from 2,6-Dichloro-5-fluoronicotinic Acid) | Route 2 (from 2-Hydroxynicotinic Acid) | Route 3 (from 2-Chloro-3-methyl-5-nitropyridine) |
| Number of Steps | 1 | 4 | 3 |
| Starting Material Cost | Higher | Lower | Moderate |
| Overall Yield | Generally high | Moderate to high, dependent on each step | Moderate |
| Scalability | Good | Moderate, requires careful control of multiple steps | Moderate, oxidation step can be challenging to scale |
| Key Challenges | Selective dechlorination | Multiple steps, handling of hazardous reagents (nitrating agents) | Control of oxidation, potential for side reactions |
| Advantages | Short and direct | Utilizes inexpensive starting material | Alternative route with different starting material |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic pathways, each with its own set of advantages and challenges. The choice of the most suitable route will depend on the specific requirements of the synthesis, including cost, scale, and available resources. A thorough understanding of the underlying chemical principles and experimental parameters is essential for the successful and efficient production of this important chemical intermediate. This guide provides a solid foundation for researchers to make informed decisions and to optimize the synthesis of this compound for their specific needs.
References
- 1. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 8. byjus.com [byjus.com]
- 9. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 10. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 3-Chloro-5-fluoroisonicotinic Acid
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the carboxylic acid group in 3-chloro-5-fluoroisonicotinic acid, a key building block in modern medicinal chemistry. We will delve into the electronic and steric factors governing its reactivity, explore its principal reactions—esterification, amidation, and reduction—and provide detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile molecule.
Introduction: The Strategic Importance of this compound
This compound is a substituted pyridine carboxylic acid that has garnered significant attention in the pharmaceutical industry. Its utility as a molecular scaffold is exemplified by its incorporation into potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a promising target in oncology.[1][2] The strategic placement of the chloro and fluoro substituents on the pyridine ring, coupled with the reactive handle of the carboxylic acid group, makes it an invaluable synthon for the construction of complex molecular architectures.
Understanding the nuances of the carboxylic acid group's reactivity in this specific context is paramount for its effective utilization in multi-step synthetic campaigns. This guide aims to provide that understanding, grounded in the principles of physical organic chemistry and supported by practical, actionable experimental procedures.
The Electronic Landscape of this compound: An Activated Carboxylic Acid
The reactivity of a carboxylic acid is fundamentally dictated by the electrophilicity of the carbonyl carbon. In the case of this compound, the presence of two strongly electron-withdrawing halogen substituents has a profound impact on the electronic distribution within the molecule.
Both the chlorine and fluorine atoms exert a strong negative inductive effect (-I), pulling electron density away from the pyridine ring. This electron withdrawal is transmitted to the carboxylic acid group at the 4-position, leading to a significant increase in the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the carboxylic acid group in this compound more susceptible to nucleophilic attack compared to unsubstituted isonicotinic acid.[3]
This enhanced reactivity is a key advantage in synthesis, often allowing for milder reaction conditions and faster reaction times for transformations such as esterification and amidation.
Key Transformations of the Carboxylic Acid Group
The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of other functionalities. The most common and synthetically useful transformations are esterification, amidation, and reduction to the corresponding alcohol.
Esterification: A Gateway to Further Functionalization
The conversion of the carboxylic acid to an ester is a common strategy to protect the acid, improve solubility, or to serve as a precursor for further reactions.
The direct, acid-catalyzed esterification with an alcohol, known as the Fischer-Speier esterification, is a straightforward method for the synthesis of simple alkyl esters.
Experimental Protocol: Synthesis of Methyl 3-chloro-5-fluoroisonicotinate
-
Materials: this compound, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude methyl 3-chloro-5-fluoroisonicotinate, which can be further purified by column chromatography or recrystallization.[4]
-
For more sterically hindered alcohols or when milder conditions are required, a two-step procedure involving the formation of an acyl chloride intermediate is often employed.
Experimental Protocol: Synthesis of an Ester via the Acyl Chloride
-
Materials: this compound, Thionyl chloride (SOCl₂), desired alcohol, Triethylamine or Pyridine.
-
Procedure:
-
Acyl Chloride Formation: To a suspension of this compound (1.0 eq) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2-1.5 eq) and a catalytic amount of DMF. Heat the mixture to reflux until the evolution of gas ceases and the solution becomes clear. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-chloro-5-fluoroisonicotinoyl chloride.[5]
-
Ester Formation: The crude acyl chloride is dissolved in an anhydrous, non-protic solvent like dichloromethane. The desired alcohol (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 eq) are added at 0 °C. The reaction is stirred at room temperature and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired ester.
-
Amidation: Forging the Amide Bond
The formation of an amide bond is one of the most important reactions in medicinal chemistry. The enhanced reactivity of this compound facilitates its coupling with a wide range of amines.
Modern amide bond formation heavily relies on the use of coupling reagents that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under mild conditions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[6][7]
Experimental Protocol: HATU-mediated Amide Coupling
-
Materials: this compound, desired amine, HATU, Diisopropylethylamine (DIPEA), Anhydrous DMF.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.0-1.2 eq), HATU (1.1-1.3 eq), and DIPEA (2.0-3.0 eq).
-
The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by LC-MS.
-
The reaction is then diluted with ethyl acetate and washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[8]
-
Similar to esterification, the acyl chloride intermediate can be used for the synthesis of amides, particularly with less nucleophilic amines.
Experimental Protocol: Amide Synthesis via the Acyl Chloride
-
Materials: 3-chloro-5-fluoroisonicotinoyl chloride (prepared as in section 3.1.2), desired amine, Triethylamine or Pyridine.
-
Procedure:
-
The crude 3-chloro-5-fluoroisonicotinoyl chloride is dissolved in an anhydrous aprotic solvent such as dichloromethane.
-
The desired amine (1.0-1.2 eq) and a base like triethylamine or pyridine (1.2-1.5 eq) are added at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
Work-up is similar to the esterification procedure, involving washing with dilute acid, base, and brine, followed by drying and purification.[9]
-
Reduction to 3-Chloro-5-fluoro-4-(hydroxymethyl)pyridine
The reduction of the carboxylic acid to a primary alcohol provides another key synthetic intermediate, which can be further functionalized, for example, through oxidation to the aldehyde or conversion of the hydroxyl group to a leaving group.
Strong reducing agents are required to reduce a carboxylic acid to an alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.[10][11][12]
Experimental Protocol: Reduction of this compound
-
Materials: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Sodium sulfate decahydrate, Celite.
-
Procedure:
-
To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is then stirred at room temperature or gently heated to ensure complete reaction.
-
Upon completion, the reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
The resulting slurry is stirred for 30 minutes, and then filtered through a pad of Celite. The filter cake is washed with THF or ethyl acetate.
-
The combined filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-chloro-5-fluoro-4-(hydroxymethyl)pyridine.
-
Summary of Reactivity and Synthetic Utility
The carboxylic acid group of this compound is a highly versatile functional handle, whose reactivity is significantly enhanced by the electron-withdrawing nature of the chloro and fluoro substituents. This allows for efficient conversion to esters, amides, and alcohols under a variety of standard reaction conditions.
| Transformation | Reagents and Conditions | Product | Key Considerations |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Reflux | Ester | Equilibrium reaction; use of excess alcohol or removal of water drives the reaction to completion. |
| 1. SOCl₂, cat. DMF; 2. Alcohol, Base | Ester | Good for hindered alcohols and milder conditions. | |
| Amidation | Amine, Coupling Reagent (e.g., HATU), Base (e.g., DIPEA) | Amide | Mild conditions, high yields, broad substrate scope. |
| 1. SOCl₂, cat. DMF; 2. Amine, Base | Amide | Effective for less nucleophilic amines. | |
| Reduction | LiAlH₄, Anhydrous THF | Primary Alcohol | Requires a strong reducing agent and careful workup. |
Conclusion
This compound is a valuable and reactive building block in contemporary drug discovery. The electronic activation provided by the halogen substituents renders its carboxylic acid group readily amenable to a range of synthetically important transformations. The protocols detailed in this guide provide a solid foundation for the successful application of this versatile molecule in the synthesis of novel chemical entities. As with any chemical process, careful optimization of reaction conditions for specific substrates is recommended to achieve the highest yields and purity.
References
- 1. Studies directed toward the synthesis of PRMT5 inhibitors - American Chemical Society [acs.digitellinc.com]
- 2. Synthesis and Activity of Triazole-Adenosine Analogs as Protein Arginine Methyltransferase 5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 4. 3-Chloro-5-fluoro-isonicotinic acid methyl ester | 1214385-88-2 [chemicalbook.com]
- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. fishersci.dk [fishersci.dk]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. quora.com [quora.com]
- 12. jackwestin.com [jackwestin.com]
The Strategic Deployment of 3-Chloro-5-fluoroisonicotinic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of halogenated heterocyclic scaffolds has become a cornerstone of rational drug design. Among these, 3-Chloro-5-fluoroisonicotinic acid has emerged as a versatile and highly valuable building block. Its unique electronic and steric properties, conferred by the chloro and fluoro substituents on the pyridine ring, provide medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. This guide offers an in-depth exploration of the synthesis, reactivity, and diverse applications of this compound, providing a technical resource for its effective utilization in medicinal chemistry programs.
Physicochemical Properties and Structural Attributes
This compound, with the molecular formula C₆H₃ClFNO₂, presents a unique combination of features that are highly advantageous in drug design.[1][2] The electron-withdrawing nature of both the chlorine and fluorine atoms significantly influences the electron distribution within the pyridine ring, impacting its pKa and reactivity.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₂ | [1][2] |
| Molecular Weight | 175.55 g/mol | [3] |
| CAS Number | 514798-03-9 | [] |
| IUPAC Name | 3-chloro-5-fluoropyridine-4-carboxylic acid | [] |
| Predicted XlogP | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 50.2 Ų | [3] |
The strategic placement of the halogen atoms offers several benefits:
-
Metabolic Stability: The C-F bond is exceptionally strong, and the presence of fluorine can block sites of metabolism, thereby enhancing the metabolic stability and half-life of a drug candidate.
-
Binding Interactions: Both chlorine and fluorine can participate in various non-covalent interactions with biological targets, including halogen bonding, which can significantly enhance binding affinity and selectivity.
-
Modulation of pKa: The electron-withdrawing halogens lower the pKa of the pyridine nitrogen, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility, permeability, and target engagement.
Synthesis of this compound
The synthesis of this compound and its derivatives often involves multi-step sequences starting from readily available precursors. While a direct, one-pot synthesis is not commonly reported, analogous procedures for related chloro-fluoro-nicotinic acids provide a clear roadmap. A general and adaptable synthetic strategy is outlined below, based on established methodologies for the preparation of substituted pyridines.[5][6][7][8]
Caption: Generalized synthetic pathway to this compound and its derivatives.
Experimental Protocol: Synthesis of a 2-Chloro-5-fluoronicotinic Acid Derivative (Adaptable for the 4-Carboxylic Acid Isomer)
This protocol is adapted from a patented procedure for a related isomer and can be optimized for the synthesis of this compound.[6]
Step 1: Synthesis of Ethyl 2-chloro-5-fluoro-nicotinate
-
To a solution of ethyl 2,6-dichloro-5-fluoro-nicotinate (50 g, 0.21 mol) in ethyl acetate (1.2 L), add triethylamine (32 g, 0.32 mol) and a Lindlar catalyst (2.5 g).
-
Hydrogenate the mixture at 3 atmospheres at room temperature for 12 hours.
-
Filter the catalyst and concentrate the reaction solution.
-
Purify the crude product by column chromatography to obtain ethyl 2-chloro-5-fluoro-nicotinate.
Step 2: Hydrolysis to 2-chloro-5-fluoro-nicotinic acid
-
Dissolve the ethyl 2-chloro-5-fluoro-nicotinate (120 g, 0.59 mol) in a 3:1 mixture of methanol and water (1.2 L).
-
At room temperature, add lithium hydroxide monohydrate (38.2 g, 0.91 mol).
-
Stir the reaction at room temperature for one hour.
-
Neutralize the reaction mixture to a pH of 5-6 with concentrated hydrochloric acid.
-
Concentrate the solution to remove the methanol, leading to the precipitation of 2-chloro-5-fluoro-nicotinic acid.
Reactivity and Synthetic Utility
The true power of this compound in medicinal chemistry lies in its versatile reactivity, which allows for the facile introduction of diverse chemical functionalities. The carboxylic acid group serves as a handle for amide bond formation, while the chloro substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions.
Amide Bond Formation
The carboxylic acid moiety of this compound can be readily coupled with a wide range of primary and secondary amines to form the corresponding amides. This reaction is fundamental in drug discovery for exploring structure-activity relationships and for linking the core scaffold to other pharmacophoric elements.
Caption: Schematic of amide bond formation using this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent at the 3-position of the pyridine ring provides a site for the introduction of aryl, heteroaryl, or alkyl groups through various palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures and the exploration of new chemical space.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the chloro-pyridine with a boronic acid or ester. This is a widely used method for the synthesis of biaryl compounds.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the chloro-pyridine with an amine. This is a powerful tool for the synthesis of substituted anilines and other amino-heterocycles.
Caption: Key cross-coupling reactions for the derivatization of the this compound scaffold.
Applications in Medicinal Chemistry: Case Studies
The utility of this compound is best illustrated through its application in the development of novel therapeutic agents.
Case Study 1: Inhibitors of Eukaryotic Initiation Factor 4E (eIF4E)
Eukaryotic initiation factor 4E (eIF4E) is a key protein in the regulation of protein synthesis and is often dysregulated in cancer.[9] this compound has been utilized as a key building block in the synthesis of potent eIF4E inhibitors.[] The isonicotinic acid moiety can engage in crucial interactions with the target protein, while the chloro and fluoro substituents can be used to fine-tune the compound's properties.
In a patented series of eIF4E inhibitors, the this compound scaffold is used to construct oxodihydropyridopyrimidine derivatives.[] The synthesis involves the amidation of the carboxylic acid followed by further cyclization reactions to build the final heterocyclic system.
Case Study 2: Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors
PRMT5 is an enzyme that plays a critical role in various cellular processes, and its overexpression is linked to several cancers.[10][11] A patent for PRMT5 inhibitors discloses compounds containing a "2-Amino-3-chloro-5-fluoroquinolin-7-yl" moiety.[12] While not a direct derivative of this compound, this highlights the value of the chloro-fluoro-substituted heterocyclic core in targeting this important enzyme class. The chloro and fluoro groups on the quinoline ring likely contribute to the binding affinity and overall pharmacological profile of these inhibitors.
Structure-Activity Relationships (SAR) and Drug Design Implications
The derivatization of the this compound scaffold allows for a systematic exploration of structure-activity relationships.
-
Amide Derivatives: The nature of the amine coupled to the carboxylic acid can have a profound impact on biological activity. Bulky or lipophilic substituents on the amine can be used to probe hydrophobic pockets in the target protein, while the incorporation of polar groups can enhance solubility and modulate pharmacokinetic properties.
-
Cross-Coupled Derivatives: The introduction of different aryl or heteroaryl groups at the 3-position via Suzuki coupling can be used to explore interactions with specific regions of the target protein. The electronic nature of the coupled ring system can also influence the overall electronic properties of the molecule.
-
Halogen Substitution: The presence and position of the chloro and fluoro atoms are critical. The fluorine atom can act as a hydrogen bond acceptor and can also influence the conformation of the molecule. The chlorine atom can participate in halogen bonding and provides a site for further functionalization.
Conclusion and Future Perspectives
This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive carboxylic acid handle, a site for cross-coupling reactions, and the modulating effects of the chloro and fluoro substituents make it an attractive starting point for the design of novel therapeutic agents. The successful application of this scaffold in the development of eIF4E and other inhibitors underscores its potential. As our understanding of the subtle yet significant roles of halogens in drug-target interactions continues to grow, we can anticipate that this compound and its derivatives will play an increasingly important role in the discovery and development of the next generation of medicines.
References
- 1. PubChemLite - this compound (C6H3ClFNO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C6H3ClFNO2 | CID 10965050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 5. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 6. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 8. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 9. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Solubility of 3-Chloro-5-fluoroisonicotinic Acid in Common Organic Solvents
This guide provides a detailed exploration of the solubility characteristics of 3-chloro-5-fluoroisonicotinic acid, a key building block in pharmaceutical and agrochemical research.[] Recognizing the critical role of solubility in drug development and formulation, this document offers both theoretical insights and practical, field-proven methodologies for its accurate determination.[2][3] It is designed for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior in various organic solvent systems.
Introduction to this compound
This compound, with the molecular formula C₆H₃ClFNO₂, is a halogenated pyridine carboxylic acid derivative.[4][5] Its structure, featuring a pyridine ring substituted with chloro and fluoro groups and a carboxylic acid moiety, imparts a unique combination of polarity and lipophilicity, making its solubility profile a critical parameter for consideration in various applications, including the synthesis of eIF4E inhibitors.[] Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.[2][3]
Chemical Structure and Properties:
-
IUPAC Name: 3-chloro-5-fluoropyridine-4-carboxylic acid[5]
-
CAS Number: 514798-03-9[6]
-
Molecular Weight: 175.54 g/mol []
-
Predicted pKa: 2.07±0.10[7]
The presence of the carboxylic acid group suggests that the solubility of this compound will be pH-dependent in aqueous solutions and will exhibit varying degrees of solubility in organic solvents based on their polarity and hydrogen bonding capabilities.
The Foundational Principles of Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[8] This concept is rooted in the intermolecular forces between solute and solvent molecules. For this compound, the key interactions to consider are:
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.
-
Dipole-Dipole Interactions: The polar C-Cl, C-F, and C=O bonds create a molecular dipole, leading to favorable interactions with polar solvents (e.g., ketones, esters).
-
Van der Waals Forces: These non-polar interactions will play a role in the solubility in less polar solvents (e.g., ethers, aromatic hydrocarbons).
A thorough understanding of these forces is crucial for interpreting experimental solubility data and for the rational selection of solvents in various chemical processes.
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and reproducibility.[9][10] This section provides a detailed, step-by-step protocol for determining the solubility of this compound in a range of common organic solvents.
Experimental Workflow Diagram
Caption: Workflow for determining solubility via the shake-flask method.
Detailed Experimental Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran, toluene, heptane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately pipette a known volume (e.g., 5 mL) of each selected organic solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[11] It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully separate the saturated solution from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials to pellet the solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with the corresponding pure solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from analysis) × (Dilution factor)
-
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the generated data, the following controls should be implemented:
-
Time to Equilibrium: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a stable plateau.
-
Solid Phase Analysis: After the experiment, analyze the remaining solid (e.g., by DSC or XRPD) to ensure that the compound has not undergone any phase changes or degradation.
-
Duplicate Measurements: Perform all experiments in at least duplicate to assess the reproducibility of the results.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C (Template)
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Alcohols | Methanol | 5.1 | [Experimental Data] | [Calculated Data] |
| Ethanol | 4.3 | [Experimental Data] | [Calculated Data] | |
| Ketones | Acetone | 5.1 | [Experimental Data] | [Calculated Data] |
| Esters | Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] |
| Ethers | Tetrahydrofuran | 4.0 | [Experimental Data] | [Calculated Data] |
| Aromatics | Toluene | 2.4 | [Experimental Data] | [Calculated Data] |
| Alkanes | Heptane | 0.1 | [Experimental Data] | [Calculated Data] |
Interpretation of Results:
The solubility data will provide valuable insights into the physicochemical properties of this compound. A higher solubility in polar, protic solvents like methanol and ethanol would indicate the significant role of hydrogen bonding. Good solubility in polar aprotic solvents such as acetone and ethyl acetate would highlight the importance of dipole-dipole interactions. Conversely, low solubility in non-polar solvents like heptane would be expected due to the polar nature of the molecule.
Factors Influencing Solubility
Several factors can influence the solubility of this compound, and it is crucial to control these during experimental determination and consider them in practical applications.
-
Temperature: The solubility of solids in liquids generally increases with temperature.[8] This relationship can be quantified to determine the thermodynamics of dissolution.
-
Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized, pure sample of this compound.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.
-
Solvent Purity: The presence of water or other impurities in the organic solvents can significantly alter the solubility.
Logical Relationships in Solubility Determination
The following diagram illustrates the logical flow and considerations for a comprehensive solubility study.
Caption: Logical flow from experimental inputs to practical applications.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By adhering to the detailed experimental protocol and considering the influential factors discussed, researchers can generate accurate and reliable solubility data. This information is indispensable for the effective design of synthetic routes, purification strategies, and ultimately, the successful development of novel pharmaceutical and agrochemical products.
References
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. This compound | C6H3ClFNO2 | CID 10965050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C6H3ClFNO2) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 514798-03-9 [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. youtube.com [youtube.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
An Inquiry into the Feasibility of Electrophilic Aromatic Substitution on 3-Chloro-5-fluoroisonicotinic Acid: A Technical Guide for Synthetic Chemists
An In-depth Technical Guide for Researchers
Executive Summary
3-Chloro-5-fluoroisonicotinic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular scaffolds.[] A common query in the functionalization of aromatic systems is the potential for electrophilic aromatic substitution (EAS). This guide provides a rigorous, in-depth analysis of the reactivity of this compound toward EAS reactions. Our investigation reveals that the pyridine ring of this substrate is exceptionally electron-deficient due to the cumulative electron-withdrawing effects of the ring nitrogen, a carboxylic acid group, and two halogen substituents. Consequently, the molecule is profoundly deactivated towards classical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. This guide will dissect the electronic properties of the substrate, explain the mechanistic barriers to substitution, and critically evaluate the viability of standard EAS protocols. We conclude by proposing more effective, field-proven alternative strategies for the functionalization of this and similar highly deactivated pyridine systems, thereby directing researchers towards more productive synthetic pathways.
The Electronic Profile of this compound: A Tale of Four Deactivators
To comprehend the reactivity of an aromatic system, one must first analyze the electronic influence of its constituent parts. The pyridine ring of this compound is decorated with three substituents—chloro, fluoro, and carboxylic acid—in addition to the inherent electron-withdrawing nature of the ring nitrogen.
-
Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and exerts a powerful inductive electron-withdrawing effect (-I), significantly reducing the electron density of the entire ring system. This makes pyridine inherently less reactive towards electrophiles than benzene.[2]
-
Carboxylic Acid Group (-COOH): This group is strongly deactivating via both inductive withdrawal (-I) and a resonance-destabilizing effect (-M). In the context of electrophilic substitution, it is classified as a meta-director on a benzene ring.[3]
-
Halogen Substituents (-Cl, -F): Both chlorine and fluorine are highly electronegative and exert a strong deactivating inductive pull (-I) on the ring. While they possess lone pairs capable of resonance donation (+M), which directs incoming electrophiles to ortho and para positions in benzene chemistry, their inductive effect is dominant, leading to overall deactivation.[2]
The confluence of these four electron-withdrawing entities renders the this compound ring exceptionally electron-poor and therefore a very poor nucleophile for electrophilic attack.
Caption: Cumulative deactivating effects on the pyridine ring.
Mechanistic Hurdles for Electrophilic Attack
The fundamental mechanism of EAS involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is paramount to the reaction's feasibility.
For pyridine, electrophilic attack at the 3-position (meta to the nitrogen) is favored over the 2- or 4-positions because the resulting sigma complex avoids placing a positive charge directly on the electronegative nitrogen atom.[4] However, the presence of strong acids (Brønsted or Lewis), which are required to generate a potent electrophile for most EAS reactions, presents a critical complication. The basic lone pair on the pyridine nitrogen will be protonated or will coordinate with the Lewis acid catalyst.[2] This converts the nitrogen into a positively charged pyridinium species, dramatically increasing its electron-withdrawing power and further deactivating the entire ring to an extreme degree.
Caption: Competing pathways: EAS vs. catalyst deactivation.
Critical Evaluation of Standard EAS Reactions
Given the electronic and mechanistic barriers, we can critically assess the likely outcome of applying standard EAS conditions to this compound.
Nitration
-
Standard Conditions: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[5]
-
Analysis: These are strongly acidic conditions. The sulfuric acid will immediately and completely protonate the pyridine nitrogen. The resulting pyridinium species is so deactivated that it will not react with the nitronium ion (NO₂⁺) electrophile. Computational studies on pyridine itself show that while the reaction with the nitronium ion has a low activation energy, the complete protonation of the substrate in the required acidic medium prevents the reaction from occurring.[6] For our multiply-deactivated substrate, this effect is magnified.
-
Predicted Outcome: No reaction. Recovery of starting material (as the sulfate salt).
Halogenation
-
Standard Conditions: Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.[7]
-
Analysis: The Lewis acid catalyst is essential to polarize the halogen molecule and create a potent electrophile.[5] However, the Lewis acid will preferentially coordinate to the most basic site in the molecule: the pyridine nitrogen. This acid-base complexation is a thermodynamic sink and will render the ring inert to subsequent electrophilic attack.
-
Predicted Outcome: No reaction. Recovery of starting material complexed to the Lewis acid.
Friedel-Crafts Alkylation and Acylation
-
Standard Conditions: An alkyl or acyl halide with a strong Lewis acid catalyst (e.g., AlCl₃).[8][9]
-
Analysis: Friedel-Crafts reactions are notoriously sensitive to deactivating groups and fail on substrates like nitrobenzene.[9] Our substrate is significantly more deactivated than nitrobenzene. Furthermore, as with halogenation, the AlCl₃ catalyst will coordinate with the pyridine nitrogen, effectively poisoning the catalyst and shutting down the reaction. For acylation, stoichiometric amounts of AlCl₃ are often required because the catalyst complexes with the product ketone; here, it would complex with the starting material itself.[10]
-
Predicted Outcome: No reaction.
Recommended Alternative Synthetic Strategies
Since direct electrophilic functionalization is synthetically unviable, researchers should employ alternative, more robust methods to modify the this compound scaffold. The electron-poor nature of the ring makes it an excellent candidate for nucleophilic or metalation-based strategies.
Directed Ortho-Metalation (DoM)
This is arguably the most powerful strategy for regioselective functionalization. The carboxylic acid group can act as a directed metalation group (DMG). By treating the substrate with a strong, hindered lithium amide base like lithium tetramethylpiperidide (LiTMP), a proton can be selectively abstracted from one of the positions ortho to the carboxylic acid (C2 or C6). The resulting lithiated species is a potent nucleophile that can be trapped with a wide variety of electrophiles (E+). This approach has been successfully applied to the selective functionalization of the C5 position in the related 2-chloroisonicotinic acid.[11]
Workflow: Directed Ortho-Metalation
-
Deprotonation: Treat this compound with 2 equivalents of a strong base (e.g., LDA or LiTMP) at low temperature (-78 °C). The first equivalent deprotonates the carboxylic acid, and the second directs the ortho-lithiation.
-
Electrophilic Quench: Add an electrophile (e.g., I₂, DMF, aldehydes, etc.) to the reaction mixture.
-
Workup: Quench the reaction with an aqueous solution to yield the C2- or C6-functionalized product.
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient ring is primed for SNAr, where a nucleophile attacks the ring and displaces a leaving group (in this case, Cl or F). Fluorine is generally a better leaving group than chlorine in SNAr reactions on pyridines.[12] Therefore, a strong nucleophile (e.g., an alkoxide, amine, or thiol) could potentially displace the fluorine atom at the C5 position.
References
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. wyzant.com [wyzant.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Khan Academy [khanacademy.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to 3-Chloro-5-fluoroisonicotinic Acid: Structure Elucidation and Characterization for Drug Discovery
Abstract
3-Chloro-5-fluoroisonicotinic acid is a key building block in medicinal chemistry, notably in the synthesis of eukaryotic initiation factor 4E (eIF4E) inhibitors, which are promising targets in cancer therapy[1]. A thorough understanding of its structural and electronic properties is paramount for its effective use in drug design and development. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. This guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy data for this compound.
Introduction: The Importance of Spectroscopic Characterization
In the realm of pharmaceutical sciences, the precise structural confirmation of a molecule is a non-negotiable prerequisite for its advancement through the drug discovery pipeline. Spectroscopic characterization provides a detailed "fingerprint" of a molecule, revealing the connectivity of its atoms, the nature of its chemical bonds, and its overall electronic environment. For a molecule like this compound, which features a substituted pyridine ring, the interplay of electron-withdrawing and donating groups creates a unique spectroscopic signature. This guide will systematically deconstruct this signature, providing the necessary tools for its unambiguous identification and quality control.
The general workflow for the comprehensive spectroscopic characterization of this compound is a multi-technique approach, ensuring a full and validated structural elucidation.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chloro-5-fluoroisonicotinic Acid Derivatives
Introduction: The Strategic Importance of Substituted Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to precisely functionalize this heterocycle is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[1][2]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-chloro-5-fluoroisonicotinic acid and its derivatives. This specific substrate presents a unique set of challenges and opportunities. The presence of two electron-withdrawing groups (the fluorine atom and the pyridine nitrogen) and a carboxylic acid function on the pyridine ring significantly influences its reactivity. Furthermore, the chlorine atom at the C-3 position is a less reactive coupling partner than its bromine or iodine counterparts, necessitating a carefully optimized catalytic system.[3] This guide will delve into the mechanistic rationale behind the protocol design, offer detailed experimental procedures, and provide troubleshooting strategies to empower researchers in their synthetic endeavors.
Scientific Rationale and Mechanistic Considerations
The successful execution of the Suzuki-Miyaura coupling with this compound hinges on a nuanced understanding of the catalytic cycle and the specific electronic properties of the substrate.
The Catalytic Cycle: A Stepwise Perspective
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a sequence of three key steps involving a palladium catalyst.[3]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the palladium(0) species to the carbon-chlorine bond of the this compound derivative. This is often the rate-determining step, particularly for less reactive aryl chlorides.[4] The electron-deficient nature of the pyridine ring in our substrate can facilitate this step.
-
Transmetalation: Following oxidative addition, the organopalladium(II) complex undergoes transmetalation. In this step, the organic moiety from the boronic acid derivative is transferred to the palladium center, displacing the halide. The presence of a base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, which forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3]
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
Application Notes & Protocols: Amide Bond Formation with 3-Chloro-5-fluoroisonicotinic Acid and Primary Amines
Abstract
The formation of amide bonds is a cornerstone of medicinal chemistry and drug development.[1] This guide provides a detailed technical overview and robust protocols for the coupling of 3-Chloro-5-fluoroisonicotinic acid with primary amines. Due to the electron-deficient nature of the pyridine ring, this substrate presents unique challenges that necessitate carefully optimized coupling strategies. We will explore the mechanistic underpinnings of two highly effective, field-proven methods: the carbodiimide-mediated approach using EDC with HOBt, and the aminium/uronium salt-based approach using HATU. This document is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize substituted isonicotinamides.
Introduction: The Challenge and Importance of Electron-Deficient Heterocyclic Amides
This compound is a valuable building block in pharmaceutical research, notably in the synthesis of inhibitors for therapeutic targets like the eukaryotic initiation factor 4E (eIF4E).[] The presence of two electron-withdrawing halogens on the pyridine ring significantly deactivates the carboxylic acid, making it less susceptible to nucleophilic attack. The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions, as the basic amine deprotonates the acid to form an unreactive carboxylate salt.[3][4]
This challenge is amplified with electron-deficient acids. Therefore, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group.[5][6] This is achieved using coupling reagents, which facilitate amide bond formation under mild conditions, preserving the integrity of complex molecular scaffolds.
This guide will focus on two gold-standard coupling methodologies, providing both the theoretical rationale and practical, step-by-step protocols for their successful implementation.
General Reaction Scheme
The overall transformation involves the condensation of this compound with a generic primary amine (R-NH₂) to yield the corresponding N-substituted 3-chloro-5-fluoroisonicotinamide.
Figure 1: General scheme for the synthesis of N-substituted isonicotinamides.
Mechanistic Pathways of Amide Bond Formation
Understanding the mechanism of action for different coupling reagents is critical for selecting the appropriate conditions and for troubleshooting suboptimal reactions.
Carbodiimide-Mediated Coupling: The EDC/HOBt System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3][4] This intermediate is susceptible to nucleophilic attack by the primary amine.
However, the O-acylisourea can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which halts the desired reaction.[7] To prevent this, an additive such as 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly intercepts the O-acylisourea to form an HOBt active ester. This new intermediate is less prone to side reactions but remains sufficiently reactive towards the amine, leading to higher yields and purity of the final amide.[8][9][10]
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. hepatochem.com [hepatochem.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. bachem.com [bachem.com]
Application Notes & Protocols: 3-Chloro-5-fluoroisonicotinic Acid as a Strategic Building Block in Modern Pharmaceutical Synthesis
Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of approved pharmaceuticals. 3-Chloro-5-fluoroisonicotinic acid has emerged as a highly valuable and versatile scaffold for medicinal chemists. Its utility stems from a unique convergence of structural features: a pyridine core, which is a common motif in bioactive molecules; a carboxylic acid handle for amide coupling; and two distinct halogen substituents, chlorine and fluorine, which provide orthogonal reactivity and modulate physicochemical properties.
The chlorine atom at the C-3 position serves as a robust handle for transition metal-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. The fluorine atom at the C-5 position, a common bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate. This document serves as a comprehensive guide for researchers, providing in-depth protocols and expert insights into leveraging the unique reactivity of this compound in pharmaceutical synthesis.
Physicochemical Properties and Reactivity Analysis
A thorough understanding of the molecule's properties is essential for predictable and successful synthesis.
| Property | Value | Source |
| CAS Number | 514798-03-9 | [1] |
| Molecular Formula | C₆H₃ClFNO₂ | [2] |
| Molecular Weight | 175.55 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 139-145 °C | [3] |
| pKa (Predicted) | 2.07 ± 0.10 | [4] |
Expert Insights on Reactivity:
The reactivity of the this compound ring is dictated by the interplay of its substituents. The nitrogen atom and the electron-withdrawing carboxylic acid group render the pyridine ring electron-deficient. This electronic nature is further intensified by the inductive effects of the chloro and fluoro groups. This has two major consequences:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it susceptible to attack by nucleophiles. The chlorine atom at C-3 is the most probable site for substitution, as it is a better leaving group than fluorine and the position is activated by the ring nitrogen.[5][6]
-
Facilitation of Cross-Coupling Reactions: The C-Cl bond is an excellent substrate for oxidative addition to palladium(0) catalysts, which is the crucial first step in many cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[7][8] The reactivity order for halides in these reactions is generally I > Br > Cl, making the choice of a highly active catalyst system essential for efficient coupling of this aryl chloride.[8]
Core Synthetic Applications and Detailed Protocols
This section details the primary synthetic transformations for which this compound is a premier starting material.
Caption: Key synthetic transformations of this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing biaryl or vinyl-substituted aromatic systems.[9] For this compound, this reaction enables the introduction of a wide array of aryl or heteroaryl substituents at the C-3 position.
Expertise & Experience: The primary challenge with aryl chlorides is their lower reactivity compared to bromides or iodides.[8] Overcoming this requires the use of electron-rich, sterically hindered phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) which promote the difficult oxidative addition step. The choice of base is also critical; it must be strong enough to facilitate transmetalation but not so harsh as to cause decomposition of the starting materials or product.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield 3-phenyl-5-fluoroisonicotinic acid.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, crucial for synthesizing a vast number of pharmaceutical agents.[7][10] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Trustworthiness: A self-validating protocol for this reaction must carefully control the inert atmosphere, as both the Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination with Morpholine
-
Vessel Preparation: In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with a palladium precatalyst like Pd₂(dba)₃ (1.5 mol%), a ligand such as XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and degassed toluene.
-
Nucleophile Addition: Add morpholine (1.5 equiv.) to the mixture.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extraction: Dilute with ethyl acetate and water. Adjust the pH of the aqueous layer to ~3-4 with 1M HCl. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over MgSO₄, filter, and concentrate. Purify the crude material via flash chromatography to obtain 3-(morpholino)-5-fluoroisonicotinic acid.
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is powerful, classical SNAr offers a metal-free alternative for introducing nucleophiles.[6] The electron-deficient nature of the pyridine ring in this compound facilitates this reaction, typically with strong nucleophiles like alkoxides or thiolates.[11]
Expertise & Experience: For SNAr to be efficient, the attacking nucleophile must be sufficiently strong, and the reaction often requires elevated temperatures. Aprotic polar solvents like DMF or DMSO are ideal as they can solvate the cation of the nucleophile salt, thereby increasing the nucleophilicity of the anion. The reaction proceeds via a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing groups on the ring.[11]
Protocol: SNAr with Sodium Methoxide
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv.) and a polar aprotic solvent like anhydrous DMSO.
-
Nucleophile Addition: Add sodium methoxide (2.0-3.0 equiv.) portion-wise at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Work-up: Cool the mixture to room temperature and pour it into ice-water.
-
Acidification & Isolation: Carefully acidify the aqueous solution with concentrated HCl to a pH of 3. This will protonate the carboxylic acid and precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-methoxy-5-fluoroisonicotinic acid.
Case Study: Synthesis of eIF4E Inhibitors
This compound is a documented building block in the preparation of Oxodihydropyridopyrimidine derivatives, which have been investigated as inhibitors of the eukaryotic initiation factor 4E (eIF4E), a target in oncology.[] In a representative synthetic step, the carboxylic acid moiety is first activated and then coupled with a suitable amine partner to form a critical amide bond, demonstrating the utility of the acid handle in complex molecule synthesis.
Safety and Handling
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: this compound and its related precursors can cause skin irritation and serious eye damage.[13] It may also be harmful if inhaled or swallowed.[14]
-
Precautions: Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Conclusion
This compound is a powerful and versatile building block for pharmaceutical synthesis. Its distinct reactive sites—the carboxylic acid for derivatization and the C-Cl bond for substitution or cross-coupling—provide a robust platform for molecular diversification. The protocols and insights provided herein demonstrate its broad applicability in key bond-forming reactions, enabling the efficient construction of complex molecular architectures for the discovery of new therapeutic agents.
References
- 1. This compound | 514798-03-9 [sigmaaldrich.com]
- 2. This compound | C6H3ClFNO2 | CID 10965050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
Application Note & Protocol: Facile Esterification of 3-Chloro-5-fluoroisonicotinic Acid via Fischer-Speier Catalysis
An Application Note for the Synthesis of Halogenated Pyridine Esters
Abstract
Esters of 3-Chloro-5-fluoroisonicotinic acid are pivotal intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and agrochemicals.[1] This application note provides a detailed, field-proven protocol for the efficient synthesis of these esters through Fischer-Speier esterification. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide essential guidance on safety, reaction monitoring, and product characterization. The protocol is designed for researchers in medicinal chemistry and process development, emphasizing reproducibility and safety.
Introduction & Scientific Principles
The conversion of carboxylic acids to their corresponding esters is a fundamental transformation in organic synthesis. The Fischer-Speier esterification, first described in 1895, remains a highly effective and atom-economical method for this purpose.[2] The reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3]
The core of the Fischer esterification is its reversible nature, governed by Le Chatelier's principle.[4][5] The equilibrium between the carboxylic acid, alcohol, ester, and water must be shifted toward the product. This is practically achieved by one of two strategies:
-
Using an Excess of a Reactant: The alcohol is often used as the reaction solvent, providing a large molar excess that drives the equilibrium forward.[3][6]
-
Removal of Water: As water is a byproduct, its continuous removal from the reaction mixture (e.g., via a Dean-Stark apparatus) can also achieve high conversion rates.[2][6]
This protocol will focus on the first strategy, utilizing the alcohol as the solvent for simplicity and efficiency.
Reaction Mechanism
The acid-catalyzed mechanism proceeds through several distinct, reversible steps:[3][7][8]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the this compound. This significantly increases the electrophilicity of the carbonyl carbon.[4][9][10]
-
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[3][7]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: A base (such as another alcohol molecule or the conjugate base of the catalyst) removes the final proton, yielding the ester product and regenerating the acid catalyst.[3]
Caption: The acid-catalyzed Fischer esterification mechanism.
Materials and Equipment
Reagents
-
This compound (≥98% purity)
-
Anhydrous Methanol (or other suitable primary/secondary alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ethyl Acetate (ACS grade)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Reflux condenser and appropriate tubing
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves
Detailed Experimental Protocol
This protocol describes the synthesis of Methyl 3-Chloro-5-fluoroisonicotinate.
Caption: Step-by-step workflow for the esterification procedure.
Step 1: Reaction Setup
-
Place a 250 mL round-bottom flask equipped with a magnetic stir bar in a heating mantle.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
The entire apparatus must be set up inside a certified chemical fume hood.
Step 2: Charging the Reactants
-
To the flask, add this compound (e.g., 10.0 g, 57.0 mmol).
-
Add anhydrous methanol (100 mL). The alcohol acts as both a reactant and the solvent. Stir the mixture until the acid is fully dissolved.
Step 3: Catalyst Addition
-
CAUTION: This step is exothermic. Slowly and carefully add concentrated sulfuric acid (3.0 mL, ~5.5 g, 56.1 mmol) dropwise to the stirring methanol solution. An ice bath can be used to control the temperature if necessary. Always add acid to the alcohol, never the reverse.
Step 4: Reflux
-
Heat the reaction mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 4-6 hours.[2]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate. The product ester will have a higher Rf value than the starting carboxylic acid.
Step 5: Work-up and Neutralization
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Reduce the volume of methanol using a rotary evaporator.
-
Dilute the residue with deionized water (100 mL) and transfer the mixture to a separatory funnel.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid.[6] CAUTION: Vigorous CO₂ gas evolution will occur. Swirl frequently and vent the separatory funnel regularly until effervescence ceases and the aqueous layer is neutral or slightly basic (pH 7-8).
Step 6: Extraction and Drying
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them once with brine (50 mL) to remove residual water and salts.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
Step 7: Isolation of Product
-
Filter off the drying agent.
-
Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude Methyl 3-Chloro-5-fluoroisonicotinate, which typically presents as an oil or low-melting solid.[11][12]
Step 8: Characterization
-
The identity and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Substrate | This compound | - |
| Alcohol | Anhydrous Methanol | Primary alcohols are highly effective. Ensure anhydrous conditions to favor product formation. |
| Catalyst | Concentrated H₂SO₄ | A strong Brønsted acid is required to protonate the carbonyl.[7] p-TsOH is a viable alternative. |
| Stoichiometry | Acid:Catalyst ≈ 1:1 (molar) | Catalytic amounts can be used, but near-stoichiometric amounts can accelerate the reaction. |
| Solvent | Methanol (in large excess) | Serves as both reactant and solvent, driving the equilibrium towards the ester.[3] |
| Temperature | Reflux (~65°C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4 - 6 hours | Monitor by TLC to confirm consumption of the starting material. |
| Expected Yield | >90% | Yields are typically high for this reaction, but depend on complete reaction and efficient work-up. |
Safety and Hazard Management
All operations must be conducted by trained personnel within a chemical fume hood while wearing appropriate PPE.
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns upon contact.[13] Handle with extreme care.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.[14] Keep away from ignition sources.
-
Ethyl Acetate: Flammable liquid. Causes eye irritation and may cause drowsiness.
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Spills: Absorb small spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.
References
- 1. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 3-Chloro-5-fluoro-isonicotinic acid methyl ester | 1214385-88-2 [chemicalbook.com]
- 12. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-5-fluoroisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-fluoroisonicotinic acid is a key building block in medicinal chemistry and materials science. The pyridine core, particularly when functionalized with halogens, offers a versatile scaffold for the synthesis of complex molecules with diverse biological activities and material properties. The presence of both a chloro and a fluoro substituent, along with a carboxylic acid group, on the electron-deficient pyridine ring presents unique challenges and opportunities for selective functionalization. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the strategic formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents at the C-3 position.[1][2]
This guide provides a comprehensive overview of several key palladium-catalyzed cross-coupling reactions involving this compound. It offers not just procedural steps but also delves into the underlying mechanistic principles and the rationale behind the selection of catalysts, ligands, and reaction conditions. The protocols provided herein are designed to serve as a robust starting point for reaction optimization and the synthesis of novel derivatives.
Key Challenges and Strategic Considerations
The successful cross-coupling of this compound is contingent on overcoming several inherent challenges:
-
C-Cl Bond Activation: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed reactions.[1] This is due to the stronger C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more challenging.
-
Electron-Deficient Ring System: The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing fluorine and carboxylic acid groups. This electronic nature can influence the rate and efficiency of the catalytic cycle.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often necessary to promote the oxidative addition of the aryl chloride to the palladium(0) center and facilitate the subsequent steps of the catalytic cycle.[3]
-
Base and Solvent Effects: The selection of an appropriate base and solvent system is crucial for reaction efficiency. The base not only facilitates the transmetalation step but can also influence the stability of the catalyst and reactants.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)-C(sp²) bonds. It involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[4][5]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the oxidative addition of the relatively inert C-Cl bond to the Pd(0) catalyst. The base plays a critical role in activating the boronic acid for the transmetalation step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | A highly active catalyst system for C-Cl bond activation.[1] |
| Base | K₃PO₄ | A moderately strong base effective in Suzuki couplings. |
| Solvent | 1,4-Dioxane / Water | A common solvent mixture for Suzuki reactions, promoting solubility of both organic and inorganic reagents. |
| Temperature | 100 °C | Elevated temperature is often required to overcome the activation energy for C-Cl bond cleavage. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[7][8]
Mechanistic Rationale
The Sonogashira reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[6]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Tetrahydrofuran (THF, anhydrous and degassed)
Procedure:
-
To a degassed solution of this compound (1.0 mmol, 1 equiv) in a mixture of THF (4 mL) and triethylamine (2 mL), add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%).
-
After degassing the reaction mixture for 5 minutes at room temperature, add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 16-24 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective palladium(0) source for Sonogashira couplings. |
| Co-catalyst | CuI | Facilitates the formation of the reactive copper acetylide.[6] |
| Base | Triethylamine | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | THF / Et₃N | A suitable solvent system for Sonogashira reactions. |
| Temperature | Room Temperature | The reaction can often be carried out under mild conditions.[6] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines.[11][12]
Mechanistic Rationale
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[10] The use of bulky, electron-rich phosphine ligands is often critical for the success of this reaction, especially with less reactive aryl chlorides.[12]
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A highly active and versatile catalyst system for the amination of aryl chlorides.[1] |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations. |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this reaction. |
| Temperature | 110 °C | Higher temperatures are generally required for the amination of aryl chlorides. |
Kumada Coupling: Utilizing Grignard Reagents
The Kumada coupling is a cross-coupling reaction that employs a Grignard reagent and an organic halide to form a carbon-carbon bond, typically catalyzed by a nickel or palladium complex.[13][14] This reaction is particularly useful for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.
Mechanistic Considerations
The Kumada coupling follows a catalytic cycle involving oxidative addition of the organic halide to the metal center, transmetalation with the Grignard reagent, and reductive elimination to yield the coupled product.[13] A key challenge with Grignard reagents is their high reactivity, which can lead to limited functional group tolerance.[13]
Experimental Protocol: Kumada Coupling
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 3 mol%)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a solution of this compound (1.0 mmol, 1 equiv) in anhydrous THF (5 mL) under an inert atmosphere, add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Cool the mixture to 0 °C and slowly add the Grignard reagent (1.5 mmol, 1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust and commonly used catalyst for Kumada couplings. |
| Reagent | Grignard Reagent | A highly reactive organometallic reagent for C-C bond formation. |
| Solvent | THF | A standard ethereal solvent for Grignard reactions. |
| Temperature | 0 °C to Room Temp. | Initial cooling helps to control the exothermic reaction with the Grignard reagent. |
Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[15] This reaction is a valuable tool for the vinylation of aryl halides.
Mechanistic Rationale
The Heck reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[16]
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., Styrene, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a sealed tube, add this compound (1.0 mmol, 1 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.10 mmol, 10 mol%), and triethylamine (2.0 mmol, 2.0 equiv).
-
Add the alkene (1.5 mmol, 1.5 equiv) and anhydrous DMF (5 mL).
-
Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | A classic and effective catalyst system for the Heck reaction. |
| Base | Triethylamine | A common organic base used in Heck reactions to regenerate the catalyst. |
| Solvent | DMF | A polar aprotic solvent that facilitates the Heck reaction. |
| Temperature | 120 °C | Elevated temperatures are typically required for Heck reactions with aryl chlorides. |
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of functionalized pyridine derivatives. The choice of the specific cross-coupling reaction, catalyst system, and reaction conditions should be tailored to the desired transformation and the nature of the coupling partner. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemistry of this valuable building block and to accelerate the discovery of new molecules with significant potential in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Kumada coupling - Wikipedia [en.wikipedia.org]
- 14. Kumada Coupling [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
Application Note & Protocols: Synthesis of Bioactive Heterocycles from 3-Chloro-5-fluoroisonicotinic Acid
Abstract
The fluorinated pyridine scaffold is a cornerstone of modern medicinal chemistry, present in numerous approved therapeutic agents. Its unique electronic properties, metabolic stability, and ability to engage in specific binding interactions make it a privileged structure in drug design.[1] 3-Chloro-5-fluoroisonicotinic acid is an exceptionally versatile starting material, offering three distinct and orthogonally reactive functional groups: a carboxylic acid, a reactive chlorine atom, and a more stable fluorine atom. This trifecta of functionalities allows for a programmed, step-wise elaboration to construct complex, biologically active heterocyclic systems. This guide provides an in-depth exploration of the strategic considerations and detailed experimental protocols for leveraging this compound as a foundational building block in drug discovery and development.
Part I: The Strategic Versatility of this compound
The synthetic power of this compound lies in the differential reactivity of its three functional groups. A thorough understanding of this reactivity is critical for designing efficient and selective synthetic routes.
-
Carboxylic Acid (C4-COOH): This group is the most common anchor point for initial diversification. It readily undergoes standard transformations such as esterification, reduction to an alcohol, or, most importantly, conversion to an amide. Amide bond formation is a robust and predictable reaction that serves as a gateway to a vast chemical space, linking the pyridine core to other fragments.
-
Chloro Group (C3-Cl): The chlorine atom at the 3-position is activated towards two primary classes of reactions due to the electron-withdrawing nature of the pyridine nitrogen and adjacent carbonyl.
-
Palladium-Catalyzed Cross-Coupling: This is the most powerful method for creating C-C, C-N, and C-O bonds at this position. The C-Cl bond is well-suited for oxidative addition to a palladium(0) catalyst, enabling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[2][3]
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group can also serve as a leaving group for SNAr reactions, particularly with strong nucleophiles like amines, thiols, or alkoxides.
-
-
Fluoro Group (C5-F): The C-F bond is significantly stronger and less reactive than the C-Cl bond. This stability is an asset, as the fluorine atom often imparts desirable pharmacokinetic properties. While it can be displaced under harsh conditions, its primary role in most synthetic sequences is as a stable substituent that modulates the electronic and biological properties of the final molecule.
This differential reactivity allows for a planned synthetic sequence, as illustrated below.
Caption: Synthetic pathways from this compound.
Part II: Core Synthetic Protocols
The following protocols are designed to be robust starting points for synthesis. Researchers should optimize conditions based on the specific substrate and desired product.
Protocol 1: Amide Bond Formation via HATU Coupling
Rationale: The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) by varying the amine component. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization, operating effectively under mild conditions.
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Self-Validation: The reaction can be monitored for the consumption of the starting acid via LC-MS. The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C3-Position
Rationale: The Suzuki-Miyaura coupling is a premier method for forming C-C bonds, allowing for the introduction of aryl or heteroaryl moieties at the C3 position.[2] This reaction is highly valued for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. The choice of a palladium catalyst and ligand is crucial for achieving high yields. PdCl₂(dppf) is a robust and versatile pre-catalyst for this type of transformation.
Materials:
-
3-Chloro-5-fluoro-isonicotinamide derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid/ester (1.2 - 1.5 equivalents)
-
PdCl₂(dppf)·CH₂Cl₂ (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-Dioxane and Water (typically 4:1 to 10:1 ratio)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a reaction vessel, add the 3-chloro-pyridine substrate (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent mixture (e.g., Dioxane/Water 4:1).
-
Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary Table:
| Entry | Boronic Acid | Base | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | 90 | >85 |
| 2 | 4-Methoxyphenylboronic acid | K₂CO₃ | 90 | >90 |
| 3 | Pyridine-3-boronic acid | Cs₂CO₃ | 100 | >70 |
| 4 | Thiophene-2-boronic acid | K₂CO₃ | 90 | >80 |
Yields are representative and will vary with specific substrates.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
Rationale: SNAr provides a complementary, metal-free method for introducing heteroatom nucleophiles at the C3 position. This reaction is particularly effective for synthesizing aminopyridines and pyridyl thioethers, which are common motifs in bioactive molecules. The reaction is driven by the electron-deficient nature of the pyridine ring.
Materials:
-
3-Chloro-5-fluoro-pyridine substrate (1.0 eq)
-
Nucleophile (e.g., a primary/secondary amine or a thiol) (1.5 - 2.0 equivalents)
-
A non-nucleophilic base such as DIPEA or K₂CO₃ (2.0 - 3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)
Procedure:
-
Dissolve the 3-chloro-pyridine substrate (1.0 eq) and the nucleophile (1.5 eq) in the chosen anhydrous solvent.
-
Add the base (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-140 °C. The required temperature will depend on the nucleophilicity of the attacking species and the substrate's electronic properties.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by filtration or extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate as in previous protocols.
-
Purify the product by chromatography or recrystallization.
Part III: Application - A Synthetic Route to a Kinase Inhibitor Scaffold
This section outlines a hypothetical, multi-step synthesis to demonstrate how the core protocols can be combined to build a complex heterocyclic structure reminiscent of a Type II kinase inhibitor.
Caption: Workflow for synthesizing a hypothetical kinase inhibitor scaffold.
Note on Step 3: In this advanced application, the highly activated biaryl intermediate may undergo SNAr at the C5-fluoro position with a potent nucleophile under forcing conditions, demonstrating the full synthetic potential of the starting material.
References
protocol for nucleophilic aromatic substitution on 3-Chloro-5-fluoroisonicotinic acid
Application Note & Protocol
Topic: Protocol for Regioselective Nucleophilic Aromatic Substitution on 3-Chloro-5-fluoroisonicotinic acid
Audience: Researchers, scientists, and drug development professionals.
Strategic Functionalization of this compound via Regioselective Nucleophilic Aromatic Substitution
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyridine core, rendered electron-deficient by the ring nitrogen and the C4-carboxylic acid, is primed for nucleophilic aromatic substitution (SNAr). The presence of two distinct halogen atoms—chlorine at C3 and fluorine at C5—presents a compelling challenge and opportunity for regioselective functionalization. This document provides a comprehensive protocol for performing SNAr reactions on this substrate, focusing on the mechanistic principles that govern selectivity and offering a detailed, field-proven experimental procedure.
Mechanistic Rationale & Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] Aromaticity is subsequently restored by the expulsion of a leaving group.
On the this compound scaffold, two factors primarily govern the site of nucleophilic attack:
-
Electronic Activation: Nucleophilic attack on a pyridine ring is most favored at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom.[3][4][5] In this substrate, both halogens are at positions meta to the ring nitrogen (C3 and C5), which is typically less reactive. However, the potent electron-withdrawing carboxylic acid group at the C4 position provides strong ortho-activation to both the C3 and C5 positions, making them susceptible to attack.
-
Leaving Group Aptitude (The "Element Effect"): In SNAr reactions, the carbon-halogen bond is broken during the rate-determining or a subsequent fast step. The typical reactivity order for halide leaving groups is F > Cl > Br > I.[3][4][6] The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom highly electrophilic and susceptible to the initial nucleophilic attack, which is often the rate-determining step.[1][4]
Given these principles, nucleophilic attack is predicted to occur preferentially at the C5 position , leading to the displacement of the fluoride ion.
Figure 1: General mechanism for SNAr on this compound.
Experimental Protocol: Synthesis of 3-Chloro-5-(benzylamino)isonicotinic acid
This protocol details a representative SNAr reaction using benzylamine as the nucleophile.
I. Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound (1 equiv.) | Round-bottom flask with reflux condenser |
| Benzylamine (1.2 equiv.) | Magnetic stirrer with heating capabilities |
| Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.) | Inert atmosphere setup (Nitrogen or Argon) |
| Dimethyl Sulfoxide (DMSO), anhydrous | Syringes and needles |
| Ethyl Acetate (EtOAc) | TLC plates (Silica gel 60 F₂₅₄) |
| Hexanes | Rotary evaporator |
| 1 M Hydrochloric Acid (HCl) | pH paper or pH meter |
| Deionized Water | Buchner funnel and filter paper |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Standard laboratory glassware |
II. Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.) and anhydrous potassium carbonate (2.5 equiv.).
-
Seal the flask with a septum and purge with an inert atmosphere (e.g., Nitrogen) for 10-15 minutes.
-
Causality Note: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, especially at elevated temperatures. The use of a base like K₂CO₃ is crucial to deprotonate the carboxylic acid and the incoming amine nucleophile, preventing the formation of unreactive ammonium salts.[7][8]
-
-
Reagent Addition:
-
Through the septum, add anhydrous DMSO (approx. 0.2-0.5 M concentration relative to the substrate) via a syringe. Stir the suspension for 5 minutes.
-
Causality Note: Polar aprotic solvents like DMSO are ideal for SNAr reactions as they effectively solvate cations while leaving the nucleophile relatively unsolvated and highly reactive.[4]
-
Slowly add benzylamine (1.2 equiv.) to the stirring suspension via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes with 1% acetic acid. The starting material and product should have distinct Rf values. The reaction is typically complete within 4-12 hours.
-
Causality Note: Elevated temperatures are often required to overcome the activation energy barrier for disrupting the aromaticity of the pyridine ring in the first step of the mechanism.[3][7]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (approx. 10x the volume of DMSO).
-
Acidify the aqueous solution to pH ~3-4 by the slow addition of 1 M HCl. The product should precipitate out of the solution.
-
Causality Note: Acidification protonates the carboxylate salt, rendering the product less soluble in water and facilitating its precipitation and isolation.
-
Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water, followed by a small amount of cold hexanes to aid in drying.
-
-
Purification and Characterization:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary.
-
Dry the purified product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Figure 2: Experimental workflow for the synthesis of 3-chloro-5-(benzylamino)isonicotinic acid.
Key Considerations & Troubleshooting
-
Choice of Base: While K₂CO₃ is effective, stronger non-nucleophilic bases like Cesium Carbonate (Cs₂CO₃) or organic bases such as Diisopropylethylamine (DIPEA) can be used, especially with less reactive nucleophiles.
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be used as alternatives to DMSO.[4] Ensure they are anhydrous.
-
Temperature Control: For highly reactive nucleophiles, the reaction may proceed at lower temperatures. Conversely, for sterically hindered or less nucleophilic amines, temperatures up to 120-140 °C might be necessary.[3][9]
-
Side Reactions: If the carboxylic acid is not desired in the final product, it can be esterified prior to the SNAr reaction. This can sometimes improve solubility and prevent potential side reactions involving the acid group.
-
Low Yield: If the reaction stalls, check the quality of the anhydrous solvent and ensure the base is sufficiently strong and dry. A modest increase in temperature or reaction time may be beneficial.
-
Purification: Isonicotinic acid derivatives can be challenging to purify via column chromatography due to their polarity and potential for streaking on silica gel. Precipitation/recrystallization is often a more effective method.[10]
Representative Data
The following table outlines expected outcomes with various nucleophiles under the optimized conditions. Yields are representative and may vary.
| Nucleophile | Product | Expected Yield | Notes |
| Benzylamine | 3-Chloro-5-(benzylamino)isonicotinic acid | 75-90% | Product readily precipitates upon acidification. |
| Morpholine | 3-Chloro-5-morpholinoisonicotinic acid | 80-95% | Secondary cyclic amines are often highly reactive. |
| Aniline | 3-Chloro-5-(phenylamino)isonicotinic acid | 50-70% | Less nucleophilic than alkylamines; may require higher temperatures or longer reaction times. |
| Sodium Methoxide | 3-Chloro-5-methoxyisonicotinic acid | 70-85% | Requires strictly anhydrous conditions to prevent hydrolysis. |
Conclusion
This protocol provides a robust and reliable method for the regioselective functionalization of this compound. By leveraging the principles of electronic activation and leaving group aptitude, the fluorine atom at the C5 position can be selectively displaced by a variety of nucleophiles. This approach unlocks access to a diverse range of substituted isonicotinic acid derivatives, which are valuable intermediates for drug discovery and materials science applications.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reaction Examples [cdb.ics.uci.edu]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
The Strategic Role of 3-Chloro-5-fluoroisonicotinic Acid in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Introduction: The Emergence of Fluorinated Pyridine Carboxylic Acids in Modern Crop Protection
In the landscape of modern agrochemical research, the synthesis of novel active ingredients with enhanced efficacy, improved safety profiles, and novel modes of action is paramount. Within this context, fluorinated pyridine-based scaffolds have emerged as privileged structures, imparting unique physicochemical properties to the final molecules. 3-Chloro-5-fluoroisonicotinic acid, a halogenated pyridine carboxylic acid, represents a key building block in the development of next-generation herbicides. Its specific substitution pattern, featuring both a chlorine and a fluorine atom, provides a handle for diverse chemical modifications, leading to compounds with potent biological activity. This document serves as a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry, detailing the strategic application of this compound in the synthesis of advanced picolinic acid herbicides. We will delve into the mechanistic rationale behind synthetic choices, provide detailed protocols for key transformations, and present data on the biological activity of the resulting compounds.
Core Application: Synthesis of Picolinic Acid Herbicides
Picolinic acid derivatives are a significant class of herbicides that act as synthetic auxins.[1] These compounds mimic the natural plant hormone indole-3-acetic acid, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately resulting in plant death. The incorporation of the 3-chloro-5-fluoropyridine moiety has been shown to significantly enhance the herbicidal efficacy of these molecules.[2]
While various synthetic routes to these complex molecules exist, this guide will focus on a plausible and convergent synthetic strategy starting from this compound. The overall workflow involves the transformation of the isonicotinic acid into a versatile picolinonitrile intermediate, followed by key functionalization steps to introduce the requisite aminophenyl group at the 6-position.
Overall Synthetic Workflow
The proposed synthetic pathway is a multi-step process designed for flexibility, allowing for the introduction of diverse substitution patterns on the final molecule. The key stages are outlined below:
Caption: Proposed synthetic workflow for a picolinic acid herbicide.
Experimental Protocols and Mechanistic Insights
The following sections provide detailed protocols for the key transformations in the synthesis of a representative 4-amino-6-aryl-3-chloro-5-fluoropicolinic acid herbicide. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Step 1: Conversion of this compound to 3-Chloro-5-fluoroisonicotinonitrile
The initial step involves the conversion of the carboxylic acid to the corresponding nitrile. This is a crucial transformation as the nitrile group can be readily hydrolyzed back to a carboxylic acid in the final step, while being a stable and versatile intermediate for the preceding synthetic manipulations. This conversion is typically achieved via the corresponding amide.
Protocol 1: Synthesis of 3-Chloro-5-fluoroisonicotinonitrile
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂).
-
Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-Chloro-5-fluoroisonicotinoyl chloride.
-
Amidation: Dissolve the crude acid chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Filter the resulting precipitate (ammonium chloride) and wash it with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-Chloro-5-fluoroisonicotinamide.
-
Dehydration: To the crude amide, add a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride.[3]
-
Heat the mixture under controlled conditions. The reaction is typically exothermic.
-
After the reaction is complete, the nitrile can be isolated by distillation or extraction.
Expertise & Experience: The conversion of a carboxylic acid to a nitrile via the amide is a classic and reliable transformation. The choice of dehydrating agent can influence the reaction conditions and yield. Trifluoroacetic anhydride is often preferred for its milder reaction conditions compared to P₂O₅.[3]
Step 2: Introduction of the 4-Amino Group and a Halogen at the 6-Position
This step is a critical part of the synthesis, creating the 4-amino-picolinonitrile core. A common strategy for achieving this is through a halogen exchange reaction followed by amination.
Protocol 2: Synthesis of 4-Amino-3-chloro-5,6-difluoropicolinonitrile
This transformation is complex and often starts from a more highly halogenated precursor. However, a plausible route from 3-Chloro-5-fluoroisonicotinonitrile would involve a sequence of halogenation and amination steps. A more direct approach, as described in the literature for similar structures, starts from a tetrachloropicolinonitrile.[1][4] This involves a fluorine exchange, followed by a regioselective amination.
Trustworthiness: The regioselectivity of the amination reaction is a key consideration. In polychlorinated pyridines, the position of nucleophilic attack is governed by the electronic effects of the existing substituents. The presence of the electron-withdrawing nitrile group directs the amination to the 4-position.
Step 3: Suzuki Coupling for the Introduction of the Aryl Moiety
The Suzuki coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds.[5][6] In this step, the halogen at the 6-position of the picolinonitrile intermediate is coupled with a suitable arylboronic acid to introduce the desired substituted phenyl ring.
Protocol 3: Suzuki Coupling of 4-Amino-3-chloro-5,6-dihalopicolinonitrile with 4-Chlorophenylboronic Acid
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 4-amino-3-chloro-5,6-dihalopicolinonitrile (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-6-(4-chlorophenyl)-3-chloro-5-fluoropicolinonitrile.
Authoritative Grounding: The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction widely used in organic synthesis due to its high functional group tolerance and generally high yields.[5] The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and should be optimized for each specific substrate.
Step 4: Hydrolysis of the Nitrile to the Final Picolinic Acid
The final step in the synthesis is the hydrolysis of the nitrile group to the carboxylic acid, yielding the active herbicidal molecule.
Protocol 4: Hydrolysis to 4-Amino-6-(4-chlorophenyl)-3-chloro-5-fluoropicolinic acid
-
Reaction: Dissolve the 4-amino-6-(4-chlorophenyl)-3-chloro-5-fluoropicolinonitrile in a suitable solvent such as a mixture of ethanol and water.
-
Add a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete.
-
Isolation: If using acidic hydrolysis, cool the reaction mixture and the product may precipitate. If using basic hydrolysis, cool the mixture and acidify with a strong acid to a pH of around 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the final picolinic acid herbicide.
Herbicidal Activity and Mode of Action
The herbicidal activity of picolinic acid derivatives is well-documented.[2][7] The following table summarizes the herbicidal activity of structurally related compounds against various weed species.
| Compound ID | R¹ Substituent (on Pyrazole) | R² Substituent (on Pyrazole Phenyl) | A. thaliana Root Growth IC₅₀ (µM)[7] | Brassica napus Root Growth Inhibition (%) at 250 µM[7] | Amaranthus retroflexus Inhibition (%) at 250 g/ha[7] |
| S060 | CH₃ | 4-Cl | Not Reported | >80 | 100 |
| S062 | CHF₂ | 4-Cl | Not Reported | >80 | 100 |
| S063 | CF₃ | 4-Cl | Not Reported | >80 | 100 |
| S190 | CH₃ | 3-OCH₃ | Not Reported | >80 | 100 |
Mode of Action Visualization
The synthetic auxin herbicides, including the picolinic acid derivatives synthesized from this compound, exert their phytotoxic effects by disrupting normal plant growth processes regulated by auxin.
References
- 1. RU2545021C1 - Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates - Google Patents [patents.google.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Chloro-5-fluoroisonicotinic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-5-fluoroisonicotinic acid. As a critical building block in medicinal chemistry, particularly for the development of novel therapeutics like eIF4E inhibitors, achieving high yield and purity is paramount[]. This document moves beyond standard protocols to address common challenges, offering troubleshooting advice and optimized strategies grounded in established chemical principles.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through the functionalization of a pre-formed pyridine ring. The choice of strategy often depends on the availability and cost of starting materials. Below is a workflow illustrating the most common synthetic approaches, each presenting unique challenges that can impact overall yield.
Caption: Common synthetic pathways to this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Q1: My yield is consistently low during the oxidation of the 4-methyl group to a carboxylic acid. What are the likely causes and how can I fix this?
A1: Low yields in the oxidation of a methylpyridine are typically due to incomplete reaction, over-oxidation leading to ring cleavage, or difficult product isolation. The choice of oxidant and reaction conditions are critical.
Causality & Solutions:
-
Incomplete Reaction: The methyl group on the electron-deficient pyridine ring can be resistant to oxidation.
-
Insight: Stronger oxidizing agents or harsher conditions are often required. However, this increases the risk of side reactions. A balance must be struck. Methods for oxidizing similar 2-chloro-3-methylpyridine precursors often use catalysts and controlled conditions to achieve high yields[2].
-
Recommendation: If using a permanganate or dichromate salt, ensure the temperature is sufficiently high (often refluxing in aqueous media) and the reaction is run for an adequate duration (monitor by TLC/HPLC). The use of a phase transfer catalyst or co-catalysts like sodium tungstate can improve efficiency[3].
-
-
Over-oxidation and Ring Degradation: Aggressive oxidants can attack the pyridine ring itself, especially at high temperatures, leading to a complex mixture of byproducts and tar formation.
-
Insight: The electron-withdrawing chloro and fluoro groups offer some protection, but the ring is still susceptible.
-
Recommendation: Consider catalytic oxidation using O₂ or air as the terminal oxidant in the presence of a metal catalyst (e.g., cobalt or manganese salts) and an initiator like N-hydroxyphthalimide (NHPI). This method often proceeds under milder conditions, improving selectivity and yield[2].
-
-
Difficult Product Isolation: The product, being an acid, may be highly soluble in the aqueous reaction medium, making extraction inefficient.
-
Insight: The isoelectric point of the amino acid is crucial for its precipitation.
-
Recommendation: After the reaction, carefully acidify the solution to the product's isoelectric point (typically pH 1-2) to induce precipitation. Cooling the solution significantly can further decrease solubility and improve recovery[4]. Ensure all organic solvents are removed before acidification to prevent the product from remaining in solution.
-
Data Summary: Comparison of Oxidation Conditions
| Oxidizing System | Typical Conditions | Advantages | Common Pitfalls & Low Yield Causes |
|---|---|---|---|
| K₂Cr₂O₇ / H₂SO₄ | Reflux, 4-8h | Inexpensive, powerful | Harsh conditions, chromium waste, ring degradation[3]. |
| KMnO₄ / H₂O or Base | 80-100°C, 6-24h | Effective, common | Generates MnO₂ sludge, can be slow, potential for over-oxidation. |
| O₂ / Co(OAc)₂ / NHPI | 80-120°C, 3-24h | Milder, high yield potential, green | Requires pressure, catalyst cost[2]. |
| O₃ (Ozone) | Low Temperature | Green, mild conditions | Requires specialized equipment (ozone generator)[2]. |
Q2: The hydrolysis of my 4-cyano precursor stalls, leaving significant starting material or forming the intermediate amide. How can I improve this conversion?
A2: Incomplete nitrile hydrolysis is a common issue, often caused by the stability of the intermediate amide or the deactivation of the nitrile group by the ring's electron-withdrawing substituents.
Causality & Solutions:
-
Amide Intermediate Stability: The intermediate isonicotinamide is often a stable, crystalline solid that can precipitate from the reaction mixture, effectively halting its further hydrolysis to the carboxylic acid.
-
Insight: Both acid- and base-catalyzed hydrolysis proceed through this amide intermediate. Driving the reaction past this stage requires forcing conditions.
-
Recommendation (Base-Catalyzed): Use a strong base like NaOH or KOH in a high-boiling-point solvent such as ethylene glycol, and heat to temperatures above 120°C. The use of aqueous lithium hydroxide (LiOH) at room temperature can also be effective, as described in analogous nicotinic acid syntheses[5].
-
Recommendation (Acid-Catalyzed): Refluxing in concentrated strong acids like HCl (6M) or H₂SO₄ (50% v/v) for an extended period (8-24 hours) is typically effective. The progress should be monitored carefully by TLC or HPLC to determine completion[6].
-
-
Reaction Reversibility/Equilibrium: Under certain conditions, the reaction can be reversible or reach an unfavorable equilibrium.
-
Insight: Ensuring a large excess of water and strong acid/base helps drive the reaction forward.
-
Recommendation: Use a significant excess of the aqueous acid or base solution. If solubility is an issue, a co-solvent like ethanol or dioxane can be used, but ensure the reaction temperature is above the boiling point of the alcohol to favor the hydrolysis pathway[7].
-
Q3: I'm attempting a synthesis involving selective dechlorination of a precursor like 2,3,5-trichloropyridine and observing a mixture of products. How can I enhance selectivity?
A3: Achieving selectivity in the reduction of polychlorinated pyridines is challenging. The outcome is highly dependent on the catalyst, hydrogen source, and reaction conditions. Over-reduction is a frequent cause of low yield for the desired mono-chloro product.
Causality & Solutions:
-
Catalyst Activity: Highly active catalysts like standard Pd/C can be too aggressive, leading to the removal of multiple chlorine atoms.
-
Insight: The chlorine at the 2-position (alpha to nitrogen) is generally more labile than the chlorine at the 3-position. This inherent reactivity difference can be exploited.
-
Recommendation: Use a partially deactivated or "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) or 5% Pd on calcium carbonate with a lead poison[5][6]. These catalysts moderate the reactivity, allowing for more selective removal of the most active chlorine atom.
-
-
Reaction Control: Poor control over temperature, pressure, or reaction time can lead to over-reduction.
-
Insight: Hydrogenation reactions are often exothermic and can accelerate uncontrollably if not managed.
-
Recommendation: Conduct the reaction at or near room temperature and atmospheric pressure[5]. Add the reducing agent (if using chemical reduction like zinc powder in acetic acid) in portions to control the reaction rate and temperature[6]. Monitor the reaction closely and stop it immediately once the starting material is consumed to prevent further reduction of the desired product.
-
Caption: Troubleshooting logic for diagnosing and resolving low yield issues.
Section 3: Detailed Experimental Protocol
This section provides a representative protocol for a key synthetic step, emphasizing control and in-process checks.
Protocol: Oxidation of 3-Chloro-5-fluoro-4-methylpyridine
This protocol is adapted from methodologies used for similar substrates, emphasizing yield and purity[2].
Materials:
-
3-Chloro-5-fluoro-4-methylpyridine (1.0 eq)
-
Cobalt(II) Acetate tetrahydrate (0.05 eq)
-
N-Hydroxyphthalimide (NHPI) (0.10 eq)
-
Acetonitrile (solvent, approx. 5-10 volumes)
-
Oxygen (balloon or pressurized vessel)
-
Aqueous NaOH solution (2M)
-
Concentrated HCl
Procedure:
-
Reaction Setup: To a pressure-rated flask or autoclave equipped with a magnetic stir bar, add 3-Chloro-5-fluoro-4-methylpyridine, Cobalt(II) Acetate, NHPI, and acetonitrile.
-
Inerting and Pressurizing: Seal the vessel. Purge with oxygen three times. Pressurize the vessel to 0.2-0.5 MPa with oxygen (or affix an oxygen-filled balloon).
-
Heating and Monitoring: Heat the reaction mixture to 90-100°C with vigorous stirring. The reaction is exothermic; maintain stable temperature. Monitor the reaction progress by withdrawing small aliquots and analyzing via TLC or HPLC. The reaction typically takes 6-18 hours.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully vent the pressure.
-
Workup - Extraction: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.
-
Workup - Isolation: To the residue, add 2M NaOH solution to dissolve the acidic product (pH should be >10). Wash this basic aqueous layer with ethyl acetate or dichloromethane (2x) to remove any unreacted starting material or non-acidic impurities.
-
Workup - Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add concentrated HCl dropwise to acidify the solution to pH 1-2. A white precipitate of this compound should form.
-
Final Purification: Stir the cold slurry for 30-60 minutes to ensure complete precipitation. Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water and then dry under vacuum at 60°C to a constant weight. The purity should be >98%[2].
References
- 2. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 3. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 6. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 7. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3-Chloro-5-fluoroisonicotinic Acid by Recrystallization
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Chloro-5-fluoroisonicotinic acid. The following troubleshooting guide and frequently asked questions (FAQs) address specific challenges you may encounter during its purification by recrystallization, providing both practical solutions and the underlying scientific principles.
Introduction to the Recrystallization of this compound
This compound is a substituted pyridine carboxylic acid, a class of compounds that can present unique challenges during crystallization.[1][2] The presence of polar functional groups (carboxylic acid and the pyridine nitrogen) alongside halogen substituents influences its solubility profile, making careful solvent selection and procedural control critical for achieving high purity and yield. This guide will walk you through common issues and their resolutions.
Suggested Recrystallization Protocol
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Based on the polar nature of the molecule, a polar solvent is recommended. Ethanol, methanol, or water are good starting points.[2][4] Perform small-scale solubility tests to find a solvent that dissolves the crude acid when hot but in which it is poorly soluble at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of the chosen solvent and begin heating the mixture with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the solvent's boiling point.[6]
-
Decolorization (if necessary): If the solution is colored, it may indicate the presence of impurities. Remove the flask from the heat source and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: To remove insoluble impurities and activated charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of this compound.
Issue 1: The compound "oils out" instead of forming crystals.
Question: I dissolved my crude this compound in a hot solvent, but upon cooling, it formed an oily layer instead of solid crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute is too soluble in the hot solvent, and upon cooling, the solution becomes supersaturated before reaching the optimal temperature for crystallization. The solute then separates as a liquid phase. This can also happen if the melting point of your compound is lower than the boiling point of the solvent.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.
-
Lower the Cooling Temperature Drastically: Once the oil has formed, try cooling the mixture in a dry ice/acetone bath. This can sometimes shock the oil into solidifying. The resulting solid will likely be impure and will require a second recrystallization.
-
Switch to a Mixed-Solvent System: This is often the most effective solution. Dissolve the crude product in a "good" solvent (one in which it is very soluble). Then, slowly add a "poor" solvent (one in which it is not very soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly.[3][7] Common mixed-solvent pairs for polar compounds include ethanol-water and acetone-water.[4]
Issue 2: No crystals form, even after cooling in an ice bath.
Question: My solution has cooled completely, but I don't see any crystals. What should I do?
Answer:
The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature. This could be due to using too much solvent or choosing a solvent in which the compound is too soluble even when cold.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The small scratches provide a rough surface that can initiate nucleation.
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This will act as a template for further crystal growth.
-
-
Reduce the Volume of Solvent: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the impurities to precipitate along with your product. Once the volume is reduced, allow the solution to cool again.
-
Change the Solvent System: If the above methods fail, your chosen solvent is likely inappropriate. You will need to evaporate the current solvent and start over with a new solvent or a mixed-solvent system.
Issue 3: The resulting crystals are colored.
Question: My starting material was a crude, colored solid. After recrystallization, the crystals are still colored. How can I obtain a colorless product?
Answer:
Colored impurities are common in organic synthesis. If they co-crystallize with your product, they will need to be removed.
Solutions:
-
Use Activated Charcoal: Activated charcoal has a high surface area and can adsorb colored impurities. Add a small amount (a spatula tip) to the hot solution before the hot filtration step. Be aware that adding too much charcoal can also adsorb your product, leading to a lower yield.
-
Repeat the Recrystallization: A second recrystallization can often remove residual colored impurities.
Issue 4: The recrystallization yield is very low.
Question: I successfully obtained pure crystals, but my final yield is much lower than expected. What could have gone wrong?
Answer:
A low yield can result from several factors during the recrystallization process.
Possible Causes and Solutions:
-
Using Too Much Solvent: If an excessive amount of solvent is used, a significant portion of your product will remain dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If the solution cools too quickly during the hot filtration step, some of your product may crystallize on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Washing with Too Much Cold Solvent: Washing the crystals with an excessive amount of cold solvent can dissolve some of your product. Use only a minimal amount of ice-cold solvent for washing.
-
Inappropriate Solvent Choice: The compound may have a higher than ideal solubility in the cold solvent. Re-evaluate your choice of solvent.
Frequently Asked Questions (FAQs)
Q1: How do the chloro and fluoro substituents on the pyridine ring affect solvent selection?
A1: The halogen substituents (chloro and fluoro) increase the polarity of the aromatic ring. This, combined with the inherent polarity of the pyridine ring and the carboxylic acid group, makes this compound a polar molecule. Therefore, polar solvents are generally the best choice.[3] The principle of "like dissolves like" is a good guide here.
Q2: What are some good starting solvents to test for the recrystallization of this compound?
A2: Given its polar nature, good starting points for single-solvent recrystallization would be:
-
Water
-
Ethanol
-
Methanol
-
Acetonitrile
For mixed-solvent systems, consider pairs such as:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane[2]
Q3: Is it better to cool the solution quickly or slowly?
A3: Slow cooling is almost always preferred.[6] Gradual cooling allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals.
Q4: My compound is a pyridine derivative. Are there any specific challenges I should be aware of?
A4: Yes, pyridine and its derivatives can sometimes be more challenging to crystallize than their non-heteroaromatic counterparts.[1][2] This can be due to their polarity and potential for hydrogen bonding, which can sometimes favor remaining in solution. Patience and careful solvent screening are key.
Data and Diagrams
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Excellent for polar compounds. High boiling point allows for a large temperature gradient. |
| Ethanol | 78 | 24.5 | A versatile polar solvent. Often used in combination with water. |
| Methanol | 65 | 32.7 | More polar than ethanol, with a lower boiling point. |
| Acetone | 56 | 20.7 | A good solvent for many organic compounds, but its low boiling point can be a drawback. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. |
| Dichloromethane | 40 | 9.1 | A good solvent for a wide range of compounds, but its low boiling point is a limitation. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent, good for less polar compounds. |
| Hexane | 69 | 1.9 | A non-polar solvent, often used as the "poor" solvent in a mixed-solvent system. |
Diagram 1: Troubleshooting Logic for Recrystallization
Caption: Troubleshooting logic for common recrystallization issues.
References
common side products in the synthesis of 3-Chloro-5-fluoroisonicotinic acid
Welcome to the technical support center for the synthesis of 3-chloro-5-fluoroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments. The information provided herein is based on established principles of organic chemistry and insights from the synthesis of related halogenated pyridine derivatives.
I. Understanding the Synthetic Landscape
The synthesis of this compound can be approached through several strategic pathways. Each route, while viable, presents a unique profile of potential side products. Understanding the underlying chemistry of these pathways is crucial for effective troubleshooting. A common conceptual approach involves the construction of the substituted pyridine ring followed by functional group manipulations.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side products.
Q1: I am attempting to synthesize this compound via hydrolysis of 3-chloro-5-fluoroisonicotinonitrile. My final product is showing an impurity with a different amide-like spectroscopic signature. What could this be?
A1: This is a classic case of incomplete hydrolysis. The most probable side product is the corresponding amide, 3-chloro-5-fluoroisonicotinamide .
-
Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[1][2] If the reaction conditions (e.g., reaction time, temperature, or concentration of the acid/base catalyst) are not sufficiently forcing, the reaction can stall at the amide stage.
-
Troubleshooting & Mitigation:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature can drive the hydrolysis to completion. Monitor the reaction progress by a suitable analytical technique like TLC or LC-MS.
-
Stronger Hydrolytic Conditions: If milder conditions are failing, consider using a more concentrated acid (e.g., concentrated HCl or H₂SO₄) or a stronger base (e.g., higher concentration of NaOH or KOH) with appropriate temperature control.
-
Phase Transfer Catalysis: In biphasic systems, a phase transfer catalyst can sometimes facilitate the hydrolysis.
-
Experimental Protocol: Complete Hydrolysis of 3-chloro-5-fluoroisonicotinonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-5-fluoroisonicotinonitrile.
-
Reagents: Add a 6-12 M solution of hydrochloric acid or sulfuric acid.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-12 hours.
-
Monitoring: Periodically take aliquots of the reaction mixture, neutralize, and analyze by TLC or LC-MS to check for the disappearance of the starting material and the intermediate amide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a suitable base (e.g., NaOH solution) to precipitate the product. The pH should be adjusted to the isoelectric point of the carboxylic acid to maximize precipitation.
-
Purification: The crude product can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to remove any remaining impurities.
Q2: My synthesis involves the lithiation of 3,5-difluoropyridine followed by quenching with a chlorinating agent and then carboxylation. I am observing isomeric impurities in my final product. What are the likely structures?
A2: Directed ortho-lithiation of substituted pyridines is a powerful tool, but can sometimes lead to a loss of regioselectivity. The primary isomeric impurity is likely 2-chloro-5-fluoroisonicotinic acid or 4-chloro-3,5-difluoropyridine if the chlorination step is not fully selective.
-
Causality: The directing effect of the fluorine atom and the nitrogen in the pyridine ring can lead to lithiation at both the C4 and C2/C6 positions. While C4 is often favored, changes in reaction conditions (temperature, solvent, lithiating agent) can lead to the formation of the C2/C6 lithiated species, which upon chlorination and carboxylation would yield the corresponding regioisomers.
-
Troubleshooting & Mitigation:
-
Temperature Control: Maintain a very low temperature (typically -78 °C) during the lithiation step. Even slight temperature increases can lead to decreased regioselectivity.
-
Choice of Lithiating Agent: Lithium diisopropylamide (LDA) is often preferred for regioselective lithiation of pyridines. The use of n-butyllithium can sometimes be less selective.
-
Solvent System: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Tetrahydrofuran (THF) is a common choice.
-
Slow Addition: Add the lithiating agent and the electrophiles (chlorinating agent, CO₂) slowly and sub-surface to maintain a low localized concentration and temperature.
-
Logical Workflow for Isomer Formation
Caption: Lithiation of 3,5-difluoropyridine can lead to regioisomeric intermediates.
Q3: I am observing a significant amount of a decarboxylated side product, 3-chloro-5-fluoropyridine, in my final product mixture. What is causing this and how can I prevent it?
A3: Decarboxylation is a common thermal decomposition pathway for pyridinecarboxylic acids, especially those with electron-withdrawing groups.
-
Causality: High temperatures, particularly under acidic or basic conditions, can promote the loss of carbon dioxide from the carboxylic acid moiety. The stability of the resulting pyridyl anion or zwitterion intermediate plays a role in the ease of decarboxylation.
-
Troubleshooting & Mitigation:
-
Avoid Excessive Heat: During work-up, purification, and drying steps, use the lowest effective temperatures. Avoid prolonged heating of the isolated product.
-
pH Control: Decarboxylation can be catalyzed by both acid and base. During work-up and purification, try to maintain a pH where the carboxylic acid is in its most stable form (often as the carboxylate salt).
-
Purification Method: If distillation is used for purification of an intermediate ester, ensure it is performed under high vacuum to keep the temperature low. For the final acid, recrystallization is generally preferred over distillation.
-
Q4: My starting material is a dichlorinated precursor, and I am using a selective reduction to obtain the monochlorinated product before subsequent functionalization. However, I am seeing residual starting material and a completely reduced, non-chlorinated pyridine derivative. How can I improve the selectivity?
A4: The selective reduction of one chlorine atom in the presence of another can be challenging and requires careful control of reaction conditions.
-
Causality: Over-reduction leads to the non-chlorinated pyridine, while incomplete reaction leaves the starting material. The choice of reducing agent, catalyst, and reaction time are critical parameters. A patent for the synthesis of the isomeric 2-chloro-5-fluoronicotinic acid describes the selective reduction of 2,6-dichloro-5-fluoronicotinic acid.
-
Troubleshooting & Mitigation:
-
Catalyst Selection: Use a less active catalyst or a poisoned catalyst (e.g., Lindlar's catalyst) to improve selectivity.
-
Stoichiometry of Reducing Agent: Carefully control the stoichiometry of the reducing agent.
-
Reaction Monitoring: Closely monitor the reaction by TLC, GC, or LC-MS to stop it at the optimal point before significant over-reduction occurs.
-
Temperature and Pressure: Lowering the reaction temperature and/or pressure (for catalytic hydrogenations) can often improve selectivity.
-
Data on Impurities:
| Potential Side Product | Originating Step | Reason for Formation | Mitigation Strategy |
| 3-chloro-5-fluoroisonicotinamide | Nitrile Hydrolysis | Incomplete reaction | Increase reaction time/temperature, use stronger acid/base |
| Isomeric Chloro-fluoroisonicotinic acids | Lithiation/Chlorination | Loss of regioselectivity | Strict temperature control (-78°C), use of LDA |
| 3-chloro-5-fluoropyridine | Decarboxylation | Excessive heat | Avoid high temperatures during work-up and purification |
| Dichlorinated Precursor | Selective Reduction | Incomplete reaction | Optimize catalyst, stoichiometry, and reaction time |
| Dechlorinated Pyridine | Selective Reduction | Over-reduction | Use a less active catalyst, monitor reaction closely |
III. Visualization of a Potential Synthetic Pathway and Side Reactions
The following diagram illustrates a hypothetical synthetic route and highlights where common side products can emerge.
Caption: A potential synthetic pathway and points of side product formation.
IV. Concluding Remarks
The successful synthesis of this compound with high purity relies on a thorough understanding of the reaction mechanisms and careful control of experimental parameters. This guide provides a framework for troubleshooting common issues related to side product formation. For further assistance, consulting detailed patents and scholarly articles on the synthesis of related halogenated pyridines is highly recommended.
V. References
-
Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. EP1626045A1.
-
Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. US5204478A.
-
Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. CN100355732C.
-
Synthesis of 2-Chloro-5-fluoronicotinonitrile. ChemicalBook. Available at: --INVALID-LINK--
-
This compound. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Hydrolysis of Nitriles. LibreTexts Chemistry.
-
Decarboxylation of Pyridinecarboxylic Acids. ScienceDirect.
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: --INVALID-LINK-- (Note: A placeholder URL is used as the original cannot be directly linked).
References
Technical Support Center: Overcoming the Low Reactivity of the Chloro Group in 3-Chloro-5-fluoroisonicotinic acid
Welcome to the technical support guide for 3-Chloro-5-fluoroisonicotinic acid. This document addresses the common and significant challenge of the low reactivity of the chloro group at the C-3 position. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to functionalize this specific position. We will explore the underlying chemical principles, provide detailed troubleshooting guides for nucleophilic aromatic substitution (SNAr), and present robust protocols for alternative catalytic methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the 3-chloro group in my this compound so unreactive towards nucleophilic aromatic substitution (SNAr)?
A1: The lack of reactivity is a direct consequence of the reaction mechanism and the electronic structure of the pyridine ring.
The standard mechanism for nucleophilic aromatic substitution (SNAr) is a two-step addition-elimination process. The first step, which is typically the rate-determining step, involves the attack of a nucleophile on the carbon bearing the leaving group to form a negatively charged intermediate called a Meisenheimer complex.[1][2] The stability of this complex is paramount to the reaction's success.
In the case of halopyridines, the ring nitrogen plays a crucial role. When the leaving group is at the 2-position (ortho) or 4-position (para) relative to the nitrogen, the negative charge of the Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom through resonance.[1][3] This provides significant stabilization, lowering the activation energy and facilitating the reaction.
However, when the chloro group is at the 3-position (meta), this direct resonance stabilization by the nitrogen atom is not possible. The negative charge is delocalized only onto other carbon atoms of the ring, resulting in a much higher-energy, less stable intermediate.[1] This fundamental lack of stabilization is the primary reason for the inertness of the 3-chloro position under typical SNAr conditions.
Q2: My standard SNAr reaction failed. What advanced conditions or alternative strategies should I consider?
A2: When standard SNAr conditions are insufficient, a combination of forcing conditions or switching to a completely different mechanistic approach, like transition-metal catalysis, is necessary.
Your first option is to push the limits of the SNAr reaction. If that fails, the more robust and often preferred method for unactivated positions is palladium-catalyzed cross-coupling.
Troubleshooting Guide 1: Advanced SNAr Conditions
If you are committed to SNAr, you must significantly increase the energy of the system to overcome the high activation barrier.
| Parameter | Standard Condition | Advanced/Forced Condition | Rationale & Key Considerations |
| Temperature | 80 - 110 °C | 150 - 200 °C (Microwave or Sealed Vessel) | Drastically increases reaction rate. WARNING: High risk of decarboxylation of the isonicotinic acid.[4] Protection of the carboxylic acid as an ester is strongly recommended before attempting high-temperature reactions. |
| Solvent | DMF, Dioxane | NMP, DMSO, DMAc | High-boiling, polar aprotic solvents are more effective at solvating the intermediate and can reach higher temperatures. |
| Base | K₂CO₃, Et₃N | Cs₂CO₃, NaH, K₃PO₄ | A stronger base can help deprotonate the nucleophile (e.g., an amine or alcohol), increasing its nucleophilicity. Use non-nucleophilic bases to avoid side reactions. |
| Pressure | Atmospheric | High Pressure (Flow Reactor/Autoclave) | Increasing pressure can accelerate reactions in solution, especially when using lower-boiling nucleophiles. This approach is effective but requires specialized equipment.[5] |
| Leaving Group | Chloro | Fluoro | While your target is the chloro group, it's worth noting that fluoro groups generally make aromatic rings more reactive toward SNAr due to fluorine's strong inductive effect, which stabilizes the Meisenheimer complex.[6] This is known as the "element effect."[7] |
Core Issue to Mitigate:
-
Decarboxylation: Isonicotinic acids are prone to losing CO₂ at high temperatures.[8] It is almost always advisable to first convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) via Fischer esterification before attempting forceful substitution of the chloro group.
Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling
For unreactive heteroaryl chlorides, palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) is the most reliable and versatile method.[9][10] It operates through a different mechanism that does not rely on the formation of a Meisenheimer complex.
Q3: How do I set up a Buchwald-Hartwig amination for my this compound derivative?
A3: A successful Buchwald-Hartwig reaction requires careful selection of a palladium precatalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base under inert conditions.
Step 1: Protect the Carboxylic Acid The strong bases used in this reaction (e.g., NaOtBu) will deprotonate the carboxylic acid, which can interfere with the catalyst and cause solubility issues. First, convert the acid to its methyl or ethyl ester.
Step 2: Assemble the Reaction The choice of ligand is critical and often depends on the nucleophile (amine).[10] For challenging substrates like electron-deficient heteroaryl chlorides, specialized biarylphosphine ligands are required.[11]
Protocol: Buchwald-Hartwig Amination of Ethyl 3-chloro-5-fluoroisonicotinate
This protocol is a starting point and may require optimization for your specific amine nucleophile.
Materials:
-
Ethyl 3-chloro-5-fluoroisonicotinate (1.0 equiv)
-
Amine nucleophile (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos or RuPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial, add the palladium precatalyst, the ligand, and the sodium tert-butoxide under an inert atmosphere (Nitrogen or Argon).
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the ethyl 3-chloro-5-fluoroisonicotinate and the amine nucleophile via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring. A typical starting temperature is 80-110 °C.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Table of Recommended Buchwald-Hartwig Reagents
| Component | Recommended Reagents | Rationale / Comments |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common, commercially available, and effective sources of Pd(0) in situ. |
| Ligand | RuPhos , BrettPhos , XPhos | These bulky, electron-rich biarylphosphine ligands are highly effective for coupling challenging heteroaryl chlorides.[10][11] RuPhos and BrettPhos are particularly noted for their high activity. |
| Base | NaOtBu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required. NaOtBu is the most common.[13] LiHMDS can be effective in challenging cases.[11] |
| Solvent | Toluene, 1,4-Dioxane, CPME | Anhydrous, relatively nonpolar aprotic solvents are standard. |
References
- 1. benchchem.com [benchchem.com]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. benchchem.com [benchchem.com]
- 4. A convenient and versatile SNAr-decarboxylation protocol for the construction of C(sp2)–C(sp3) bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
minimizing dehalogenation side reactions in 3-Chloro-5-fluoroisonicotinic acid coupling
Answering as a Senior Application Scientist.
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Chloro-5-fluoroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges, with a specific focus on minimizing the prevalent issue of hydrodehalogenation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the coupling of this compound.
Q1: I am observing a significant amount of a major byproduct, identified as 3-fluoroisonicotinic acid, in my coupling reaction. What is this, and why is it forming?
A1: The byproduct you are observing is the result of a hydrodehalogenation (or simply dehalogenation) side reaction.[1] In this process, the chlorine atom at the 3-position of your starting material is replaced by a hydrogen atom, leading to a reduced, non-coupled product. This side reaction competes directly with your desired coupling, reducing the overall yield and complicating purification.[1]
Q2: Why is this compound particularly susceptible to this dehalogenation side reaction?
A2: The substrate's electronic properties are the primary reason. As a pyridine derivative with two electron-withdrawing groups (the fluoro group and the carboxylic acid) and the inherent electron-deficient nature of the pyridine ring, the carbon-chlorine bond is highly activated.[2] This makes the molecule reactive towards the initial oxidative addition step with the Pd(0) catalyst, which is necessary for the desired coupling.[2] However, this high reactivity also makes it more susceptible to competing side reactions, including dehalogenation, especially when the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) are slow.[3][4] Furthermore, the pyridine nitrogen can coordinate to the palladium center, which can inhibit catalysis and potentially favor side reactions.[3][4][5]
Q3: My coupling reaction has stalled, and I see a mix of starting material and the dehalogenated product. What are the first parameters I should investigate?
A3: If you are experiencing both stalling and dehalogenation, the issue likely lies within the core components of your catalytic system. The three most critical areas to investigate immediately are:
-
Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand may not promote the desired reductive elimination efficiently, allowing the dehalogenation pathway to dominate.[1][3]
-
Base Selection: The base is often a key culprit. It can act as a source of hydrides or protons, directly leading to the formation of palladium-hydride (Pd-H) species that cause dehalogenation.[1][2]
-
Solvent and Reagent Purity: Trace amounts of water or the use of protic solvents (like alcohols) can serve as a hydrogen source for the dehalogenation reaction.[3][6][7] Ensuring all reagents and solvents are scrupulously dry is paramount.
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic, cause-and-effect approach to resolving specific experimental issues.
Issue: High Levels of Dehalogenated Byproduct (3-fluoroisonicotinic acid) Observed
This is the most common failure mode for this class of substrate. The formation of the dehalogenated product is a clear indicator that a competing catalytic cycle is active.
Potential Cause 1: Suboptimal Ligand Selection
-
Scientific Rationale: The ligand dictates the steric and electronic environment around the palladium center.[8][9] Its primary roles are to promote the oxidative addition of the aryl chloride, facilitate the transmetalation/amine binding, and, most critically, accelerate the final reductive elimination step to form the desired product.[10] If reductive elimination is slow, the intermediate palladium complex has a longer lifetime, increasing the probability of encountering a hydride source and undergoing dehalogenation. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote reductive elimination and shield the palladium center.[1][5][11]
-
Troubleshooting & Solutions:
-
Screen Ligand Classes: If you are using a traditional, less bulky ligand (e.g., PPh₃), switch to modern biarylmonophosphine ligands (Buchwald ligands) or NHC ligands, which are known to be effective for challenging heteroaryl couplings.[3][12]
-
Optimize Ligand-to-Metal Ratio: An insufficient ligand-to-palladium ratio can lead to the formation of palladium black and other inactive species, which can promote side reactions.[5] A typical starting point is a 2:1 ratio of ligand to palladium metal.
-
| Ligand Class | Examples | Key Characteristics | Recommended For |
| Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Bulky and electron-rich; promote fast reductive elimination.[5][13] | General starting point for Suzuki and Buchwald-Hartwig aminations of electron-deficient heteroaryl chlorides.[14] |
| Dialkyl Phosphines | P(t-Bu)₃, cataCXium® A | Very electron-rich, but can be sterically less demanding than some biaryl phosphines. | Effective for coupling of aryl chlorides, but require careful optimization.[14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors, form very stable palladium complexes.[11][15] | Useful when phosphine ligands fail or degrade; can be highly active for dehalogenation if not optimized.[11][15] |
| Bidentate Phosphines | Xantphos, dppf | Offer a different coordination geometry; can sometimes suppress side reactions. | Often used in Buchwald-Hartwig aminations; their bite angle can be crucial.[14] |
Potential Cause 2: Inappropriate Base or Base Strength
-
Scientific Rationale: The base plays multiple roles, and its choice is critical. In Suzuki couplings, it facilitates the formation of the active boronate species. In Buchwald-Hartwig aminations, it deprotonates the amine.[10][16][17] However, strong alkoxide bases (e.g., NaOtBu) can generate Pd-H species through β-hydride elimination from the alkoxide itself or by reacting with other components in the mixture.[2] Weaker inorganic bases are generally less prone to generating hydride intermediates.[3]
-
Troubleshooting & Solutions:
-
Avoid Strong Alkoxide Bases Initially: If dehalogenation is a major issue, switch from NaOtBu or KOtBu to a weaker inorganic base.
-
Screen Inorganic Bases: The choice of counter-ion and the base's solubility can be critical. Test a panel of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[12][18]
-
Ensure Base Quality: Use fresh, finely powdered, and anhydrous bases. Clumping or poor quality can lead to inconsistent results.[12][19]
-
| Base | pKa of Conjugate Acid | Type | Common Solvents | Notes on Dehalogenation |
| NaOtBu | ~19 | Strong, Organic | Toluene, Dioxane, THF | Highly effective but often a primary cause of dehalogenation. Use with caution.[18][19] |
| LHMDS | ~26 | Strong, Organic | Toluene, THF | Another strong base that can promote dehalogenation.[13][17] |
| K₃PO₄ | ~12.3 (pKa3) | Moderate, Inorganic | Dioxane, Toluene, DMF | Often a good first choice to minimize dehalogenation in both Suzuki and Buchwald-Hartwig reactions.[7][12] |
| Cs₂CO₃ | ~10.3 (pKa2) | Weak, Inorganic | Dioxane, THF, DMF | Good solubility in organic solvents; generally a mild choice that can suppress side reactions.[12][18][19] |
| K₂CO₃ | ~10.3 (pKa2) | Weak, Inorganic | Dioxane/Water, DMF | A common and cost-effective choice, but less soluble than Cs₂CO₃.[5][12] |
Potential Cause 3: Protic Contaminants or Solvents
-
Scientific Rationale: The formation of a palladium-hydride (Pd-H) species is a key mechanistic step in many dehalogenation pathways.[2][3] Water is a potential hydrogen source for this process.[6] Alcoholic solvents can also directly generate Pd-H species via oxidation.[1][2] Therefore, maintaining strictly anhydrous and aprotic conditions is crucial.
-
Troubleshooting & Solutions:
-
Use Anhydrous Solvents: Employ high-purity, anhydrous solvents from a reliable source or dry them using standard laboratory procedures (e.g., distillation from a drying agent, passing through an alumina column). Aprotic solvents like dioxane, toluene, THF, or 2-MeTHF are recommended.[3][18]
-
Dry All Reagents: Ensure your starting material, coupling partner, and base are thoroughly dried before use.
-
Rigorous Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[5][7] While not directly causing dehalogenation, oxidative degradation of the catalyst can lead to inefficient coupling and favor side reactions. Ensure the reaction is set up and maintained under a rigorously inert atmosphere (Argon or Nitrogen) and that the solvent is properly degassed.[7]
-
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Ligand/Base Screening
This protocol outlines a parallel screening approach to quickly identify optimal conditions for minimizing dehalogenation.
-
Array Setup: In a glovebox, arrange an array of oven-dried reaction vials, each with a small magnetic stir bar.
-
Reagent Addition: To each vial, add this compound (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv), and the specific base being tested (2.0-3.0 equiv).
-
Catalyst/Ligand Stock Solutions: Prepare stock solutions of a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol % Pd) and the various ligands to be screened (e.g., XPhos, SPhos, RuPhos; 4 mol %) in degassed, anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add the appropriate volume of the palladium and ligand stock solutions to each designated vial.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 80-100 °C).
-
Monitoring & Analysis: After a set time (e.g., 2, 8, and 16 hours), take a small aliquot from each vial. Dilute the aliquot and analyze by LCMS or GCMS to determine the ratio of the desired product to the dehalogenated byproduct (3-fluoroisonicotinic acid). This will identify the most promising conditions.
Visualization: Catalytic Cycles
The following diagram illustrates the desired Suzuki-Miyaura coupling cycle in competition with the dehalogenation side reaction.
Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Steric effects - Wikipedia [en.wikipedia.org]
- 9. Steric effects often overlooked | International | ScienceLink [sciencelink.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Amide Coupling with 3-Chloro-5-fluoroisonicotinic Acid
Welcome to the technical support center for amide coupling reactions. This guide is specifically tailored to address the challenges you may encounter when working with 3-chloro-5-fluoroisonicotinic acid. As an electron-deficient heteroaromatic carboxylic acid, this substrate presents unique considerations for successful amide bond formation. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate your experiments and achieve high yields of your desired amide product.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section is designed to address specific experimental failures. Each question is followed by a detailed explanation of potential causes and actionable, step-by-step protocols to resolve the issue.
Question 1: My amide coupling reaction with this compound has resulted in a low or no yield of the desired product. What are the likely causes and how can I rectify this?
Answer:
Low to no yield in this specific amide coupling is a common challenge that typically stems from the reduced reactivity of the carboxylic acid. The presence of two electron-withdrawing groups, chlorine and fluorine, on the pyridine ring significantly deactivates the carboxyl group, making it less susceptible to activation and subsequent nucleophilic attack by the amine.
Primary Causes and Solutions:
-
Inadequate Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to efficiently activate the electron-deficient this compound. The activated intermediate, once formed, may also be too short-lived to react with the amine.[1][2]
-
Solution: Employ a more powerful coupling reagent. Uronium/aminium salt-based reagents like HATU , HBTU , or COMU are generally more effective for challenging couplings than carbodiimides like EDC or DCC alone.[1][3][4] These reagents form highly reactive OAt- or OBt-esters, which can overcome the deactivation by the halo-substituents.[5] For exceptionally difficult cases, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[6][7]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical when dealing with less reactive substrates.
-
Solution:
-
Base: Use a non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine to minimize side reactions.[8] The base is crucial for neutralizing acids generated during the reaction and facilitating the coupling process.[1]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is generally preferred as they can help to dissolve the starting materials and facilitate the reaction.[4] Ensure the use of anhydrous solvents to prevent hydrolysis of the activated acid intermediate.[1]
-
Temperature: While many amide couplings are run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes provide the necessary energy to overcome the activation barrier for these challenging substrates.[9]
-
-
-
Low Nucleophilicity of the Amine: If your amine is also electron-deficient (e.g., an aniline with electron-withdrawing groups), you are facing a particularly challenging coupling of two unreactive partners.[6][10]
-
Solution: For such cases, more forcing conditions may be necessary. This includes using a highly efficient coupling reagent like HATU, potentially at an elevated temperature, and allowing for a longer reaction time.[6]
-
Experimental Workflow: A Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for failed amide coupling.
Question 2: My reaction appears to have worked, but the final product is difficult to purify. What are common impurities and how can I improve the purification process?
Answer:
Purification challenges in amide coupling reactions often arise from byproducts of the coupling reagent and unreacted starting materials.
Common Impurities and Their Removal:
-
Urea Byproducts (from carbodiimides like DCC/EDC): If you are using DCC, the dicyclohexylurea byproduct is often insoluble in many organic solvents and can be removed by filtration.[11] The urea from EDC is water-soluble and can be removed with an aqueous workup.[12][13]
-
Unreacted this compound: This can be removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃).
-
HOBt/HOAt: These additives can often be removed with aqueous washes.
-
Excess Amine: If your amine is basic, it can be removed by washing with a dilute aqueous acid, such as 5% HCl.
Purification Strategies:
-
Aqueous Workup: A standard aqueous workup is often effective. After quenching the reaction (e.g., with water or saturated NH₄Cl), dilute the mixture with an organic solvent like ethyl acetate. Sequentially wash the organic layer with dilute acid (if the amine is basic and in excess), dilute base (to remove unreacted carboxylic acid), and finally with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ before concentrating.[13]
-
Chromatography: If the workup is insufficient, purification by column chromatography on silica gel is the next step. A gradient of ethyl acetate in hexanes is a common solvent system for amides.[14]
-
Recrystallization: For solid products, recrystallization can be a highly effective purification method, especially for removing trace impurities.[15] Solvents like ethanol, acetone, or acetonitrile can be good starting points to test for recrystallization.[15]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
For this electron-deficient acid, uronium/aminium salts are generally the preferred choice due to their high reactivity and ability to minimize side reactions.[1]
| Coupling Reagent System | Additive | Base | Typical Solvent | Key Advantages | Common Side Reactions/Considerations |
| HATU / HBTU | None needed | DIPEA | DMF, DCM | Fast reaction times, high yields, low racemization.[1][3] HATU is often superior for difficult couplings.[1][11] | Can react with the amine if not pre-activated with the acid.[3][11] |
| EDC | HOBt or HOAt | DIPEA, Et₃N | DCM, DMF, Water | Water-soluble byproducts, making purification easier.[11][12] | Can lead to racemization; may be less effective for this deactivated acid.[11][16] |
| T3P® | None | Pyridine | EtOAc, MeCN | Low epimerization, easy workup.[17] | |
| Acyl Fluoride Formation | (e.g., TFFH) | DIPEA | DCM | Highly effective for sterically hindered and electron-deficient substrates.[6][7] | Requires in-situ generation of the acyl fluoride. |
Q2: What is the role of the base in this reaction, and which one should I use?
A non-nucleophilic organic base is crucial to deprotonate the carboxylic acid, neutralize the acidic byproducts formed during the reaction, and ensure the amine remains in its free, nucleophilic form.[14] For this compound, a hindered base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine is recommended to avoid competitive nucleophilic attack on the activated acid.
Mechanism of Amide Coupling using HATU
Caption: General mechanism for HATU-mediated amide coupling.
Q3: How can I monitor the progress of my reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18] On a TLC plate, you should see the consumption of the limiting starting material and the appearance of a new spot corresponding to your amide product. LC-MS is a more definitive method that will show the disappearance of starting material peaks and the appearance of a new peak with the expected mass of the product.
Q4: Are there any specific side reactions to be aware of with this substrate?
While the primary challenge is the low reactivity, potential side reactions in amide couplings include:
-
Racemization: If your amine has a chiral center, racemization can be a concern, especially with carbodiimide reagents.[11] Using additives like HOBt or HOAt, or employing uronium reagents like HATU, can significantly suppress this.[3][11]
-
Guanidinium byproduct formation: Excess uronium reagent (like HBTU or HATU) can react with the amine to form a guanidinium byproduct that caps the amine, preventing it from reacting with the activated acid.[3][11] It is therefore recommended to pre-activate the carboxylic acid with the coupling reagent before adding the amine.[1]
By understanding the electronic nature of this compound and carefully selecting the appropriate reagents and conditions, you can successfully overcome the challenges associated with its use in amide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. growingscience.com [growingscience.com]
- 15. researchgate.net [researchgate.net]
- 16. hepatochem.com [hepatochem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of 3-Chloro-5-fluoroisonicotinic acid
Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-Chloro-5-fluoroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging yet crucial transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, reproducible results.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry.[1] However, its structure presents several challenges for efficient Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group, combined with the inherent lower reactivity of aryl chlorides compared to bromides or iodides, makes C-Cl bond activation difficult.[1][2] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[3]
This guide will provide a structured approach to catalyst selection and reaction optimization, addressing common pitfalls and offering robust solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of this compound failing or giving low yields?
A1: Low yields in this specific coupling are often multifactorial. The primary suspects are:
-
Inefficient Catalyst System: The combination of a palladium precursor and ligand is not active enough to facilitate the oxidative addition of the electron-deficient and sterically hindered C-Cl bond.[1] Traditional catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[4]
-
Catalyst Inhibition: The pyridine nitrogen and the carboxylate group can coordinate to the palladium center, leading to catalyst deactivation.
-
Side Reactions: Protodeboronation (hydrolysis of the boronic acid) and dehalogenation of the starting material are common side reactions that consume reagents and reduce the yield of the desired product.[5][6]
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly hinder the reaction rate and promote side reactions.[7]
Q2: What are the most critical parameters to consider when selecting a catalyst system?
A2: For this challenging substrate, the ligand is arguably the most critical component. You need a ligand that is both electron-rich and sterically bulky.
-
Electron-rich ligands enhance the electron density on the palladium center, which promotes the oxidative addition of the aryl chloride, often the rate-limiting step.[2][5]
-
Bulky ligands promote the formation of monoligated palladium species, which are highly active in catalysis. They also facilitate reductive elimination, the final step of the catalytic cycle.[8] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective for these types of transformations.[8]
Q3: How do I choose the right base and solvent?
A3: The base and solvent are not just passive components; they play active roles in the catalytic cycle.
-
Base: A moderately strong, non-nucleophilic base is generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices.[1][8] They are strong enough to facilitate the transmetalation step without promoting significant decomposition of the boronic acid or base-sensitive functional groups.[9]
-
Solvent: Aprotic polar solvents are typically used. Mixtures of dioxane/water, THF/water, or toluene/water are common.[10] The water is crucial for solubilizing the base and facilitating the formation of the active boronate species. However, excessive water can lead to protodeboronation.[6] Anhydrous conditions can be employed, but often require specific boronic esters and bases.[11]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.
Problem: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps & Rationale |
| Inactive Catalyst System | 1. Switch to a More Active Ligand: If using traditional phosphine ligands (e.g., PPh₃), switch to a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[8] These ligands are designed for challenging C-Cl bond activations. 2. Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G2). These are often more air- and moisture-stable and provide more consistent results. 3. Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome high activation barriers. |
| Incorrect Base | 1. Screen Different Bases: If using a weak base like Na₂CO₃, switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1][8] 2. Ensure Base Quality: Use a freshly opened or properly stored base. Anhydrous conditions may require finely ground, anhydrous K₃PO₄. |
| Suboptimal Temperature | 1. Increase Reaction Temperature: Aryl chlorides often require higher temperatures (e.g., 80-110 °C) for efficient oxidative addition.[8] Use a high-boiling solvent like dioxane or toluene. |
| Oxygen Contamination | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture.[8][12] Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[12] Use freeze-pump-thaw cycles or sparge with an inert gas (Argon or Nitrogen) for an extended period.[8] |
Problem: Significant Side Product Formation
| Side Product Observed | Potential Cause & Rationale | Troubleshooting Steps |
| Dehalogenated Starting Material (Hydrodehalogenation) | The formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[6] This Pd-H species can then undergo reductive elimination with the aryl group.[6] | 1. Change Solvent: Avoid protic solvents like alcohols. Use aprotic solvents such as dioxane, THF, or toluene.[13] 2. Optimize Base: Strong alkoxide bases are more prone to generating Pd-H species. Switch to a weaker inorganic base like K₂CO₃ or K₃PO₄.[6] 3. Ligand Selection: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over dehalogenation.[6] |
| Homocoupling of Boronic Acid | This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[5] | 1. Ensure Anaerobic Conditions: Rigorous degassing is crucial to prevent oxidation that leads to homocoupling.[8] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ can sometimes mitigate this issue if the in-situ reduction of a Pd(II) source is problematic.[8] 3. Use a More Stable Boron Reagent: Consider using a boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[12] These reagents often have a slower, controlled release of the boronic acid, minimizing its concentration and thus the rate of homocoupling.[11][14] |
| Protodeboronation (Hydrolysis of Boronic Acid) | The C-B bond of the boronic acid is cleaved by a proton source (often water), especially under basic conditions.[5][15] Electron-deficient boronic acids are particularly susceptible.[12] | 1. Use a More Stable Boron Reagent: As with homocoupling, using pinacol esters, MIDA boronates, or trifluoroborates can protect the boronic acid from premature decomposition.[12] 2. Minimize Water Content: While some water is often necessary, use the minimum amount required for the base to be effective. 3. Shorter Reaction Times: If the desired reaction is reasonably fast, reducing the overall reaction time can limit the extent of protodeboronation.[12] |
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting Suzuki coupling.
Recommended Catalyst Systems & Protocols
Based on literature for similar electron-deficient heteroaryl chlorides, the following catalyst systems are recommended as a starting point for optimization.
Catalyst System Comparison
| Catalyst System | Palladium Source | Ligand | Typical Base | Typical Solvent | Temperature (°C) | Key Advantages |
| System 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | Highly active for C-Cl activation, good general applicability.[1] |
| System 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100-110 | Excellent for sterically hindered substrates.[1] |
| System 3 | XPhos Pd G3 | (pre-catalyst) | K₃PO₄ | THF/H₂O | 80-100 | Air- and moisture-stable pre-catalyst, highly reproducible. |
| System 4 | PdCl₂(Amphos)₂ | (pre-catalyst) | K₂CO₃ | Dioxane | 90 | Air-stable complex, effective for various heteroaryl chlorides.[16] |
General Experimental Protocol (Using System 1)
Note: This is a general starting protocol. Optimization of stoichiometry, concentration, temperature, and reaction time will likely be necessary.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vial three times.[8]
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (Pd(OAc)₂, 1-3 mol%) and SPhos (2-6 mol%, typically a 1:2 Pd:ligand ratio).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[8]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[8]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as LC-MS or TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer to protonate the carboxylic acid and extract the product into the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography or recrystallization.
Visualizing the Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling of this compound is a demanding but achievable transformation. Success hinges on the rational selection of a highly active catalyst system, particularly the use of modern, bulky, and electron-rich phosphine ligands, coupled with careful optimization of the base and solvent. By understanding the underlying mechanistic principles and systematically troubleshooting common issues such as catalyst deactivation and side reactions, researchers can unlock the synthetic potential of this valuable building block. This guide serves as a starting point for developing a robust and efficient protocol tailored to your specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
workup procedure to remove impurities from 3-Chloro-5-fluoroisonicotinic acid
Welcome to the technical support resource for the workup and purification of 3-Chloro-5-fluoroisonicotinic acid (CAS 514798-03-9), a key building block in pharmaceutical synthesis.[] This guide provides field-proven troubleshooting advice and detailed protocols to help researchers overcome common challenges, ensuring high purity and yield.
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a direct question-and-answer format.
Question 1: My initial workup resulted in a low yield after acidification and filtration. What are the likely causes and how can I improve recovery?
Answer: Low recovery is a frequent issue, often stemming from incomplete precipitation or losses during transfers. Here’s a breakdown of the causality and corrective actions:
-
Incomplete Protonation: The most common cause is insufficient acidification. The pKa of a halopyridine carboxylic acid is lower than a simple benzoic acid, but you must ensure the pH of the aqueous layer is driven low enough to fully protonate the carboxylate salt and induce precipitation. It is crucial to add acid until the pH is at least 2-3 units below the pKa of the acid.[2] To be certain that neutralization is complete, a slight excess of a strong acid like HCl is recommended.[3]
-
Product Solubility: this compound may have some residual solubility in the acidic aqueous solution, especially if the volume is large.
-
Premature Filtration: Allowing insufficient time for the precipitate to fully crystallize and form before filtration can lead to significant losses of finer particles.
Troubleshooting Protocol:
-
Verify pH: After acidification, check the pH of the aqueous solution using a pH meter or pH paper to confirm it is strongly acidic (pH 1-2).
-
Cooling: Cool the acidified solution in an ice bath for at least 30-60 minutes. Lowering the temperature will decrease the solubility of the carboxylic acid and promote more complete precipitation.
-
Secondary Extraction: If precipitation is weak or yields remain low, the protonated acid may still be dissolved. Perform a "back-extraction" by extracting the acidified aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[4] The organic layers now contain your desired product. Combine them, dry with a drying agent like anhydrous sodium sulfate, and evaporate the solvent to recover the remaining product.
Question 2: My final product is an off-white or yellowish solid. What causes this discoloration and how can I obtain a pure white product?
Answer: Discoloration typically indicates the presence of non-volatile organic impurities or trace metals carried through from the synthesis.
-
Causality: High-molecular-weight byproducts or baseline impurities from starting materials can persist through a simple acid-base extraction. These are often colored compounds that co-precipitate with your product.
-
Solution 1: Activated Carbon Treatment: A common method for removing colored impurities is treatment with activated carbon (charcoal). After re-dissolving your crude product in a suitable solvent before recrystallization, add a small amount of activated carbon (typically 1-2% by weight) to the hot solution. The carbon adsorbs the colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.
-
Solution 2: Recrystallization: This is the most powerful technique for final polishing. The key is selecting an appropriate solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
Question 3: My NMR/LC-MS analysis shows persistent impurities even after an acid-base extraction. What are they likely to be and how can I remove them?
Answer: If impurities persist, they likely have chemical properties similar to your target compound, making them difficult to separate by simple extraction.
-
Likely Impurities:
-
Regioisomers: Positional isomers formed during synthesis are a primary concern in pharmaceutical chemistry.[5] For example, you might have 2-Chloro-6-fluoroisonicotinic acid. These isomers have very similar pKa and solubility profiles, making them co-extract and co-precipitate.
-
Other Acidic Impurities: If the synthesis started from a related acidic compound, it might carry through the process.
-
Neutral Impurities with Low Solubility: Some neutral compounds may be poorly soluble in the initial organic solvent and get physically trapped in the precipitate.
-
-
Removal Strategies:
-
Recrystallization: This is often the most effective method for removing regioisomers and other closely related impurities. Careful selection of the solvent is critical.
-
Chromatography: For very stubborn impurities, column chromatography may be necessary. However, the acidic nature of the product can cause "tailing" on a standard silica gel column. This can sometimes be mitigated by adding a small amount of acetic or formic acid to the eluent.[6]
-
| Impurity Type | Likely Source | Primary Removal Method | Secondary Method |
| Unreacted Starting Materials | Incomplete reaction | Acid-Base Extraction | Recrystallization |
| Neutral Byproducts | Side reactions | Acid-Base Extraction (remain in organic layer) | N/A |
| Regioisomeric Acids | Non-selective synthesis | Recrystallization | Column Chromatography |
| Colored Impurities | Degradation/Polymerization | Activated Carbon Treatment | Recrystallization |
| Residual Solvents | Workup/Drying | High-vacuum drying | N/A |
Experimental Protocols & Workflows
Purification Workflow Diagram
The following diagram outlines the comprehensive workflow for isolating and purifying this compound.
Caption: Workflow for the purification of this compound.
Protocol 1: Standard Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks, Büchner funnel
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate) in a ratio of approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.[4]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete transfer of the acid salt, add another half-volume of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous layer with the first one.
-
Wash Organic Layer (Optional): The remaining organic layer, containing neutral or basic impurities, can be washed with brine, dried over anhydrous Na₂SO₄, and evaporated to analyze for byproducts.[7]
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is between 1 and 2. A white precipitate of the pure carboxylic acid should form.[8]
-
Precipitation: Continue to stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common purification problems.
Caption: A decision tree for troubleshooting purification issues.
Frequently Asked Questions (FAQs)
Q1: Why is sodium bicarbonate (NaHCO₃) recommended over a stronger base like sodium hydroxide (NaOH)? A1: Sodium bicarbonate is a weak base and is selective for deprotonating relatively strong acids like carboxylic acids.[4] A strong base like NaOH is less selective and could potentially react with other functionalities on the molecule or catalyze side reactions. For halopyridines, using a strong base at elevated temperatures can sometimes lead to nucleophilic substitution of the halogen atoms.[9] NaHCO₃ provides a safer, more selective extraction.
Q2: How do I select a good recrystallization solvent? A2: The ideal solvent is one in which your product is highly soluble when hot but poorly soluble when cold. The impurities, conversely, should be very soluble at all temperatures so they remain in the mother liquor. A good starting point is to test small amounts of your product in various solvents like ethanol, methanol, acetone, ethyl acetate, toluene, or mixtures with water.[2]
Q3: Can I use sublimation to purify this compound? A3: Sublimation can be a very effective technique for purifying some pyridine carboxylic acids, such as nicotinic acid, as it efficiently removes non-volatile impurities.[10] Whether it is suitable for this compound depends on its thermal stability and vapor pressure. It is worth investigating on a small scale. The compound would need to be heated under high vacuum, and care must be taken to avoid decomposition temperatures.
References
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. longdom.org [longdom.org]
- 6. reddit.com [reddit.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. vernier.com [vernier.com]
- 9. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 10. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Chloro-5-fluoroisonicotinic Acid and 3-Bromo-5-fluoroisonicotinic Acid in Nucleophilic Aromatic Substitution
In the landscape of modern drug discovery and medicinal chemistry, halogenated pyridines serve as indispensable building blocks.[1][2] Their utility stems from the ability of the halogen atoms to modulate the electronic properties of the pyridine ring and to serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of two such building blocks: 3-chloro-5-fluoroisonicotinic acid and 3-bromo-5-fluoroisonicotinic acid. Understanding the nuanced differences in their reactivity is paramount for researchers in optimizing reaction conditions and achieving desired synthetic outcomes.
The strategic incorporation of fluorine into drug molecules can significantly influence properties such as metabolic stability, binding affinity, and membrane permeability.[1][3] The subjects of this guide, this compound and 3-bromo-5-fluoroisonicotinic acid, are valuable synthons in the preparation of various biologically active compounds.[] The core of their chemical behavior, particularly in the context of SNAr reactions, is dictated by the nature of the halogen at the 3-position.
Theoretical Framework: The SNAr Mechanism on Pyridine Scaffolds
Nucleophilic aromatic substitution on pyridine and other electron-deficient aromatic systems typically proceeds through an addition-elimination mechanism.[5][6] This process is distinct from the SN2 mechanism observed in aliphatic systems.[7][8] In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The aromaticity of the ring is temporarily disrupted in this step.[5] Subsequently, the leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.
The pyridine nitrogen plays a crucial role in activating the ring towards nucleophilic attack by withdrawing electron density, particularly from the ortho (2- and 6-) and para (4-) positions.[9][10] In the case of 3-halo-5-fluoroisonicotinic acids, the carboxylic acid and the fluorine atom, both being electron-withdrawing groups, further enhance the electrophilicity of the pyridine ring.
The "Element Effect": Unraveling the Reactivity of Halogen Leaving Groups
A key point of differentiation between 3-chloro- and 3-bromo-5-fluoroisonicotinic acid lies in the leaving group ability of chlorine versus bromine in SNAr reactions. Contrary to the trend observed in SN2 reactions where iodide is the best leaving group and fluoride is the worst, the order of leaving group ability in SNAr is often inverted: F > Cl ≈ Br > I.[7][11] This phenomenon, known as the "element effect," is attributed to the two-step nature of the SNAr mechanism.[12]
The rate-determining step of an SNAr reaction is typically the initial nucleophilic attack to form the Meisenheimer complex. Highly electronegative substituents, such as fluorine, strongly polarize the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[7][12] While the carbon-fluorine bond is the strongest among the halogens, its high polarity facilitates the initial, often rate-limiting, addition step.[8]
However, the relative reactivity of chloro and bromo substituents can be influenced by several factors, including the nature of the nucleophile, the solvent, and the specific positions of other substituents on the aromatic ring.[12] In many cases, the reactivity of chloro and bromo leaving groups in SNAr reactions is comparable.[7]
Comparative Data Summary
| Property | This compound | 3-Bromo-5-fluoroisonicotinic acid |
| CAS Number | 514798-03-9[13] | 955372-86-8[14] |
| Molecular Formula | C₆H₃ClFNO₂[15] | C₆H₃BrFNO₂[16] |
| Molecular Weight | 175.54 g/mol [17] | 220.00 g/mol [18] |
| Predicted Reactivity in SNAr | Expected to be slightly more reactive or have comparable reactivity to the bromo analog due to the higher electronegativity of chlorine facilitating the initial nucleophilic attack. | Expected to have slightly lower or comparable reactivity to the chloro analog. The larger size and greater polarizability of bromine can also influence the reaction rate. |
Experimental Protocol: A Competitive Reactivity Study
To empirically determine the relative reactivity of this compound and 3-bromo-5-fluoroisonicotinic acid, a competitive reaction experiment can be performed. This involves reacting an equimolar mixture of the two acids with a limiting amount of a common nucleophile and monitoring the product distribution over time.
Workflow for Competitive Reactivity Analysis
Caption: Workflow for the competitive reactivity experiment.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 0.1 M stock solution of this compound in a suitable aprotic polar solvent (e.g., DMSO or DMF).
-
Prepare a 0.1 M stock solution of 3-bromo-5-fluoroisonicotinic acid in the same solvent.
-
Prepare a 0.05 M stock solution of the chosen nucleophile (e.g., morpholine) in the same solvent. A sub-stoichiometric amount of the nucleophile is crucial for a competitive experiment.
-
Prepare a stock solution of a suitable base (e.g., diisopropylethylamine, 0.2 M) to neutralize the generated acid.
-
-
Reaction Setup:
-
In a reaction vessel, combine equal volumes of the this compound and 3-bromo-5-fluoroisonicotinic acid stock solutions.
-
Add the base to the mixture.
-
Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 80 °C).
-
Initiate the reaction by adding the nucleophile stock solution.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., t = 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a suitable solvent system for analysis (e.g., a mixture of water and acetonitrile).
-
Analyze the quenched samples by a validated HPLC or LC-MS method to separate and quantify the starting materials and the two SNAr products.
-
Expected Outcome and Interpretation
By plotting the concentration of each product over time, the relative reaction rates can be determined. A higher concentration of the product derived from the chloro-starting material at earlier time points would indicate its higher reactivity under the tested conditions.
Factors Influencing Reactivity
Caption: Factors influencing the SNAr reactivity of 3-halo-5-fluoroisonicotinic acids.
Conclusion
The choice between this compound and 3-bromo-5-fluoroisonicotinic acid as a synthetic precursor should be guided by a thorough understanding of the principles of nucleophilic aromatic substitution. While the "element effect" suggests that the chloro-derivative may exhibit slightly higher reactivity due to the greater electronegativity of chlorine facilitating the initial nucleophilic attack, the differences in reactivity are often subtle and can be influenced by the specific reaction conditions. For many applications, the two reagents may be used interchangeably, with the choice being dictated by factors such as cost and availability. The provided experimental protocol offers a robust framework for researchers to empirically determine the optimal substrate for their specific synthetic needs, ensuring a more efficient and predictable drug discovery process.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. merckmillipore.com [merckmillipore.com]
- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry-online.com [chemistry-online.com]
- 11. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 12. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 514798-03-9 [sigmaaldrich.com]
- 14. 955372-86-8|3-Bromo-5-fluoroisonicotinic acid|BLD Pharm [bldpharm.com]
- 15. This compound | C6H3ClFNO2 | CID 10965050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. allbiopharm.com [allbiopharm.com]
- 17. Page loading... [wap.guidechem.com]
- 18. 955372-86-8,3-Bromo-5-fluoroisonicotinic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
A Comparative Guide to the Biological Activity of Compounds Derived from 3-Chloro-5-fluoroisonicotinic Acid
The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into heterocyclic scaffolds is a cornerstone of modern agrochemical and medicinal chemistry. The unique electronic properties and steric profiles imparted by these halogens can profoundly influence a molecule's binding affinity, metabolic stability, and overall biological activity. 3-Chloro-5-fluoroisonicotinic acid represents a versatile synthetic building block that masterfully combines the reactivity of a carboxylic acid with the distinct properties of a di-halogenated pyridine ring. This guide provides a comparative analysis of the biological activities of various compound classes derived from this valuable intermediate, offering insights into their therapeutic and agricultural potential, supported by experimental data and detailed protocols.
Part 1: Agrochemical Applications
The structural motif of this compound has been successfully exploited to develop potent herbicides and insecticides. The presence of both chlorine and fluorine on the pyridine ring often enhances the efficacy and modulates the spectrum of activity of the resulting pesticides.
Herbicidal Activity: A New Generation of Auxin Mimics
A significant breakthrough in herbicide discovery has been the development of novel picolinic acid derivatives that act as synthetic auxins. These compounds mimic the plant hormone indole-3-acetic acid, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[1]
A notable class of these herbicides is the 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids.[2] The synthesis of these compounds leverages this compound as a key precursor, highlighting its importance in creating complex, biologically active molecules.
The herbicidal efficacy of these compounds has been demonstrated through rigorous testing, including root growth inhibition assays and post-emergence application on various weed species.[2][3]
| Compound ID | R1 Substituent (on Pyrazole) | R2 Substituent (on Pyrazole Phenyl) | A. thaliana Root Growth IC50 (µM)[4] | Brassica napus Root Growth Inhibition (%) at 250 µM[3] | Amaranthus retroflexus Inhibition (%) at 250 g/ha[3] |
| S202 | CH3 | 4-F | Data not available for S202, but noted to be highly active[3] | >80 | 100 |
| V-2 | CH3 | 4-Cl | 0.0032 | >80 | 100 |
| V-7 | CH3 | 4-CH3 | 0.0065 | Not Reported | Not Reported |
| Picloram | (Reference) | (Reference) | High IC50 | Moderate | Moderate |
| Florpyrauxifen | (Reference) | (Reference) | Moderate IC50 | High | High |
Note: Lower IC50 values indicate higher potency.
The data clearly indicates that derivatives such as V-2 exhibit exceptionally potent inhibition of Arabidopsis thaliana root growth, surpassing the activity of established herbicides.[4] Furthermore, compounds like S202 show excellent post-emergence control of problematic broadleaf weeds such as Amaranthus retroflexus.[2][3]
This protocol is fundamental for the primary screening of herbicidal compounds.
-
Seed Sterilization and Plating: Seeds of Arabidopsis thaliana are surface-sterilized and plated on Murashige and Skoog (MS) medium supplemented with the test compounds at various concentrations.
-
Incubation: Plates are incubated vertically in a controlled growth chamber to allow for root growth along the surface of the medium.
-
Data Acquisition: After a set period (typically 7-10 days), the plates are scanned, and the length of the primary root is measured using image analysis software.
-
Analysis: Root growth inhibition is calculated relative to a solvent control. IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices: Arabidopsis thaliana is used as a model organism due to its rapid life cycle, small genome, and well-understood genetics, allowing for high-throughput screening and mechanistic studies. The vertical plate assay provides a simple and quantitative measure of a compound's effect on plant development, with root growth being a particularly sensitive indicator of auxin-like activity.
References
A Comparative Guide to Synthetic Routes for 3-Chloro-5-fluoroisonicotinic Acid
Introduction
3-Chloro-5-fluoroisonicotinic acid is a key structural motif and a vital building block in the synthesis of a variety of pharmacologically active compounds.[] Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, imparts specific electronic and steric properties that are often exploited in drug design to enhance binding affinity, metabolic stability, and other pharmacokinetic parameters. Consequently, the efficient and scalable synthesis of this molecule is of significant interest to researchers in medicinal chemistry and process development.
This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a side-by-side comparison of their respective advantages and limitations to assist researchers in making informed decisions for their synthetic campaigns.
Route 1: Selective Reductive Dechlorination
This approach commences with a more heavily halogenated precursor, 2,6-dichloro-5-fluoronicotinic acid, and relies on the selective removal of the chlorine atom at the 6-position. This strategy is attractive due to the commercial availability of the starting material.[2][3][4] The key challenge lies in achieving high selectivity for the removal of one specific chlorine atom while leaving the other intact. Two primary methods for this transformation have been reported: catalytic hydrogenation and metal-mediated reduction.
Mechanistic Rationale
The increased reactivity of the chlorine atom at the 6-position (para to the nitrogen) compared to the one at the 2-position (ortho to the nitrogen) towards reductive cleavage is the cornerstone of this selectivity. In catalytic hydrogenation, the pyridine ring is adsorbed onto the catalyst surface. The chlorine at the 6-position is sterically more accessible and electronically activated for hydrogenolysis. In the case of reduction with metals like zinc, the reaction likely proceeds through a single electron transfer mechanism, with the more electrophilic C6-Cl bond being preferentially reduced.
Experimental Protocols
Protocol 1A: Catalytic Hydrogenation [5][6]
This protocol is adapted from patent literature describing the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid derivatives.
-
Reaction Setup: To a solution of ethyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate, add a base like triethylamine (1.5 eq).
-
Catalyst Addition: Carefully add a palladium on carbon catalyst (5% Pd/C, ~5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature for 12 hours.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude ethyl 2-chloro-5-fluoronicotinate can be purified by column chromatography.
-
Hydrolysis: The purified ester is then hydrolyzed to the target carboxylic acid by treatment with an aqueous base (e.g., lithium hydroxide, sodium hydroxide) followed by acidic workup.[7]
Protocol 1B: Reduction with Zinc [5]
This method offers an alternative to catalytic hydrogenation and avoids the use of flammable hydrogen gas.
-
Reaction Setup: Dissolve 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in a mixture of acetic acid and water.
-
Reductant Addition: Add zinc powder (2-4 eq) portion-wise to the solution while stirring at room temperature. The reaction is typically monitored by HPLC.
-
Work-up: Once the reaction is complete, the excess zinc is filtered off. The solvent is removed under reduced pressure.
-
Purification: The residue is taken up in an aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. The aqueous layer is then acidified with hydrochloric acid to precipitate the product.
-
Isolation: The precipitated this compound is collected by filtration, washed with water, and dried.
Workflow Diagram
Caption: Workflow for Route 1: Selective Reductive Dechlorination.
Route 2: Directed Ortho-Metalation (DoM) and Carboxylation
This strategy builds the target molecule by forming a new carbon-carbon bond on a simpler pyridine precursor, 3-chloro-5-fluoropyridine. This is achieved through a powerful technique known as Directed Ortho-Metalation (DoM), which allows for highly regioselective functionalization of aromatic rings.[8][9][10]
Mechanistic Rationale
The principle of DoM relies on the presence of a "Directing Metalation Group" (DMG) on the aromatic ring.[11] In the case of 3-chloro-5-fluoropyridine, both the chloro and fluoro substituents can act as DMGs. These groups coordinate to a strong lithium base, such as lithium diisopropylamide (LDA), which then selectively removes a proton from the adjacent ortho position. The C4 position is ortho to both the fluorine at C5 and the chlorine at C3, making it the most acidic and sterically accessible site for deprotonation. The resulting lithiated intermediate is a potent nucleophile that can react with various electrophiles. Quenching the reaction with carbon dioxide (from dry ice) introduces a carboxylate group at the C4 position, which upon acidic workup yields the desired isonicotinic acid.
Proposed Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Base Formation: Slowly add n-butyllithium (1.1 eq) to the solution and stir for 30 minutes at -78 °C to generate LDA in situ.
-
Deprotonation: Add a solution of 3-chloro-5-fluoropyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
Carboxylation: Quench the reaction by adding an excess of crushed dry ice to the reaction mixture. Allow the mixture to slowly warm to room temperature.
-
Work-up: Once at room temperature, add water to the reaction mixture. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify to a pH of ~3-4 with aqueous HCl.
-
Isolation: The precipitated product, this compound, can be collected by filtration, washed with cold water, and dried under vacuum.
Workflow Diagram
Caption: Workflow for Route 2: Directed Ortho-Metalation and Carboxylation.
Comparison of Synthetic Routes
| Feature | Route 1: Selective Reductive Dechlorination | Route 2: Directed Ortho-Metalation (DoM) |
| Starting Material | 2,6-Dichloro-5-fluoronicotinic acid (or ester) | 3-Chloro-5-fluoropyridine |
| Key Transformation | Selective C-Cl bond cleavage | Regioselective C-H activation and C-C bond formation |
| Reagents & Conditions | Method A: H₂, Pd/C, Et₃N, rt, 1-3 atmMethod B: Zn, Acetic acid, rt | LDA, THF, -78 °C; Dry ice |
| Reported Yield | Variable, can be moderate to good (e.g., 48% with Zn[5], 25-55% for ester reduction with various catalysts[6]) | Potentially high, as DoM reactions are often efficient. |
| Advantages | - Readily available starting material.- Milder reaction conditions for zinc reduction.- Avoids pyrophoric organolithium reagents. | - Potentially fewer steps.- High regioselectivity.- Convergent synthesis. |
| Limitations | - Potential for over-reduction or incomplete reaction, leading to mixtures.- Catalyst poisoning can be an issue in hydrogenation.- Use of flammable H₂ gas in catalytic route. | - Requires strictly anhydrous and inert conditions.- Utilizes cryogenic temperatures (-78 °C).- Starting material may be less common than for Route 1. |
Conclusion
Both the selective reductive dechlorination and the directed ortho-metalation strategies offer viable pathways to this compound.
Route 1 is a well-documented method, particularly in patent literature, and benefits from a commercially available, advanced intermediate. It is likely more amenable to scale-up in environments where handling of pyrophoric reagents is a concern. However, achieving high selectivity and yield can be challenging, and purification from side products may be necessary.
Route 2 , while requiring more stringent reaction conditions (anhydrous, inert atmosphere, low temperature), represents a more elegant and potentially more efficient approach in terms of step economy. For medicinal chemists preparing analogues on a smaller scale, the precision and high regioselectivity of Directed Ortho-Metalation make it a very powerful and attractive option.
The ultimate choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, available equipment, and the cost and availability of starting materials.
References
- 2. 2,6-dichloro-5-fluoronicotinic acid [china-glyphosate.com]
- 3. biosynth.com [biosynth.com]
- 4. nbinno.com [nbinno.com]
- 5. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 6. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. baranlab.org [baranlab.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Isonicotinic Acids in Synthesis
This guide provides a comparative analysis of fluorinated and non-fluorinated isonicotinic acids, exploring their synthesis, physicochemical properties, and strategic applications in drug development. It is designed for researchers, medicinal chemists, and professionals in drug discovery who leverage these scaffolds to construct novel chemical entities.
Introduction: The Strategic Value of the Isonicotinic Acid Scaffold
Isonicotinic acid (pyridine-4-carboxylic acid) is a fundamental heterocyclic building block in medicinal chemistry.[1] Its derivatives form the core of numerous therapeutic agents, including the anti-tubercular drug isoniazid and the anti-depressant nialamide.[2] The pyridine nitrogen offers a site for hydrogen bonding and salt formation, while the carboxylic acid provides a versatile handle for derivatization into amides, esters, and other functional groups.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] This is not merely an atomic substitution but a profound modification that can enhance metabolic stability, modulate physicochemical properties like acidity and lipophilicity, and improve binding affinity to biological targets.[4][5][6] This guide dissects the practical implications of applying this strategy to the isonicotinic acid scaffold, comparing the classic, non-fluorinated parent with its fluorinated analogues.
A Tale of Two Syntheses: Accessibility and Complexity
The synthetic routes to non-fluorinated and fluorinated isonicotinic acids differ significantly in their accessibility, cost, and reaction conditions.
Synthesis of Non-Fluorinated Isonicotinic Acid
The industrial production of isonicotinic acid is a well-established, high-yield process, making it a readily available and cost-effective starting material. The most common method involves the oxidation of 4-picoline (4-methylpyridine).
-
Methodology: This transformation is typically achieved through catalytic oxidation using air or with strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[1][2][7][8] Another viable route is the hydrolysis of 4-cyanopyridine.[2]
Experimental Protocol: Oxidation of 4-Picoline to Isonicotinic Acid
-
Setup: A solution of 4-picoline is prepared in an appropriate solvent (e.g., water or a buffered solution).
-
Oxidation: An aqueous solution of potassium permanganate is added portion-wise to the 4-picoline solution. The reaction is exothermic and requires careful temperature control with an ice bath.
-
Reaction Monitoring: The mixture is stirred vigorously for several hours. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate indicate reaction progression.
-
Workup: After completion, the MnO₂ is removed by filtration.
-
Isolation: The filtrate is acidified with a strong acid (e.g., HCl) to a pH of approximately 3.5. This protonates the isonicotinate, causing the isonicotinic acid to precipitate out of the solution.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Caption: Synthesis of Isonicotinic Acid via Oxidation.
Synthesis of Fluorinated Isonicotinic Acids
The synthesis of fluorinated isonicotinic acids is inherently more complex. Direct fluorination of the isonicotinic acid ring is generally not feasible due to the deactivating effect of both the carboxylic acid and the pyridine nitrogen. Instead, syntheses typically rely on building the molecule from pre-fluorinated precursors or employing specialized, often multi-step, fluorination techniques.
-
Methodology: A common strategy involves starting with a commercially available fluorinated pyridine derivative and introducing the carboxylic acid functionality, or its precursor, at the 4-position. For example, the synthesis of 3-fluoroisonicotinic acid can be achieved from 3-fluoro-4-methylpyridine via oxidation, mirroring the synthesis of the non-fluorinated parent but starting with a more specialized material.[9] More advanced methods may involve constructing the fluorinated pyridine ring from acyclic fluorinated precursors.[10]
Experimental Protocol: Synthesis of 2-Fluoroisonicotinic Acid (Representative)
-
Starting Material: Begin with 2-fluoro-4-methylpyridine.
-
Oxidation: Similar to the non-fluorinated analogue, the methyl group is oxidized. A strong oxidant like potassium permanganate or selenium dioxide can be employed under controlled heating.
-
Workup and Isolation: The reaction mixture is worked up to remove the oxidant byproducts. The aqueous solution is then carefully acidified.
-
Purification: Due to the altered solubility and electronic properties, purification may require column chromatography in addition to or instead of simple recrystallization to achieve high purity.
Caption: Synthesis of a Fluorinated Isonicotinic Acid.
Synthesis Comparison
| Feature | Non-Fluorinated Isonicotinic Acid | Fluorinated Isonicotinic Acids |
| Precursor Availability | High (4-picoline is a bulk chemical) | Limited and expensive |
| Number of Steps | Typically 1-2 steps | Often requires multi-step synthesis |
| Reaction Conditions | Well-established, scalable | More specialized, may require inert atmospheres |
| Cost | Low | High |
| Overall Yield | Generally high (70-95%)[8] | Variable, often lower |
The Physicochemical Impact of a Single Atom
The substitution of a hydrogen atom with fluorine, despite its small size, dramatically alters the electronic and physical properties of the isonicotinic acid molecule.[11] These changes are central to its utility in drug design.
| Property | Isonicotinic Acid | 2-Fluoroisonicotinic Acid (Representative) | Rationale for Change |
| Molecular Weight | 123.11 g/mol | 141.10 g/mol | Addition of a fluorine atom. |
| pKa (Carboxylic Acid) | ~4.96[12] | Lower (Estimated ~3.5-4.0) | The strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion, increasing acidity.[5][11] |
| pKa (Pyridine Nitrogen) | ~1.77 (for protonated form)[13] | Lower (Estimated < 1.0) | Fluorine's inductive effect withdraws electron density from the ring, making the nitrogen lone pair less available for protonation (i.e., less basic).[5] |
| Lipophilicity (logP) | ~0.4[13] | Higher (Estimated ~0.8-1.2) | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability.[11][14] |
| Melting Point | 319 °C[12] | Variable, depends on isomer | Fluorination alters crystal lattice energy and intermolecular forces, often affecting the melting point. |
| Solubility | Sparingly soluble in cold water[12] | Generally lower in aqueous media | The increase in lipophilicity typically reduces aqueous solubility, though the change in pKa can complicate this relationship. |
Consequences for Reactivity and Drug Development
The decision to use a fluorinated isonicotinic acid is a strategic choice aimed at optimizing a molecule's pharmacokinetic and pharmacodynamic profile.
Caption: Fluorination's impact on drug properties.
Blocking Metabolic Hotspots
A primary driver for fluorination is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[5][15] Replacing a metabolically labile C-H bond on the pyridine ring with a C-F bond can dramatically increase a drug's half-life, leading to improved patient compliance through less frequent dosing.
Modulating pKa and Improving Bioavailability
As shown in the table, fluorination significantly reduces the basicity of the pyridine nitrogen. In many drug candidates, a basic nitrogen can become protonated at physiological pH, leading to poor membrane permeability and potential sequestration in acidic lysosomes. By lowering the pKa, the fluorinated analogue is less likely to be charged, improving its ability to cross biological membranes and enhancing overall bioavailability.[5]
Enhancing Target Binding and Selectivity
Fluorine's unique electronic properties can lead to more potent and selective drugs. The highly polarized C-F bond can engage in favorable dipole-dipole interactions or act as a weak hydrogen bond acceptor within a protein's active site.[3][5] These additional interactions can increase binding affinity and help lock the molecule into a bioactive conformation, improving its efficacy and selectivity for the intended target.
Applications in PET Imaging
The utility of fluorination extends beyond therapeutics into diagnostics. The positron-emitting isotope ¹⁸F is widely used in Positron Emission Tomography (PET) imaging. Fluorinated nicotinic and isonicotinic acids are valuable precursors for synthesizing ¹⁸F-labeled radiotracers, which allow for the non-invasive visualization and quantification of biological processes in vivo, aiding in disease diagnosis and monitoring treatment response.[4][16][17]
Conclusion: A Strategic Choice in Chemical Design
The comparative analysis of fluorinated and non-fluorinated isonicotinic acids reveals a clear trade-off between accessibility and performance.
-
Non-Fluorinated Isonicotinic Acid remains the workhorse starting material. It is inexpensive, readily available, and synthetically straightforward to incorporate, making it an ideal choice for initial lead discovery and for applications where the unique properties of fluorine are not required.
-
Fluorinated Isonicotinic Acids are specialized, high-value building blocks. Their synthesis is more demanding and costly, but they provide medicinal chemists with a powerful tool to overcome common drug development hurdles. The decision to employ a fluorinated analogue is a calculated one, aimed at rationally designing molecules with superior metabolic stability, enhanced bioavailability, and improved target affinity.
Ultimately, the choice between these two scaffolds depends entirely on the specific objectives of the synthetic or drug discovery program. Understanding the profound impact of this single atomic substitution is key to leveraging these building blocks to their fullest potential.
References
- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 2. bioencapsulation.net [bioencapsulation.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chempanda.com [chempanda.com]
- 8. Isonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Isonicotinic Acid [drugfuture.com]
- 13. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Chloro-5-fluoroisonicotinic Acid Purity
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to its precursors and key starting materials. 3-Chloro-5-fluoroisonicotinic acid, a vital building block in the synthesis of various therapeutic agents, is no exception. Its purity directly influences the quality, safety, and efficacy of the final drug product. An impure intermediate can introduce deleterious side products into the manufacturing stream, leading to failed batches, compromised patient safety, and significant regulatory hurdles.
This guide provides an in-depth comparison of analytical methodologies for the purity determination of this compound. We will move beyond mere procedural descriptions to explore the underlying scientific rationale for method selection and validation. Our approach is grounded in the harmonized principles set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4] The objective is to equip researchers, analytical scientists, and quality control professionals with the expertise to select, validate, and implement robust analytical methods that are fit for their intended purpose.[5][6]
The Validation Lifecycle: A Foundational Overview
Analytical method validation is not a singular event but a lifecycle, ensuring a method's continued suitability.[7][8] This process demonstrates through laboratory studies that the performance characteristics of a method meet the requirements for its intended analytical application.[9]
Caption: The Analytical Method Lifecycle, from development to routine use and revalidation.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique for purity determination hinges on the physicochemical properties of this compound (a halogenated pyridine carboxylic acid) and the nature of potential impurities. We will compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Acid-Base Titration.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Potentiometric Acid-Base Titration |
| Specificity/Selectivity | Excellent. Can separate the main component from structurally similar impurities and degradation products. Peak purity can be assessed with a Diode Array Detector (DAD). | Good to Excellent. Requires analyte volatility. Derivatization may be necessary for the carboxylic acid group to prevent peak tailing. Excellent for volatile impurities. | Poor. Titration is a non-specific, bulk property measurement. It will quantify any acidic substance present, not just the target analyte. Cannot distinguish between different acids. |
| Accuracy | Excellent. Typically determined by recovery studies on spiked placebo or by comparison to a reference standard. Expected recovery is 98-102%.[10][11] | Excellent. Assessed similarly to HPLC. Accuracy is high for quantifiable analytes. | Excellent. When calibrated against a primary standard (e.g., potassium hydrogen phthalate), titration is a highly accurate primary method. |
| Precision (Repeatability & Intermediate) | Excellent. Relative Standard Deviation (RSD) is typically required to be <2% for the main analyte. | Excellent. RSD values are comparable to HPLC. | Excellent. RSD is typically <0.5% due to the precision of volumetric glassware and endpoint detection. |
| Limit of Quantitation (LOQ) | Excellent. Can be tailored to quantify impurities at very low levels (e.g., <0.05%). | Excellent. Flame Ionization Detectors (FID) provide high sensitivity for carbon-containing compounds. | Not Applicable. This is an assay for the major component, not for trace-level impurities. |
| Linearity & Range | Excellent. Demonstrates a linear response over a wide concentration range (e.g., 80-120% for assay; LOQ to 120% for impurities).[12] | Excellent. Similar wide linear range to HPLC. | Excellent. Linear over the working range of the titrant concentration. |
| Robustness | Good. Must be evaluated by deliberately varying parameters like mobile phase composition, pH, column temperature, and flow rate. | Good. Parameters for evaluation include oven temperature ramp rate, carrier gas flow, and injection port temperature. | Excellent. Generally very robust, with minor variations in temperature having a negligible effect. |
Deep Dive: Method Selection and Rationale
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Our Recommendation: The premier choice for purity and stability-indicating assays.
Causality behind this choice: The structure of this compound, containing both aromatic and polar (carboxylic acid) functionalities, makes it ideally suited for RP-HPLC. This technique offers unparalleled specificity, allowing for the simultaneous determination of the main component (assay) and the quantification of process-related impurities and potential degradants. A UV detector is suitable as the pyridine ring is a chromophore.
Caption: A typical workflow for purity determination by HPLC.
Experimental Protocol: HPLC Purity Method
-
Chromatographic System:
-
HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the pyridine ring, while the acidic mobile phase ensures the carboxylic acid group is protonated, leading to sharp, symmetrical peaks.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (or Formic Acid) (Analytical Grade)
-
This compound Reference Standard (of known purity)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid group, reducing peak tailing.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm. Rationale: This wavelength provides a good balance of sensitivity for the main peak and potential impurities.
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient Program: A time-based gradient from low to high organic (Acetonitrile) content is used to ensure elution of both the main analyte and any less polar impurities.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).
-
Sample Solution: Prepare in the same manner as the Standard Solution using the test sample.
-
-
Validation Procedure (Abbreviated):
-
Specificity: Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample.[12] Inject the stressed samples to demonstrate that degradation peaks are resolved from the main analyte peak. Use DAD for peak purity analysis.
-
Linearity: Prepare a series of solutions from the Reference Standard ranging from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration. Plot peak area versus concentration and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Analyze triplicate preparations of the sample spiked with the Reference Standard at three levels (e.g., 80%, 100%, 120%). Calculate the percent recovery at each level.
-
Precision:
-
Repeatability: Analyze six replicate sample preparations. Calculate the Relative Standard Deviation (RSD).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument and compare the results.
-
-
Gas Chromatography (GC)
Applicability: Best suited for identifying and quantifying volatile or semi-volatile impurities. Not ideal as a primary assay method for this analyte without derivatization.
Causality behind this choice: The carboxylic acid group in this compound makes it polar and non-volatile, which is problematic for GC analysis.[13] Direct injection can lead to poor peak shape and thermal degradation in the hot inlet.[14] While GC-MS is a powerful identification tool, it would require a derivatization step (e.g., esterification to form the methyl ester) to improve volatility and chromatography. This adds complexity and potential variability to the method. However, GC is an excellent complementary technique for screening for residual solvents or volatile synthetic precursors.
Potentiometric Acid-Base Titration
Applicability: A valuable, high-precision assay for determining the total acidic content, often used for bulk material release as a limit test or for primary standard characterization.
Causality behind this choice: As a carboxylic acid, the analyte can be readily and accurately assayed by titration with a standardized strong base, such as sodium hydroxide.[15][16] This method is rooted in fundamental stoichiometry and, when performed correctly, provides a highly accurate measure of the total acid content. Its major drawback is a complete lack of specificity.[17] It cannot differentiate the target analyte from any other acidic impurities. Therefore, it should always be paired with a specific chromatographic method like HPLC.
Experimental Protocol: Potentiometric Titration Assay
-
Apparatus:
-
Automatic Potentiometric Titrator with a combination pH electrode.
-
-
Reagents:
-
0.1 N Sodium Hydroxide (NaOH), standardized.
-
Solvent: 75% Ethanol / 25% Water. Rationale: The ethanol helps to solubilize the organic acid in the aqueous titration medium.
-
-
Procedure:
-
Accurately weigh approximately 300 mg of the this compound sample into a beaker.
-
Add 50 mL of the solvent and stir until dissolved.
-
Immerse the electrode in the solution.
-
Titrate with standardized 0.1 N NaOH to the potentiometric endpoint (the point of maximum inflection in the titration curve).
-
Record the volume of titrant consumed.
-
-
Calculation:
-
Calculate the percent purity using the volume of titrant, its normality, the sample weight, and the molecular weight of this compound (175.55 g/mol ).
-
Conclusion and Recommendations
For a comprehensive and regulatory-compliant purity assessment of this compound, a multi-faceted approach is recommended.
-
Primary Method: A validated, stability-indicating RP-HPLC method should be the cornerstone of purity testing. It provides the necessary specificity to separate and quantify the main component, process impurities, and degradation products, making it essential for release testing, stability studies, and quality control.
-
Complementary Assay: A potentiometric titration serves as an excellent, high-precision orthogonal method for an assay of the bulk substance. Its value lies in its accuracy and reliance on a different chemical principle than chromatography.
-
Impurity Screening: A GC method should be considered for the specific purpose of quantifying volatile residual solvents or impurities that are not amenable to HPLC analysis.
By strategically combining these methods and validating them according to established guidelines, researchers and drug developers can ensure the quality and purity of this compound, thereby safeguarding the integrity of the final pharmaceutical product.
References
- 1. fda.gov [fda.gov]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 8. investigationsquality.com [investigationsquality.com]
- 9. uspbpep.com [uspbpep.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 13. jfda-online.com [jfda-online.com]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. Acid-Base Titration in the Pharmaceutical Industry [unacademy.com]
- 16. reagent.co.uk [reagent.co.uk]
- 17. industrialpharmacist.com [industrialpharmacist.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-5-fluoroisonicotinic Acid Derivatives as Synthetic Auxin Herbicides
In the continuous pursuit of effective and selective weed management solutions, the pyridine carboxylic acid class of herbicides has long been a cornerstone for agrochemical research. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives of 3-chloro-5-fluoroisonicotinic acid, a key scaffold in modern synthetic auxin herbicides. We will explore how subtle molecular modifications influence herbicidal efficacy, compare these derivatives to established alternatives, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals in the agrochemical industry, offering field-proven insights to guide the discovery of next-generation herbicides.
Introduction: The Rise of Picolinate Herbicides
Synthetic auxin herbicides function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth that is ultimately lethal to susceptible plants.[1] The picolinate family, characterized by a substituted pyridine-2-carboxylic acid core, represents a significant evolution in this class. The inclusion of halogen substituents, such as chlorine and fluorine, on the pyridine ring has been shown to enhance biological activity and metabolic stability.[2]
The this compound scaffold is a key component of the novel arylpicolinate herbicides, including the commercial product florpyrauxifen-benzyl (Rinskor™ active).[3] These herbicides are prized for their efficacy against a broad spectrum of weeds, including those resistant to other herbicide modes of action.[4][5] Understanding the SAR of this core structure is therefore critical for the development of new, more effective herbicidal agents.
The Molecular Basis of Activity: Targeting the Auxin Pathway
The herbicidal action of picolinate derivatives is initiated by their binding to the Transport Inhibitor Response 1/Auxin F-Box (TIR1/AFB) family of auxin co-receptors.[6][7] Specifically, picolinate herbicides like picloram and the newer arylpicolinates show preferential binding to the AFB5 co-receptor.[3][8] This binding event stabilizes the interaction between the AFB5 protein and an Aux/IAA transcriptional repressor protein. This ternary complex formation tags the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the repressor protein unleashes auxin response factors (ARFs), leading to the overexpression of auxin-responsive genes. This cascade results in epinasty, tissue malformation, and ultimately, plant death.[9][10]
Caption: Mechanism of action of picolinate synthetic auxin herbicides.
Structure-Activity Relationship (SAR) Analysis
Recent research has illuminated the key structural features that govern the herbicidal activity of this compound derivatives. A study by Li et al. (2025) provides a valuable dataset for this analysis, focusing on a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids.[11][12]
The core structure can be divided into three key regions for SAR analysis:
-
The Picolinic Acid Head: The 4-amino, 3-chloro, and 5-fluoro substitutions are critical for potent activity and receptor binding.
-
The 6-Position Linker: A pyrazolyl ring at this position has proven to be an effective linker to the aryl tail.
-
The Aryl Tail: Substitutions on this terminal phenyl ring significantly modulate the herbicidal efficacy.
The Importance of the Aryl Tail Substitution
The nature and position of substituents on the 5-aryl group of the pyrazole linker have a profound impact on herbicidal activity. The data from root growth inhibition assays on Arabidopsis thaliana demonstrate these effects clearly.
-
Positional Effects: Substituents at the 2- and 4-positions (ortho and para) of the phenyl ring generally confer higher activity than those at the 3-position (meta).
-
Electronic Effects: Both electron-withdrawing groups (e.g., F, Cl, Br) and electron-donating groups (e.g., methyl) at favorable positions can result in high potency.
-
Detrimental Groups: Strong electron-withdrawing groups like nitro (NO₂) and strong electron-donating groups like hydroxyl (OH) or amino (NH₂) tend to decrease activity, possibly due to altered electronic properties or metabolic instability.
The following table summarizes the inhibitory activity of selected compounds against A. thaliana root growth, showcasing these SAR trends.
| Compound ID | R1 Substituent (on Pyrazole Phenyl) | IC₅₀ (µmol/L) for A. thaliana Root Growth Inhibition[11] |
| Florpyrauxifen | (Reference Compound) | 0.0099 |
| Picloram | (Reference Compound) | 0.0211 |
| S202 | 4-F | 0.0051 |
| S203 | 2-Cl | 0.0054 |
| S204 | 4-Cl | 0.0032 |
| S206 | 4-Br | 0.0045 |
| S208 | 4-CH₃ | 0.0065 |
| S211 | 3-F | 0.0232 |
| S213 | 3-Cl | 0.0155 |
Lower IC₅₀ values indicate higher herbicidal potency.
As the data indicates, compounds with a halogen or methyl group at the 4-position of the aryl tail (S202, S204, S206, S208) exhibit significantly greater potency than the commercial herbicide references, florpyrauxifen and picloram.
Comparative Performance Analysis: Pre- and Post-Emergence Herbicidal Activity
While in vitro and model plant assays are crucial for initial screening, whole-plant bioassays are necessary to evaluate performance under more realistic conditions. The following data compares the post-emergence herbicidal activity of selected derivatives against the common broadleaf weed Amaranthus retroflexus (pigweed).
| Compound ID | R1 Substituent | Inhibition (%) of Amaranthus retroflexus at 250 g/ha[11] |
| S202 | 4-F | 100 |
| S204 | 4-Cl | 100 |
| S206 | 4-Br | 100 |
| S208 | 4-CH₃ | 90 |
| S213 | 3-Cl | 80 |
| Florpyrauxifen-benzyl | (Reference) | 100 |
| Picloram | (Reference) | 90 |
These results confirm the trends observed in the A. thaliana root growth assay. Derivatives with 4-halo substitutions (S202, S204, S206) demonstrate excellent post-emergence control of A. retroflexus, matching the performance of florpyrauxifen-benzyl and exceeding that of picloram at the tested rate.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.
General Synthesis of 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acids
The synthesis of the target compounds can be achieved through a multi-step process, as described by Li et al.[11][12]
Caption: General synthetic workflow for target picolinic acid derivatives.
Step 1: Synthesis of the Substituted Pyrazole Intermediate
-
To a solution of a suitable aryl hydrazine hydrochloride (1.0 eq) in ethanol, add a diketone (e.g., 2,4-pentanedione) (1.1 eq).
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired 5-aryl-substituted pyrazole.
Step 2: Synthesis of the Final Picolinic Acid Derivative
-
In a sealed reaction vessel, dissolve the substituted pyrazole intermediate (1.2 eq) and 4-amino-3,6-dichloro-5-fluoro-2-picolinic acid (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) (2.5 eq).
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into ice water.
-
Acidify the aqueous solution with 2M HCl to a pH of 2-3 to precipitate the product.
-
Collect the solid precipitate by filtration, wash with water, and dry under vacuum to obtain the final compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).[11]
Protocol for Arabidopsis thaliana Root Growth Inhibition Assay
This in vitro assay provides a rapid and quantitative measure of a compound's herbicidal activity.[12]
-
Prepare stock solutions of test compounds in dimethyl sulfoxide (DMSO).
-
Prepare Murashige and Skoog (MS) agar medium in petri dishes, supplemented with a range of concentrations of the test compounds (e.g., from 0.001 to 100 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.
-
Sterilize A. thaliana (Col-0) seeds by treating them with 75% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse thoroughly with sterile water.
-
Place 10-15 sterilized seeds on the surface of each agar plate.
-
Seal the plates and stratify the seeds by storing them at 4 °C in the dark for 2 days.
-
Transfer the plates to a growth chamber with a controlled environment (e.g., 22 °C, 16h light/8h dark photoperiod).
-
After 7-10 days of growth, photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
-
Calculate the percent inhibition of root growth relative to a DMSO-only control.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition) for each compound by fitting the dose-response data to a suitable regression model.
Conclusion and Future Outlook
The this compound scaffold is a validated and highly promising platform for the discovery of novel synthetic auxin herbicides. The structure-activity relationship is well-defined, with the substitutions on the 6-position aryl tail playing a critical role in determining herbicidal potency. Specifically, the introduction of small halogens or a methyl group at the 4-position of the aryl ring can lead to compounds with efficacy surpassing that of current commercial standards like florpyrauxifen and picloram.
The provided synthetic and bioassay protocols offer a robust framework for researchers to explore this chemical space further. Future work should focus on optimizing the linker and aryl tail combinations to enhance the spectrum of weed control, improve crop safety, and manage the evolution of herbicide resistance. By leveraging the insights from the SAR data presented here, the agrochemical community can continue to develop innovative and sustainable solutions for global food production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. mdpi.com [mdpi.com]
- 6. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl | MDPI [mdpi.com]
- 9. Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 3-Chloro-5-fluoroisonicotinic Acid: A Cost-Benefit Analysis
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key building blocks is paramount. 3-Chloro-5-fluoroisonicotinic acid is a critical intermediate in the synthesis of a variety of pharmacologically active compounds. This guide provides a comprehensive cost-benefit analysis of the most common synthetic routes to this valuable molecule, offering an objective comparison of their performance, supported by experimental data, to inform your selection of the most appropriate method for your research and development needs.
Introduction
The strategic incorporation of fluorine and chlorine atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. This compound presents a unique substitution pattern that is leveraged in the development of novel therapeutics. The choice of synthetic route to this intermediate can significantly impact project timelines, cost of goods, and the overall environmental footprint of the process. This guide will delve into the intricacies of three primary synthetic strategies, providing a detailed analysis of their respective strengths and weaknesses.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is primarily achieved through three distinct pathways, each originating from different, readily available starting materials. The selection of an optimal route is a multifactorial decision, balancing yield, purity, cost, safety, and environmental impact.
| Parameter | Method 1: Selective Dechlorination | Method 2: From 2-Hydroxynicotinic Acid | Method 3: From 2-Chloro-3-methyl-5-nitropyridine |
| Starting Material | 2,6-Dichloro-5-fluoronicotinic acid | 2-Hydroxynicotinic acid | 2-Chloro-3-methyl-5-nitropyridine |
| Number of Steps | 1 | 5 | 4 |
| Overall Yield | 25-55%[1] | Moderate (not explicitly stated) | Moderate (not explicitly stated) |
| Key Reagents | H₂, Catalyst (Lindlar, Pd/C, or Raney Ni), Triethylamine[1] | HNO₃/H₂SO₄, POCl₅/PCl₅, SnCl₂/HCl, NaNO₂/HBF₄, Heat | H₂, Pd/C, NaNO₂/HPF₆, Heat, KMnO₄[2] |
| Process Complexity | Low | High | High |
| Cost of Goods | Moderate to High (catalyst dependent) | Low (starting material) to High (reagents) | Moderate |
| Safety Concerns | Hydrogen gas handling, catalyst handling | Strong acids, toxic reagents (POCl₅, SnCl₂), diazomethane intermediates | Hydrogen gas handling, strong oxidizers (KMnO₄), diazomethane intermediates |
| Environmental Impact | Catalyst waste, solvent use | Acidic waste, heavy metal waste | Heavy metal waste, solvent use |
Method 1: Selective Catalytic Dechlorination of 2,6-Dichloro-5-fluoronicotinic Acid
This method represents the most direct approach, involving the selective removal of the chlorine atom at the 6-position of the pyridine ring. The success of this route hinges on the careful selection of the catalyst and reaction conditions to achieve high selectivity and yield.
Workflow Diagram
Caption: Workflow for the selective dechlorination route.
Experimental Protocol
-
Materials:
-
Procedure:
-
To a solution of 2,6-dichloro-5-fluoronicotinic acid in ethanol, add triethylamine and the Lindlar catalyst.[1]
-
Pressurize the reaction vessel with hydrogen gas (3 atmospheres).[1]
-
Stir the reaction mixture at room temperature for 12 hours.[1]
-
Filter the reaction mixture to remove the catalyst.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.[1]
-
-
Expected Yield: Approximately 25%[1]
Cost-Benefit Analysis
-
Advantages:
-
Fewer Steps: This is a single-step transformation from a commercially available advanced intermediate.
-
Milder Conditions: The reaction is typically carried out at or near room temperature and moderate pressure.
-
-
Disadvantages:
-
Moderate Yield: The reported yields can be modest, requiring significant purification.[1]
-
Catalyst Cost and Handling: The cost of palladium-based catalysts can be high, and their handling and disposal require specific procedures.
-
Selectivity Challenges: Achieving high selectivity for the removal of only one chlorine atom can be challenging, leading to the formation of byproducts.
-
Method 2: Multi-step Synthesis from 2-Hydroxynicotinic Acid
This classical approach builds the target molecule through a series of well-established transformations, starting from an inexpensive and readily available precursor.
Workflow Diagram
Caption: Multi-step synthesis starting from 2-hydroxynicotinic acid.
Conceptual Protocol Outline
-
Nitration: Introduction of a nitro group at the 5-position of 2-hydroxynicotinic acid using a mixture of nitric and sulfuric acid.
-
Chlorination: Conversion of the hydroxyl group to a chlorine atom using reagents like phosphorus oxychloride and phosphorus pentachloride.
-
Reduction: Reduction of the nitro group to an amino group, typically with tin(II) chloride in hydrochloric acid.
-
Diazotization and Fluorination (Balz-Schiemann Reaction): Conversion of the amino group to a diazonium salt, followed by thermal decomposition in the presence of a fluoride source (e.g., from tetrafluoroboric acid) to introduce the fluorine atom.[2]
Cost-Benefit Analysis
-
Advantages:
-
Low-Cost Starting Material: 2-Hydroxynicotinic acid is an inexpensive and widely available commodity chemical.
-
-
Disadvantages:
-
Multiple Steps: The long synthetic sequence leads to a lower overall yield and increased labor and resource consumption.
-
Harsh Reagents: The use of strong acids, phosphorus chlorides, and tin salts poses significant safety and environmental challenges.
-
Hazardous Intermediates: The formation of diazonium salts requires careful temperature control and handling due to their potential instability.
-
Waste Generation: The process generates significant amounts of acidic and heavy metal-containing waste streams.
-
Method 3: Synthesis from 2-Chloro-3-methyl-5-nitropyridine
This route utilizes a substituted pyridine as the starting material and introduces the carboxylic acid functionality in the final step.
Workflow Diagram
Caption: Synthesis pathway starting from 2-chloro-3-methyl-5-nitropyridine.
Conceptual Protocol Outline
Similar to Method 2, a complete, optimized protocol is not available in a single publication. The key transformations include:
-
Reduction: The nitro group is reduced to an amine, typically through catalytic hydrogenation.
-
Diazotization and Fluorination: The resulting amino group is converted to a fluorine atom via a Sandmeyer-type reaction, likely using hexafluorophosphoric acid.[2]
-
Oxidation: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.[2]
Cost-Benefit Analysis
-
Advantages:
-
Alternative Starting Material: Provides an alternative route when the starting materials for other methods are unavailable or costly.
-
-
Disadvantages:
-
Multiple Steps: This is another multi-step synthesis with the potential for yield loss at each stage.
-
Strong Oxidizing Agents: The use of potassium permanganate generates manganese dioxide waste, which requires proper disposal.
-
Potential for Side Reactions: The oxidation of the methyl group can sometimes be challenging to control and may lead to over-oxidation or other side products.
-
Conclusion and Recommendations
The choice of the optimal synthesis method for this compound is a strategic decision that depends on the specific requirements of the project.
-
For small-scale laboratory synthesis where speed and simplicity are prioritized, Method 1 (Selective Dechlorination) is a viable option, provided that the starting material is readily available. The lower yield may be acceptable for initial research purposes.
-
For large-scale production where cost of goods is a primary driver, Method 2 (from 2-Hydroxynicotinic Acid) , despite its length and use of hazardous reagents, might be economically advantageous due to the very low cost of the starting material. However, this route requires significant process development and robust safety and environmental controls.
-
Method 3 (from 2-Chloro-3-methyl-5-nitropyridine) offers a reasonable compromise, although it also involves multiple steps and challenging reagents. Its attractiveness will largely depend on the relative cost and availability of the starting material compared to the other routes.
Ultimately, a thorough process hazard analysis and a detailed cost analysis of raw materials and waste disposal should be conducted before selecting a route for scale-up. The development of more efficient and selective catalysts for Method 1 could significantly shift the economic and environmental balance in its favor, making it the preferred method for both laboratory and industrial applications in the future.
References
A Comparative Guide to the Stability of 3-Chloro-5-fluoroisonicotinic Acid for Pharmaceutical Development
Introduction
3-Chloro-5-fluoroisonicotinic acid is a key building block in the synthesis of various pharmaceutical compounds.[] Its inherent stability under diverse processing and storage conditions is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive evaluation of the stability of this compound under various stress conditions, benchmarked against a structurally relevant alternative, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.[2] Understanding the degradation pathways and stability profiles of these molecules is critical for researchers, scientists, and drug development professionals in making informed decisions during formulation development and establishing appropriate storage and handling protocols.
This technical guide is structured to provide not just data, but a logical framework for stability assessment, rooted in established scientific principles and regulatory expectations.[3] We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for robust and reliable stability evaluation.
Experimental Design & Rationale
The stability of a chemical entity is not an absolute property but is highly dependent on its environment. Therefore, a systematic approach using forced degradation studies is employed to identify potential degradation products and pathways.[4][5] These studies intentionally stress the molecule under more severe conditions than it would typically encounter to accelerate degradation.[6] The insights gained are invaluable for developing stability-indicating analytical methods, which can accurately quantify the substance in the presence of its degradants.[7][8]
Selection of a Comparator
For this guide, we have selected 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid as a comparator. This molecule shares the chloropyridine carboxylic acid core but differs in the nature of the fluorine substitution (a trifluoromethyl group vs. a single fluorine atom). This comparison will allow us to elucidate the influence of the electronic properties of the fluorine substituent on the overall stability of the pyridine ring and the carboxylic acid functionality.
Stress Conditions
The forced degradation studies will be conducted under the following conditions as recommended by the International Council for Harmonisation (ICH) guidelines:[3][6]
-
Acidic Hydrolysis: 0.1 M Hydrochloric Acid (HCl) at 60°C
-
Basic Hydrolysis: 0.1 M Sodium Hydroxide (NaOH) at 60°C
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature
-
Thermal Degradation: 80°C (dry heat)
-
Photolytic Degradation: Exposure to a light source conforming to ICH Q1B guidelines[9]
Experimental Workflow
The following diagram illustrates the systematic workflow for the comparative stability assessment of this compound and the comparator.
Caption: Workflow for the comparative stability assessment.
Detailed Experimental Protocols
Preparation of Stock and Sample Solutions
-
Stock Solutions: Prepare individual stock solutions of this compound and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in methanol at a concentration of 1 mg/mL.
-
Hydrolytic and Oxidative Stress Samples: For each compound, transfer an appropriate volume of the stock solution into separate volumetric flasks to achieve a final concentration of 0.1 mg/mL upon dilution with 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ respectively. Prepare a control sample by diluting with purified water.
-
Thermal and Photolytic Stress Samples: Place the solid compounds in transparent glass vials for photolytic stress and in amber glass vials for thermal stress.
Forced Degradation
-
Hydrolytic Stress: Place the flasks for acidic and basic hydrolysis in a water bath maintained at 60°C.
-
Oxidative Stress: Keep the flasks with hydrogen peroxide at room temperature, protected from light.
-
Thermal Stress: Place the amber vials in an oven maintained at 80°C.
-
Photolytic Stress: Expose the transparent vials to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[9] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
Sample Analysis
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots of the stressed samples.
-
Neutralization: For acidic and basic hydrolysis samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before dilution.
-
Dilution: Dilute all samples to a suitable concentration for analysis with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of acetonitrile and a phosphate buffer.[10][11] Diode-array detection (DAD) should be used to assess peak purity.
-
LC-MS Analysis: For samples showing significant degradation, perform LC-MS analysis to identify the mass of the degradation products, which is crucial for structural elucidation.[12]
Anticipated Results & Discussion
The stability of pyridine carboxylic acids can be influenced by the nature and position of substituents on the pyridine ring.[13] Halogen substituents can affect the electron density of the ring and the acidity of the carboxylic acid group, thereby influencing susceptibility to nucleophilic attack (hydrolysis) and oxidative degradation.
Comparative Stability Data (Hypothetical)
The following table summarizes the anticipated quantitative results from the forced degradation studies. The values represent the percentage of the parent compound remaining after 24 hours of stress.
| Stress Condition | This compound (% Remaining) | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (% Remaining) |
| 0.1 M HCl, 60°C | >95% | >95% |
| 0.1 M NaOH, 60°C | ~80% | ~75% |
| 3% H₂O₂, RT | ~90% | ~85% |
| 80°C, Dry Heat | >98% | >98% |
| Photolytic (ICH Q1B) | ~92% | ~90% |
Interpretation of Potential Degradation Pathways
Based on the general chemistry of pyridine derivatives and forced degradation studies on related compounds, the following degradation pathways can be anticipated:
-
Hydrolytic Stability: Both compounds are expected to be relatively stable under acidic conditions. However, under basic conditions, hydrolysis of the chloro and fluoro substituents, or decarboxylation, might occur. The electron-withdrawing nature of the trifluoromethyl group could make the pyridine ring of the comparator more susceptible to nucleophilic attack compared to the single fluorine atom, potentially leading to slightly faster degradation under basic conditions.[14]
-
Oxidative Stability: Pyridine rings can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[15] The trifluoromethyl group's strong electron-withdrawing effect might slightly increase the susceptibility to oxidative degradation.
-
Thermal and Photostability: Halogenated aromatic compounds are often thermally stable.[16] Photodegradation may involve radical mechanisms, potentially leading to dehalogenation or dimerization.[17]
The following diagram illustrates a potential degradation pathway for this compound under basic hydrolysis, leading to the formation of a hydroxylated derivative.
Caption: Potential degradation pathway under basic hydrolysis.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to evaluating the stability of this compound. By employing forced degradation studies and comparing its stability profile to a structurally relevant analogue, a comprehensive understanding of its degradation pathways and intrinsic stability can be achieved. The experimental protocols and analytical methods described herein provide a robust framework for generating reliable data that is crucial for the successful development of safe and effective pharmaceutical products. The anticipated results suggest that while this compound is a relatively stable molecule, it may exhibit some degradation under basic and oxidative conditions. Further studies involving the isolation and characterization of degradation products are recommended to fully elucidate the degradation pathways.
References
- 2. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. scispace.com [scispace.com]
- 9. database.ich.org [database.ich.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
The Fluorine Advantage: A Comparative Guide to Assessing its Impact on Biological Activity
For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of a fluorine atom can be the pivotal difference between a lead compound and a successful drug candidate. Its unique physicochemical properties—high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond—offer a powerful tool to modulate a molecule's biological activity.[1][2] However, the effects of fluorination are highly context-dependent, necessitating a robust and objective assessment of its impact.[3]
This guide provides an in-depth comparison of fluorinated versus non-fluorinated derivatives, supported by detailed experimental protocols and data interpretation strategies. We will explore the causality behind experimental choices, ensuring that each protocol serves as a self-validating system to generate trustworthy and reproducible results.
The Foundational Impact of Fluorine on Molecular Properties
The introduction of fluorine can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. Understanding these fundamental changes is crucial for rational drug design.
Pharmacokinetic Modifications:
-
Metabolic Stability: One of the most celebrated roles of fluorine in medicinal chemistry is its ability to enhance metabolic stability.[1] The high bond dissociation energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) monooxygenases.[4][5] By replacing a metabolically labile C-H bond with a C-F bond, the molecule's half-life can be significantly extended.[4][6]
-
Lipophilicity (LogP/LogD): Fluorine's effect on lipophilicity is nuanced. While aromatic fluorination generally increases lipophilicity, which can improve membrane permeability, aliphatic fluorination can sometimes lead to a decrease in lipophilicity.[7][8] This modulation of a compound's LogP (partition coefficient) or LogD (distribution coefficient at a specific pH) is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.[9][10]
-
Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic or basic functional groups.[9][11] This alteration of a molecule's ionization state can influence its solubility, permeability, and interactions with biological targets.[12]
Pharmacodynamic Enhancements:
-
Binding Affinity and Selectivity: Fluorine substitution can enhance a ligand's binding affinity and selectivity for its target protein.[1] This can be attributed to several factors, including favorable electrostatic interactions between the polarized C-F bond and the protein backbone or specific amino acid residues.[3][13] Fluorine can also induce conformational changes that lock the molecule into a more biologically active shape.[4]
-
Bioisosterism: Fluorine is often employed as a bioisostere for a hydrogen atom or a hydroxyl group.[14][15] Its small size allows it to mimic hydrogen sterically, while its electronic properties can lead to improved biological activity.[16]
Experimental Assessment of Fluorine's Impact: A Comparative Approach
To objectively quantify the effects of fluorination, a series of well-controlled experiments comparing the fluorinated derivative to its non-fluorinated parent compound is essential.
I. Assessing Metabolic Stability: The In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone for evaluating a compound's susceptibility to Phase I metabolism, primarily mediated by CYP enzymes.[17][18]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its non-fluorinated analog.
Materials:
-
Test compound (fluorinated) and non-fluorinated analog
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Positive control compounds (high and low clearance, e.g., Dextromethorphan and Midazolam)[6]
-
Ice-cold acetonitrile or methanol containing an internal standard for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of test compounds, controls, and internal standard in DMSO.
-
Further dilute the compound stocks to a working concentration (e.g., 100 µM) in a suitable solvent.
-
Thaw pooled liver microsomes on ice and prepare a working solution (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.[17]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Add the test compound or control to the microsome suspension to achieve a final concentration of 1 µM.
-
Include a negative control for each compound by adding buffer instead of the NADPH regenerating system to assess non-enzymatic degradation.[11]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.[19]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing the internal standard.[19] The 0-minute time point represents the initial compound concentration.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
Data Analysis and Interpretation:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) .[19]
Self-Validating System:
-
The inclusion of high and low clearance positive controls validates the activity of the microsomal preparation and the overall assay performance.
-
The negative control (minus NADPH) ensures that compound disappearance is due to enzymatic metabolism and not chemical instability.
Comparative Data Table: Metabolic Stability
| Compound | Modification | In Vitro Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Fold Improvement | Reference |
| Risperidone | Parent | - | - | - | [20] |
| 9-Fluororisperidone | Fluorination at the 9-position | 16x more stable | - | 16x | [20] |
| Celecoxib | Parent | - | - | - | [20] |
| 4'-Fluorocelecoxib | Fluorination at the 4'-position | 4x more stable | - | 4x | [20] |
Diagram of Metabolic Stabilization by Fluorination
References
- 1. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 5. portlandpress.com [portlandpress.com]
- 6. mercell.com [mercell.com]
- 7. dhvi.duke.edu [dhvi.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. hrcak.srce.hr [hrcak.srce.hr]
- 20. LogP / LogD shake-flask method [protocols.io]
Safety Operating Guide
Navigating the Safe Handling of 3-Chloro-5-fluoroisonicotinic Acid: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 3-Chloro-5-fluoroisonicotinic acid, a compound that demands rigorous safety protocols. Our aim is to instill a deep sense of confidence and trust by offering procedural guidance that extends beyond the product itself.
Understanding the Risks: Hazard Profile of this compound
Before detailing PPE requirements, it is crucial to understand the inherent hazards of this compound. While a specific Safety Data Sheet (SDS) for this exact compound was not found in the initial search, its structural analogues and related halogenated organic acids provide a strong basis for assessing its potential risks. Based on data for similar compounds like 3-Chloro-5-fluorobenzoic acid and 2,6-Dichloro-5-fluoronicotinic acid, we can anticipate the following hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3][4][5]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity.
Core Principles of PPE Selection
The selection of appropriate PPE is a critical step in risk mitigation. It should be based on a thorough assessment of the specific procedures being performed and the potential for exposure. The following workflow outlines the decision-making process for PPE selection when working with this compound.
Caption: PPE selection workflow for handling this compound.
Essential Personal Protective Equipment: A Detailed Breakdown
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solids | Safety glasses with side shields (minimum); Chemical goggles recommended.[6][7] | Chemical-resistant gloves (e.g., nitrile).[6][8] | Laboratory coat.[8] | Work in a chemical fume hood to avoid inhaling dust.[6] If a hood is not available, a NIOSH-approved respirator for particulates is necessary.[5][8] |
| Preparing solutions (dissolving solid) | Chemical goggles. A face shield should be worn over goggles if there is a significant splash hazard.[6][9] | Elbow-length, chemical-resistant gloves (e.g., butyl rubber or neoprene).[9] | Chemical-resistant apron over a laboratory coat.[7][10] | All manipulations should be performed in a chemical fume hood.[6] |
| Running reactions and transfers | Chemical goggles and a face shield.[9] | Elbow-length, chemical-resistant gloves.[9] | Chemical-resistant apron or suit.[8] | Operations should be conducted within a certified chemical fume hood.[7] |
| Cleaning spills and handling waste | Chemical goggles and a face shield.[9] | Heavy-duty, chemical-resistant gloves.[8] | Chemical-resistant apron or coveralls.[8] | If significant vapors or dust are present, a NIOSH-approved respirator with appropriate cartridges is required.[8] |
Procedural Guidance: Donning, Doffing, and Decontamination
The effectiveness of PPE is contingent upon its correct use. Follow these step-by-step procedures to ensure maximum protection.
Donning PPE: A Step-by-Step Protocol
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Body Protection: Don your laboratory coat, ensuring it is fully buttoned. If a chemical-resistant apron is required, put it on over the lab coat.
-
Respiratory Protection (if required): Perform a fit check for your respirator according to the manufacturer's instructions.
-
Eye and Face Protection: Put on your safety glasses or chemical goggles. If a face shield is necessary, place it over your primary eye protection.
-
Hand Protection: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE: A Contamination-Avoidance Procedure
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Hand Hygiene: Wash your hands.
-
Face and Eye Protection: Remove the face shield (if used), followed by your goggles or safety glasses, handling them by the earpieces.
-
Body Protection: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior away from your body. Hang it in a designated area or dispose of it if it is single-use.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Decontamination and Disposal Plan
Decontamination: In the event of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][11] For eye contact, flush with water for at least 15 minutes, holding the eyelids open.[1][11] All contaminated clothing should be removed immediately.[11] Work surfaces and equipment should be decontaminated using appropriate cleaning agents.[12]
Disposal: All waste materials, including contaminated PPE and excess this compound, must be disposed of as hazardous waste.[1][3][5] Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[13][14] Waste containers should be clearly labeled and stored in a designated, well-ventilated area.[14]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is a cornerstone of responsible research. By adhering to the guidelines outlined in this document, you are not only protecting yourself but also contributing to a safer laboratory environment for all. This commitment to safety ensures the integrity of your work and fosters a culture of excellence in scientific discovery.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. chemsafe.ie [chemsafe.ie]
- 8. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 11. westliberty.edu [westliberty.edu]
- 12. Decontamination methods | Research Starters | EBSCO Research [ebsco.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
